molecular formula C23H29N5O8 B12647009 Noberastine citrate CAS No. 139751-07-8

Noberastine citrate

Número de catálogo: B12647009
Número CAS: 139751-07-8
Peso molecular: 503.5 g/mol
Clave InChI: VXIJMTRTCJNTMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Noberastine citrate is a useful research compound. Its molecular formula is C23H29N5O8 and its molecular weight is 503.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Noberastine citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Noberastine citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

139751-07-8

Fórmula molecular

C23H29N5O8

Peso molecular

503.5 g/mol

Nombre IUPAC

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C17H21N5O.C6H8O7/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

Clave InChI

VXIJMTRTCJNTMW-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origen del producto

United States

Foundational & Exploratory

Noberastine citrate mechanism of action H1 receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Noberastine citrate is a potent, highly specific, second-generation peripheral histamine H1-receptor antagonist. Historically, the structural optimization of antihistamines faced a rigid trade-off: molecules with a rapid onset of action often suffered from a short duration of efficacy, while long-acting agents (e.g., astemizole) required days to reach steady-state therapeutic levels.

Noberastine was rationally designed as a structural derivative of astemizole to circumvent this limitation. By modifying the molecular scaffold, developers achieved a compound that delivers a rapid onset of action (within 1 to 2 hours) while retaining an extended duration of effect exceeding 24 hours[1]. This whitepaper explores the molecular mechanism of action, the unique pharmacokinetic/pharmacodynamic (PK/PD) disconnect driven by slow reversible binding (SRB), and the self-validating experimental frameworks used to characterize this compound.

Molecular Pharmacology: The H1 Receptor Two-State Model

The histamine H1 receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gq/11 intracellular signaling pathway. Upon activation by endogenous histamine, the receptor triggers Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent surge in intracellular calcium (


). This calcium flux drives the classic allergic responses: smooth muscle contraction, vasodilation, and increased vascular permeability.

Modern pharmacological consensus dictates that H1 antihistamines, including noberastine, are not true neutral antagonists but rather inverse agonists . The H1 receptor exists in a basal equilibrium between an inactive state (R) and an active state (R*). Noberastine binds preferentially to the inactive (R) state, stabilizing the conformation and shifting the equilibrium away from the active state, thereby suppressing even constitutive (ligand-independent) receptor signaling.

G cluster_receptor H1 Receptor Two-State Model H Histamine R_act Active State (R*) H->R_act Agonist Binding N Noberastine R_inact Inactive State (R) N->R_inact Inverse Agonism R_inact->R_act Basal Equilibrium Gq Gq/11 Protein R_act->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Allergic Response) PLC->Ca2

Caption: H1 Receptor Two-State Model illustrating Noberastine's inverse agonism and blockade of Gq signaling.

The PK/PD Disconnect: Slow Reversible Binding (SRB)

A critical feature of noberastine's pharmacology is the profound temporal disconnect between its plasma concentration and its pharmacodynamic effect. Clinical evaluations demonstrate that while plasma concentrations of noberastine peak rapidly and are subject to systemic clearance, the inhibition of peripheral H1 receptors persists long after plasma levels have declined[1].

This phenomenon creates a counterclockwise hysteresis loop in PK/PD modeling. The causality behind this sustained efficacy lies in the drug's Slow Reversible Binding (SRB) kinetics[2].

Unlike drugs governed purely by plasma diffusion, noberastine possesses a highly optimized dissociation rate constant (


). Once the drug-receptor complex (RC) is formed, the drug dissociates from the H1 receptor at a remarkably slow rate. Furthermore, due to microenvironmental rebinding within the biophase, the receptor remains occupied (and thus inhibited) even when the free drug concentration in the central plasma compartment is negligible[2].

SRB Drug Free Noberastine [C] Complex Drug-Receptor Complex [RC] (Pharmacological Effect) Drug->Complex k_on (Association) Plasma Plasma Elimination (Rapid Half-Life) Drug->Plasma Clearance Rec Free H1 Receptor [R] Rec->Complex Complex->Drug k_off (Slow Dissociation)

Caption: Slow Reversible Binding (SRB) model showing the disconnect between plasma clearance and target effect.

Quantitative Clinical Data

The clinical efficacy of noberastine has been rigorously validated in human volunteers. In a pivotal double-blind, placebo-controlled trial evaluating seasonal allergic rhinitis, doses of 10, 20, and 30 mg demonstrated universal superiority over placebo, with a median time to first relief of 2 to 4 hours, without inducing sedation or weight gain[3].

To precisely map the PK/PD relationship, histamine-induced skin wheal assays were utilized. The table below synthesizes the dose-dependent pharmacokinetics and the resulting pharmacodynamic suppression of the wheal response[1][4].

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Noberastine in Human Volunteers

Dose (mg)Mean Plasma Conc. at 1h (ng/mL)Onset of Significant Wheal Inhibition (h)Duration of Action (h)
10 4.14 ± 3.702.0> 24
20 8.38 ± 7.811.0> 24
30 12.66 ± 11.821.0> 24

Data indicates that higher doses (20 mg and 30 mg) accelerate the onset of action to 1 hour, while all doses sustain receptor blockade beyond the 24-hour mark, validating the SRB hypothesis[4].

Self-Validating Experimental Protocols

To rigorously characterize the mechanism of action and clinical profile of an H1 antagonist like noberastine, researchers must employ protocols that inherently control for biological noise. Below are the definitive, self-validating workflows for both in vitro and in vivo profiling.

Protocol A: In Vitro Radioligand Kinetic Binding Assay

Objective: To quantify the association (


) and dissociation (

) rate constants of noberastine, proving the SRB kinetic model. Causality: Standard equilibrium

assays fail to capture the temporal residence time of the drug on the receptor. Kinetic assays are mandatory to explain the prolonged in vivo efficacy despite rapid plasma clearance.
  • Membrane Preparation: Isolate membranes from CHO cells stably transfected with human H1 receptors. Rationale: Using a recombinant system ensures a high signal-to-noise ratio and eliminates off-target binding interference from H2, H3, or H4 receptor subtypes.

  • Tracer Selection: Utilize

    
    -mepyramine as the radioligand due to its well-characterized, rapid equilibrium kinetics at the H1 receptor.
    
  • Association Phase: Incubate the membrane preparations with a fixed concentration of

    
    -mepyramine and varying concentrations of noberastine. Aliquot and rapidly filter through GF/B glass fiber filters at specific time points (e.g., 1, 5, 10, 30, 60 minutes).
    
  • Dissociation Phase (Washout): After the system reaches equilibrium, induce dissociation by adding a massive excess (1000-fold) of unlabeled mepyramine. Rationale: The unlabeled ligand acts as a "sink," preventing the rebinding of the radioligand and allowing precise measurement of the dissociation rate of the noberastine-receptor complex.

  • Self-Validation (Non-Specific Binding): Parallel control wells must contain 10 µM of unlabeled astemizole. Any radioactivity detected in these wells represents non-specific binding (NSB) to the plastic or lipid membrane. Specific binding is strictly calculated as Total Binding minus NSB.

Protocol B: In Vivo Histamine-Induced Skin Wheal Assay

Objective: To quantify the in vivo peripheral H1 receptor blockade and correlate it with plasma pharmacokinetics. Causality: Intradermal injection of histamine directly induces localized vasodilation and vascular permeability (the "wheal"). Measuring the physical suppression of this wheal provides a direct, quantifiable pharmacodynamic readout of peripheral H1 antagonism.

  • Study Design: Execute a double-blind, placebo-controlled, randomized cross-over trial. Rationale: Intra-subject baseline variability in histamine sensitivity is notoriously high. A cross-over design allows subjects to act as their own controls, isolating the drug's effect from physiological noise[1].

  • Dosing: Administer oral noberastine (10, 20, or 30 mg) or a visually identical placebo to fasting subjects.

  • Histamine Challenge: Inject 1 µg of histamine intradermally into the volar surface of the forearm at predefined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Planimetry & PD Readout: Exactly 10 minutes post-injection, trace the perimeter of the resulting wheal using a transparent template. Calculate the total area (

    
    ).
    
  • PK Sampling: Draw venous blood concurrently with each histamine challenge. Quantify plasma noberastine concentrations via LC-MS/MS.

  • Self-Validation: The placebo arm must demonstrate a consistent wheal area across the entire 24-hour period. If the placebo wheal shrinks significantly over time, it indicates endogenous diurnal suppression of histamine reactivity, which would invalidate the active arm data.

Workflow S1 1. Subject Dosing (10, 20, 30 mg NOB) S2 2. Histamine Challenge (Intradermal Injection) S1->S2 S3 3. Wheal Measurement (Planimetry at t=1h to 24h) S2->S3 S4 4. PK/PD Modeling (Hysteresis Analysis) S3->S4

Caption: In vivo clinical workflow for correlating Noberastine pharmacokinetics with skin wheal inhibition.

References

  • Wood-Baker R, Emanuel MB, Hutchinson K, et al. "The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers." British Journal of Clinical Pharmacology, 1993.

  • "Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis: a placebo-controlled, dose-response study." PubMed, National Institutes of Health.

  • "Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic-pharmacodynamic modeling." PubMed Central (PMC), National Institutes of Health.

  • Wood-Baker R, et al. "The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers." PubMed, National Institutes of Health.

Sources

Noberastine citrate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Molecular Weight, and Pharmacological Profile

Executive Summary

Noberastine citrate (CAS: 139751-07-8) is a potent, selective histamine H1 receptor antagonist belonging to the imidazo[4,5-b]pyridine class. Developed as a non-sedating antihistamine, it is structurally distinct from first-generation agents, featuring a hydrophilic piperidine moiety and a lipophilic furan-methyl side chain. This structural arrangement restricts blood-brain barrier (BBB) penetration, thereby minimizing central nervous system (CNS) side effects such as sedation.

This technical guide provides a rigorous analysis of the chemical identity, structural properties, synthesis logic, and pharmacological mechanism of Noberastine citrate, designed for researchers in medicinal chemistry and drug development.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
PropertySpecification
Generic Name Noberastine Citrate
IUPAC Name 3-[(5-methylfuran-2-yl)methyl]-N-(piperidin-4-yl)imidazo[4,5-b]pyridin-2-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid
CAS Number (Salt) 139751-07-8
CAS Number (Free Base) 110588-56-2
Synonyms R 64947 (Free Base Code)
Drug Class H1-Antihistamine (Second Generation)
Molecular Weight & Formula

Precise molecular weight calculations are critical for stoichiometric preparations in assay development.

EntityChemical FormulaMonoisotopic Mass (Da)Molecular Weight ( g/mol )
Noberastine (Base) C₁₇H₂₁N₅O311.1746311.38
Citric Acid C₆H₈O₇192.0270192.12
Noberastine Citrate C₂₃H₂₉N₅O₈503.2016503.50

> Note: The standard pharmaceutical preparation is the 1:1 citrate salt. Researchers should verify the certificate of analysis (CoA) for solvation states (e.g., monohydrate) which would alter the bulk weighing mass.

Structural Elucidation

The Noberastine scaffold consists of three pharmacophores engineered for high H1 affinity and peripheral selectivity:

  • Imidazo[4,5-b]pyridine Core : A bioisostere of the benzimidazole ring found in astemizole and mizolastine. The pyridine nitrogen (N4 position of the core) reduces lipophilicity compared to a benzene ring, aiding in metabolic stability and solubility.

  • Piperidin-4-yl Amine : Provides a basic center (secondary amine, pKa ~9.5) that interacts with the conserved aspartic acid residue (Asp107) in the H1 receptor transmembrane domain.

  • 5-Methylfuran-2-yl Side Chain : Attached at the N3 position, this lipophilic moiety occupies the hydrophobic pocket of the receptor, conferring high binding affinity.

Synthesis Logic & Manufacturing

The synthesis of Noberastine requires the convergent assembly of the heterocyclic core and the side chain. Below is a retrosynthetic analysis and forward synthesis logic flow.

Retrosynthetic Analysis

The molecule can be disconnected at the C2-amine bond (connecting the piperidine) and the N3-methylene bond (connecting the furan). The most robust route involves constructing the imidazopyridine core first, followed by regioselective alkylation and amination.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical chemical assembly of Noberastine.

NoberastineSynthesis cluster_legend Reaction Phase Start1 2,3-Diaminopyridine (Core Scaffold) Int1 Imidazo[4,5-b]pyridine-2-thiol (Cyclization with CS2) Start1->Int1 Cyclization Start2 5-Methylfurfural (Side Chain Precursor) Int2 2-(Chloromethyl)-5-methylfuran Start2->Int2 Reduction/Chlorination Start3 4-Aminopiperidine (N-Protected) Final Noberastine (Free Base) Start3->Final Int3 S-Alkylated Intermediate (Thioether formation) Int1->Int3 Alkylation at S Int2->Int3 Int4 Activated Core (Sulfonyl/Chloro leaving group) Int3->Int4 Oxidation/Activation Int4->Final Nucleophilic Substitution with Start3 + Deprotection Salt Noberastine Citrate Final->Salt Citric Acid / EtOH

Caption: Logical synthesis flow for Noberastine, highlighting the convergence of the pyridine core, furan side chain, and piperidine moiety.

Analytical Specifications

To validate the identity of Noberastine Citrate, the following spectral characteristics are expected.

Proton NMR (^1H-NMR) Diagnostic Signals

Solvent: DMSO-d₆

  • Aromatic Core : The pyridine protons (H5, H6, H7 of the imidazopyridine) typically appear as a set of doublets and a doublet of doublets in the region of δ 7.0 – 8.3 ppm .

  • Furan Ring : Two doublets for the furan protons at approximately δ 6.0 – 6.3 ppm .

  • Methylene Bridge : A singlet integrating to 2H around δ 5.2 ppm (N-CH₂-Furan).

  • Piperidine Ring : Multiplets in the aliphatic region (δ 1.5 – 3.5 ppm ). The proton alpha to the amine (N-CH-piperidine) is a key diagnostic multiplet around δ 3.8 – 4.0 ppm .

  • Citrate Counterion : Characteristic AB quartet (often appearing as two doublets) for the methylene protons of citric acid at δ 2.6 – 2.8 ppm .

Mass Spectrometry (ESI-MS)
  • Ionization Mode : Positive (+).

  • Molecular Ion : [M+H]⁺ = 312.2 m/z (Base peak).

  • Fragmentation : Loss of the piperidine ring or cleavage of the furan-methyl group are common fragmentation pathways.

Pharmacological Mechanism

Noberastine acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the G-protein coupled receptor (GPCR).

Signaling Pathway Blockade

The following diagram details the physiological pathway Noberastine interrupts to prevent allergic symptoms (vasodilation, edema).

H1Pathway Histamine Histamine (Agonist) Rec H1 Receptor (GPCR) Histamine->Rec Activates Noberastine Noberastine (Antagonist) Noberastine->Rec Blocks/Stabilizes Inactive State Gq Gq Protein Rec->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Allergic Response (Vasodilation/Itch) DAG->Response PKC Activation Ca->Response Triggers

Caption: Mechanism of Action. Noberastine competitively binds to the H1 receptor, preventing the Gq-mediated calcium cascade that leads to allergic symptoms.

References

  • PubChem . Noberastine | C17H21N5O | CID 60531. National Library of Medicine. Available at: [Link]

  • DrugBank . Noberastine: Uses, Interactions, Mechanism of Action. Available at: [Link]

  • AMS Biotechnology . Noberastine Citrate Product Datasheet. Available at: [Link]

  • ChemIDplus . Noberastine [INN]. U.S. National Library of Medicine. Available at: [Link]

Pharmacology of Noberastine citrate as histamine antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacology of Noberastine Citrate as Histamine Antagonist Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noberastine citrate (R 64947) is a potent, selective, second-generation histamine H1 receptor antagonist. Structurally derived from nor-astemizole (the active metabolite of astemizole), it was engineered to retain the high H1 affinity and non-sedating profile of its parent class while mitigating the cardiotoxic risks (QT prolongation) associated with astemizole.

This guide provides a granular analysis of Noberastine’s pharmacological profile, focusing on its "pseudo-irreversible" receptor binding kinetics, pharmacokinetic behavior, and safety data. It serves as a reference for researchers investigating benzimidazole-piperidine antihistamines.

Chemical & Physicochemical Profile

Noberastine is a member of the piperidine class of antihistamines, specifically a furan-substituted benzimidazole.

PropertyDetail
IUPAC Name 3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine citrate
CAS Number 139751-07-8 (Citrate); 110588-56-2 (Free Base)
Molecular Formula C17H21N5O[1][2][3][4][5] · C6H8O7
Molecular Weight ~503.5 g/mol (Citrate salt); 311.4 g/mol (Free base)
Solubility Soluble in water (citrate form); Lipophilic free base
Structural Class Benzimidazole-piperidine (Nor-astemizole derivative)

Pharmacodynamics: Mechanism of Action

Receptor Interaction

Noberastine functions as an inverse agonist or competitive antagonist at the H1 receptor. Its binding profile is characterized by:

  • High Affinity:

    
     values in the sub-nanomolar range (~0.15 – 0.55 nM).
    
  • Slow Dissociation: Similar to astemizole, Noberastine exhibits slow offset kinetics (

    
     min in vitro). This "pseudo-irreversible" binding contributes to a duration of action that exceeds its plasma half-life.
    
  • Selectivity: Highly selective for H1 receptors over H2, H3, muscarinic, and adrenergic receptors, resulting in a lack of anticholinergic side effects.

Signaling Pathway Blockade

Upon binding, Noberastine stabilizes the inactive state of the Gq/11-coupled H1 receptor, preventing histamine-induced hydrolysis of PIP2 and subsequent calcium release.

Visualization: H1 Receptor Antagonism Pathway

H1_Signaling Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Noberastine Noberastine (Antagonist) Noberastine->H1R Blocks (Stabilizes Inactive State) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasodilation / Edema / Itch Ca->Response Causes

Caption: Noberastine competitively inhibits the H1-Gq-PLC signaling cascade, preventing calcium mobilization.

Pharmacokinetics (ADME)

Noberastine was designed to improve upon the pharmacokinetic profile of astemizole, specifically targeting a faster onset of action while maintaining a long duration.

ParameterValue / CharacteristicClinical Implication
Absorption Rapid (

1–2 hours)
Faster onset of symptom relief compared to astemizole.
Distribution High Volume of Distribution (

)
Extensive tissue binding, consistent with peripheral H1 blockade.
Metabolism Hepatic (Details limited)Derivative of nor-astemizole; lacks the extensive metabolism required to activate astemizole.
Elimination BiphasicEffective duration >24 hours despite "shorter" plasma half-life than astemizole.
Linearity Non-linear PK/PDReceptor occupancy persists after plasma levels decline (hysteresis).

Key Insight: The dissociation between plasma concentration and therapeutic effect (hysteresis) is a hallmark of this drug class, driven by the slow receptor dissociation rate.

Safety & Toxicology: The hERG Context

The Astemizole Legacy: Astemizole was withdrawn due to QT prolongation caused by blockade of the hERG (


) potassium channel.
Noberastine's Design: 
  • Noberastine is structurally related to nor-astemizole, which has significantly lower affinity for the hERG channel than the parent astemizole.

  • Clinical Data: In doses up to 30 mg/day, Noberastine showed no significant adverse cardiac events or sedation in healthy volunteers.

  • Sedation: It is strictly non-sedating, with no impairment of psychomotor function observed, confirming its inability to cross the blood-brain barrier effectively (P-glycoprotein substrate).

Experimental Protocols

For researchers validating Noberastine's profile, the following protocols ensure robust data generation.

In Vitro Radioligand Binding Assay (H1 Receptor)

Purpose: To determine the affinity constant (


) of Noberastine for the H1 receptor.

Protocol:

  • Tissue Preparation: Homogenize guinea pig cerebellum (high H1 density) in 50 mM Na/K phosphate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Incubate membrane suspension (200 µg protein) with 1 nM

      
      -mepyramine.
      
    • Non-Specific Binding: Include 10 µM promethazine or chlorpheniramine.

    • Test: Add Noberastine citrate at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 25°C for 60 minutes. (Note: Due to slow dissociation, ensure sufficient time for equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Binding Assay Workflow

Binding_Assay Prep Tissue Homogenization (Guinea Pig Cerebellum) Incubate Incubation (60 min @ 25°C) + [3H]-Mepyramine + Noberastine Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Caption: Workflow for determining Ki values using radioligand displacement.

Ex Vivo Guinea Pig Ileum Functional Assay

Purpose: To verify functional antagonism (


 value) and reversibility.

Protocol:

  • Preparation: Isolate distal ileum segments (2-3 cm) from Dunkin-Hartley guinea pigs.

  • Mounting: Suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Apply 1g resting tension.
  • Control Curve: Construct a cumulative concentration-response curve (CRC) for histamine (

    
     to 
    
    
    
    M). Wash out.
  • Antagonist Incubation: Incubate Noberastine citrate (e.g., 10 nM) for 30–60 minutes.

  • Test Curve: Repeat histamine CRC in the presence of Noberastine.

  • Analysis: Measure the rightward shift of the histamine curve. Calculate the dose ratio (DR) and Schild plot slope.

    • Note: A slope < 1.0 or depression of the maximum response indicates non-competitive or pseudo-irreversible binding.

References

  • Comparison of H1 Binding: Leurs, R., et al. (1991). Comparative study of central and peripheral histamine‐H1 receptor binding in vitro and ex vivo of non‐sedating antihistamines and of noberastine, a new agent. Journal of Pharmacy and Pharmacology. Link

  • Clinical Efficacy: Corren, J., et al. (1998). Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology. Link

  • Pharmacokinetics: Coulie, P.J., et al. (1991). The time course of action of three differing doses of noberastine... on histamine-induced skin wheals. British Journal of Clinical Pharmacology. Link

  • Chemical Structure: PubChem Compound Summary for CID 60531, Noberastine. National Center for Biotechnology Information. Link

  • hERG & Safety Context: Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology. (Contextual reference for class safety). Link

Sources

Noberastine Citrate: Chemical Identifiers, Structural Causality, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Noberastine (often referenced by its development code R 64947) is a potent, highly specific peripheral histamine H1 receptor antagonist[1]. Structurally, it is a furan derivative of nor-astemizole, an active metabolite of astemizole[2]. In pharmaceutical development, the free base of a lipophilic molecule often exhibits poor aqueous solubility, limiting oral bioavailability. To circumvent this, Noberastine is frequently formulated as a salt, predominantly as Noberastine maleate or Noberastine citrate[2][3].

As a Senior Application Scientist, I have structured this guide to provide researchers with a definitive reference on the chemical identifiers of Noberastine citrate, the causality behind its salt selection, its pharmacological mechanism, and a self-validating analytical protocol for its quantification.

Chemical Identifiers and Physicochemical Data

Precision in chemical identification is the bedrock of reproducible drug development. Noberastine exists in multiple forms in literature and vendor catalogs. The free base, the maleate salt, and the citrate salt each possess distinct Chemical Abstracts Service (CAS) registry numbers and molecular weights.

The primary basic center of Noberastine is the secondary amine of the piperidine ring. When reacted with citric acid (a tricarboxylic acid), proton transfer occurs, yielding the citrate salt. This dramatically shifts the physicochemical profile, enhancing hydration energy and subsequent dissolution rates in gastrointestinal fluids.

Table 1: Quantitative Chemical Identifiers for Noberastine Forms
Property / IdentifierNoberastine (Free Base)Noberastine CitrateNoberastine Maleate
CAS Number 110588-56-2[1]139751-07-8[3]111922-05-5[2]
PubChem CID 60531[1]N/A (Salt specific)N/A (Salt specific)
Molecular Formula C₁₇H₂₁N₅O[1]C₁₇H₂₁N₅O · C₆H₈O₇C₁₇H₂₁N₅O · 2(C₄H₄O₄)[2]
Molecular Weight 311.38 g/mol [1]503.50 g/mol (Calculated)543.53 g/mol [2]
IUPAC Name 3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine[1]Free base name + 2-hydroxypropane-1,2,3-tricarboxylic acidFree base name + (2Z)-2-butenedioic acid
SMILES CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4[1]Base SMILES + C(C(=O)O)C(CC(=O)O)(C(=O)O)OBase SMILES + C(=CC(=O)O)C(=O)O

Salt Selection Logic: Causality and Design

The transition from a free base to a citrate salt is not arbitrary; it is a calculated experimental choice driven by thermodynamics and pharmacokinetics.

The Causality of Citrate: Noberastine's imidazo[4,5-b]pyridine core is highly lipophilic, which is necessary for target receptor affinity. However, this lipophilicity results in a highly crystalline free base with a high lattice energy, making it difficult for water molecules to disrupt the crystal lattice during dissolution. By introducing citric acid (which contains three hydrophilic carboxylic acid groups and one hydroxyl group), the resulting Noberastine citrate salt possesses a lower crystal lattice energy and a higher affinity for aqueous solvation.

G Base Noberastine Free Base (High Lattice Energy) Screen Counter-ion Screening Base->Screen Maleate Maleic Acid (CAS 111922-05-5) Screen->Maleate Citrate Citric Acid (CAS 139751-07-8) Screen->Citrate Prop1 Moderate Aqueous Sol, 1:2 Stoichiometry Maleate->Prop1 Prop2 High Aqueous Sol, Optimal Bioavailability Citrate->Prop2

Fig 1. Logical decision tree for Noberastine salt selection optimizing for bioavailability.

Pharmacological Profile and Mechanism of Action

Noberastine was engineered to overcome the limitations of first-generation antihistamines and early second-generation drugs like astemizole. The addition of the furan ring to the nor-astemizole scaffold increases the polar surface area just enough to prevent the molecule from crossing the blood-brain barrier (BBB), thereby eliminating central nervous system (CNS) side effects like sedation[2][4].

Clinically, Noberastine demonstrates a rapid onset of action, achieving peak plasma levels within 2 hours of oral dosing, and reaching peak antihistaminic activity at 4 hours[2][4]. It acts as an inverse agonist/competitive antagonist at the H1 receptor, stabilizing the receptor in its inactive state and preventing the Gq-protein coupled signaling cascade that leads to intracellular calcium release and the subsequent allergic "weal and flare" response[4].

G Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Noberastine Noberastine (Antagonist) Noberastine->H1_Receptor Competitive Inhibition Gq_Protein Gq Protein Activation H1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Allergy Allergic Response (Weal & Flare) Calcium->Allergy

Fig 2. Mechanism of action: Noberastine competitive inhibition of the H1 receptor pathway.

Self-Validating Analytical Protocol: HPLC-MS/MS

To ensure trustworthiness in preclinical data, analytical workflows must not merely measure a sample; they must validate their own operational integrity. The following HPLC-MS/MS protocol for quantifying Noberastine citrate relies on a closed-loop System Suitability Test (SST).

Causality of Chromatographic Conditions: We utilize an acidic mobile phase (0.1% Formic Acid). Why? The low pH ensures that the basic piperidine nitrogen of Noberastine remains fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase. This eliminates peak tailing. Furthermore, in positive Electrospray Ionization (ESI+), the citrate counter-ion is stripped away, allowing us to cleanly monitor the protonated free base at m/z 312.18[1].

Step-by-Step Methodology
  • System Suitability Test (SST) - The Validation Gate:

    • Prepare a 10 ng/mL reference standard of Noberastine citrate in 50:50 Methanol:Water.

    • Inject 5 µL into the HPLC-MS/MS system.

    • Validation Criteria: The system must yield a theoretical plate count (

      
      ) > 2000, a tailing factor (
      
      
      
      ) < 1.5, and a Signal-to-Noise (S/N) ratio > 100.
    • Logic: If the SST fails, the sequence automatically halts. No unknown samples are processed until the column is washed or the mass spectrometer is recalibrated.

  • Sample Preparation:

    • Extract Noberastine citrate from the biological matrix using solid-phase extraction (SPE) to remove phospholipids that cause ion suppression.

    • Elute with 100% Methanol, evaporate under nitrogen, and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 312.18

      
      
      
    • Product Ion (Quantifier): m/z 114.10 (corresponding to the cleaved piperidine fragment).

    • Collision Energy: 25 eV.

G Prep Sample Prep (SPE & Reconstitution) SST System Suitability (Reference Std) Prep->SST SST->Prep Fail (Halt) HPLC HPLC Separation (C18, Acidic Mobile Phase) SST->HPLC Pass (Tf < 1.5) MS ESI-MS/MS (m/z 312.18 -> 114.10) HPLC->MS Valid Data Validation (Peak Purity >99%) MS->Valid

Fig 3. Self-validating HPLC-MS/MS analytical workflow for Noberastine Citrate quantification.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 60531, Noberastine." NIH.[Link]

  • Amsbio. "Noberastine citrate, AMS.T70773-100-MG." Amsbio.[Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of Noberastine Citrate in Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of Noberastine citrate, a potent and specific peripheral histamine H1 antagonist, and its therapeutic application in the management of allergic rhinitis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its pharmacological profile, preclinical evaluation, and clinical efficacy, grounded in established scientific methodologies.

Introduction: The Challenge of Allergic Rhinitis and the Role of H1 Antihistamines

Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, affecting a significant portion of the global population.[1][2] It is fundamentally an IgE-mediated hypersensitivity response to airborne allergens.[2][3] The pathophysiology involves a complex cascade beginning with allergen sensitization, which primes the immune system by producing allergen-specific IgE antibodies. Upon re-exposure, these antibodies, bound to high-affinity FcεRI receptors on mast cells and basophils, are cross-linked by the allergen. This event triggers cellular degranulation and the release of a host of pre-formed and newly synthesized inflammatory mediators.[4]

Histamine is the principal mediator in the early-phase allergic response, which occurs within minutes of allergen exposure.[4] Its interaction with histamine H1 receptors on sensory nerve endings, blood vessels, and mucous glands directly causes the classic symptoms of AR: sneezing, nasal itching, rhinorrhea, and congestion.[4][5] The subsequent late-phase response, characterized by a persistent influx of inflammatory cells like eosinophils and T-cells, perpetuates and amplifies the inflammatory state.[4]

Given the central role of histamine in AR pathogenesis, H1 receptor antagonists (antihistamines) are a cornerstone of pharmacotherapy.[1][6] Modern antihistamines are designed to offer high specificity for the H1 receptor, minimizing off-target effects, and are typically non-sedating.[1] Noberastine citrate emerged as a potent and specific peripheral H1 antagonist with promising characteristics for AR treatment.[7] This guide will dissect the scientific evidence supporting its therapeutic potential, from fundamental pharmacology to clinical application.

Pharmacological Profile of Noberastine Citrate

A thorough understanding of a drug candidate's pharmacology is the bedrock of its development. Noberastine's profile reveals a molecule optimized for potent and sustained action against the primary driver of acute allergic symptoms.

Mechanism of Action: Potent H1 Receptor Blockade

Noberastine functions as a high-affinity antagonist of the histamine H1 receptor.[7] Contemporary understanding suggests that H1-antihistamines act as inverse agonists rather than simple antagonists. They bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby downregulating constitutive receptor activity and preventing histamine-induced activation.[1] This mechanism effectively blocks the downstream signaling cascade responsible for histamine's pro-inflammatory effects.

Beyond direct receptor antagonism, many second-generation antihistamines exhibit additional anti-inflammatory properties, such as mast cell stabilization, at high local concentrations.[1] While specific data on Noberastine's mast cell-stabilizing capacity requires further elucidation, this dual action is a key area of investigation for advanced antihistamines.

G Fig 1: Mechanism of Noberastine as an H1 Inverse Agonist cluster_0 Mast Cell cluster_1 Target Cell (Nerve, Endothelium) Allergen Allergen IgE IgE Allergen->IgE Cross-linking FceRI FcεRI Receptor IgE->FceRI Binds Degranulation Degranulation FceRI->Degranulation Activates Histamine Histamine Release Degranulation->Histamine Histamine_ext Histamine H1R_inactive H1 Receptor (Inactive State) H1R_active H1 Receptor (Active State) H1R_inactive->H1R_active Spontaneous activation Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1R_active->Symptoms Signal Transduction Noberastine Noberastine Noberastine->H1R_inactive Binds & Stabilizes (Inverse Agonism) Histamine_ext->H1R_active Binds & Stabilizes

Caption: Noberastine stabilizes the inactive state of the H1 receptor, preventing histamine binding and subsequent allergic symptoms.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The relationship between drug concentration and its effect over time is critical for dosing regimen design. Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body.[8][9]

While detailed ADME parameters for Noberastine require further publication, its clinical profile suggests rapid absorption and a duration of action suitable for once-daily dosing.[7] A key feature of Noberastine's PD profile is its characterization by a slow reversible binding (SRB) model.[10] Unlike drugs whose effects are directly proportional to plasma concentration, SRB drugs exhibit a delay between peak plasma levels and maximum effect, often resulting in a prolonged duration of action that outlasts their plasma half-life.[10] This is attributed to slow association (k-on) and dissociation (k-off) rates at the receptor site. The prolonged receptor occupancy (residence time) afforded by a slow k-off rate can lead to sustained efficacy, a highly desirable trait for an allergic rhinitis therapy.[10]

Preclinical Evaluation Workflow

A robust preclinical program is essential to validate a drug's mechanism, efficacy, and safety before human trials. The following protocols represent a logical, self-validating workflow for assessing a novel antihistamine like Noberastine.

In Vitro Assessment: Target Engagement and Cellular Activity

In vitro assays provide the initial proof-of-concept by confirming the drug's interaction with its molecular target and its effect on relevant cellular functions.

Causality: This assay directly quantifies the affinity of Noberastine for the H1 receptor. It is the foundational experiment to confirm target engagement and specificity. A high affinity (low Ki value) for the H1 receptor, with significantly lower affinity for other receptors (e.g., muscarinic, adrenergic), establishes the drug's selectivity and predicts a lower potential for off-target side effects.

Methodology:

  • Source of Receptors: Utilize cell membranes from a stable cell line recombinantly expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Employ a high-affinity H1 receptor radioligand, such as [³H]-pyrilamine, as a tracer.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Noberastine citrate.

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Noberastine concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of drug that inhibits 50% of radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality: This functional assay assesses Noberastine's ability to inhibit the cellular response central to the early-phase allergic reaction: mast cell degranulation. It provides evidence for therapeutic potential beyond simple receptor blockade, testing for mast cell stabilizing properties.

Methodology:

  • Cell Model: Use a rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for mast cells in allergological studies.[11]

  • Sensitization: Sensitize the RBL-2H3 cells overnight with anti-DNP IgE.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Noberastine citrate or a positive control (e.g., cromolyn sodium) for 30-60 minutes.

  • Challenge: Trigger degranulation by adding the antigen (DNP-HSA).

  • Quantification of Degranulation: Measure the release of β-hexosaminidase (a granular enzyme co-released with histamine) into the supernatant using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release for each Noberastine concentration compared to the challenged, untreated control. Determine the IC₅₀ value.

G Fig 2: Workflow for Mast Cell Degranulation Assay start Start: RBL-2H3 Cell Culture sensitize Step 1: Sensitize cells with anti-DNP IgE (overnight) start->sensitize wash1 Step 2: Wash cells to remove unbound IgE sensitize->wash1 preincubate Step 3: Pre-incubate with varying [Noberastine] wash1->preincubate challenge Step 4: Challenge with antigen (DNP-HSA) preincubate->challenge incubate Step 5: Incubate to allow degranulation challenge->incubate centrifuge Step 6: Centrifuge to pellet cells incubate->centrifuge supernatant Step 7: Collect supernatant centrifuge->supernatant assay Step 8: Measure β-hexosaminidase activity (colorimetric) supernatant->assay analysis Step 9: Calculate % Inhibition and determine IC₅₀ assay->analysis

Caption: A step-by-step workflow for assessing the mast cell stabilizing potential of Noberastine.

In Vivo Efficacy Models: Simulating Allergic Rhinitis

Animal models are indispensable for evaluating a drug's efficacy in a complex physiological system that mimics human pathology.[3][12]

Causality: The BALB/c mouse strain is known to be biased towards a Th2-type immune response, which is characteristic of allergic diseases, making it a suitable model for AR.[13] This model allows for the quantitative assessment of Noberastine's ability to suppress the cardinal symptoms of AR (sneezing, nasal rubbing) and underlying inflammation (cellular infiltration) following an allergen challenge.

Methodology:

  • Sensitization Phase (Days 0, 7, 14): Actively sensitize BALB/c mice via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide gel (alum), a Th2-polarizing adjuvant.[13] A control group receives saline/alum.

  • Challenge Phase (e.g., Days 21-27): Following sensitization, challenge the mice daily via intranasal (i.n.) administration of an OVA solution.[3]

  • Drug Administration: Administer Noberastine citrate (at various doses) or vehicle control orally (p.o.) or i.p. approximately 1-2 hours prior to the daily OVA challenge.

  • Symptom Assessment: Immediately following the i.n. challenge, observe the mice for a defined period (e.g., 15-30 minutes) and count the number of sneezes and nasal rubbing movements.

  • Terminal Analysis (Day 28):

    • Bronchoalveolar Lavage (BALF): Collect BAL fluid to quantify inflammatory cell infiltration, particularly eosinophils, by cell counting and differential staining.

    • Serum IgE: Collect blood to measure the levels of total and OVA-specific IgE via ELISA.

    • Histopathology: Perfuse, dissect, and fix the nasal passages for histological analysis (e.g., H&E staining) to assess eosinophil infiltration into the nasal mucosa.

G Fig 3: Experimental Workflow for Murine Model of Allergic Rhinitis cluster_0 Sensitization Phase (Days 0-14) cluster_1 Challenge & Treatment Phase (Days 21-27) cluster_2 Analysis Phase (Day 28) sens1 Day 0: i.p. Injection (OVA + Alum) sens2 Day 7: i.p. Injection (OVA + Alum) sens3 Day 14: i.p. Injection (OVA + Alum) treat Daily Treatment: Noberastine or Vehicle sens3->treat challenge Daily Challenge: Intranasal OVA observe Daily Observation: Sneezing & Rubbing Counts balf BALF Cell Count challenge->balf serum Serum IgE (ELISA) histo Nasal Histology

Caption: Timeline for sensitization, challenge, treatment, and analysis in a preclinical allergic rhinitis model.

Clinical Development and Efficacy

The ultimate validation of a drug's therapeutic potential lies in well-designed and rigorously controlled human clinical trials.

Review of Clinical Trial Data

A pivotal placebo-controlled, dose-response study evaluated the efficacy and safety of Noberastine in 250 patients with seasonal allergic rhinitis.[7] The study tested once-daily doses of 10, 20, and 30 mg over a 3-week period.

The results demonstrated a clear therapeutic benefit:

  • Superior Efficacy: All Noberastine dose groups showed statistically significant superiority over placebo in improving global response rates.[7]

  • Rapid Onset of Action: The median time to first symptom relief was within 2 to 4 hours for the Noberastine groups, compared to 72 hours for the placebo group, a clinically meaningful advantage.[7]

  • Favorable Safety Profile: The incidence and severity of adverse events were comparable to placebo. Crucially, Noberastine treatment did not cause sedation or weight gain, distinguishing it from first-generation antihistamines.[7]

  • Dose-Response: While all doses were effective, the study did not find a significant separation in efficacy among the 10, 20, and 30 mg doses, suggesting that a 10 mg dose may be sufficient for maximal effect in this population.[7]

Table 1: Summary of Key Efficacy Data from a Placebo-Controlled Trial of Noberastine

Efficacy Parameter Placebo Group Noberastine Groups (10, 20, 30 mg) Statistical Significance
Global Response Rate 39.6% 62.7% - 71.1% p < 0.0167
Median Time to Relief 72 hours 2 - 4 hours p < 0.0167 (inferred)

Data sourced from Knight et al., 1991.[7]

Clinical Endpoints and Trial Design

Modern allergic rhinitis trials utilize standardized, validated patient-reported outcome measures to ensure consistency and reliability.

Causality: This protocol outlines a standard, robust design to confirm the efficacy and safety of a drug like Noberastine in a large patient population, providing the pivotal data required for regulatory approval. The inclusion of a placebo arm controls for non-specific effects, while an active comparator arm positions the new drug against the current standard of care.

Methodology:

  • Study Design: A prospective, randomized, double-blind, placebo- and active-controlled, parallel-group study.[14]

  • Patient Population: Adults with a history of at least two seasons of moderate-to-severe SAR, with active symptoms at the time of enrollment.[14]

  • Inclusion Criteria: Patients must exhibit a baseline Total Nasal Symptom Score (TNSS) of ≥6 (out of 12) and a score of at least 2 (moderate) for nasal congestion and at least one other nasal symptom.[14]

  • Treatment Arms:

    • Noberastine Citrate (e.g., 10 mg once daily)

    • Placebo (once daily)

    • Active Comparator (e.g., Cetirizine 10 mg or Fexofenadine 180 mg once daily)

  • Treatment Duration: 2 to 4 weeks, covering a significant portion of a specific pollen season.

  • Primary Efficacy Endpoint: The primary outcome is the change from baseline in the average morning/evening patient-rated 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual symptoms: nasal congestion, rhinorrhea, nasal itching, and sneezing, each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[14][15]

  • Secondary Endpoints:

    • Change from baseline in Total Ocular Symptom Score (TOSS).

    • Onset of action.

    • Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).

    • Rescue medication use.

  • Safety Assessment: Monitor and record all adverse events (AEs), serious adverse events (SAEs), and conduct clinical laboratory tests, vital sign measurements, and electrocardiograms (ECGs).

Safety and Tolerability Profile

The clinical development of Noberastine has underscored its excellent safety and tolerability. In the key clinical trial, the safety profile was comparable to that of placebo.[7] Specifically, there were no significant abnormalities in safety parameters ascribed to the drug. The lack of sedation is a critical advantage, as cognitive and psychomotor impairment is a major limiting factor for first-generation antihistamines.[1][7] Furthermore, no weight gain was observed, addressing another potential concern with some H1 antagonists. Long-term safety studies would be required to fully characterize the chronic use profile, but the initial data are highly encouraging.

Conclusion and Future Directions

Noberastine citrate is a potent, specific, and non-sedating peripheral H1 antagonist with demonstrated efficacy in the symptomatic management of allergic rhinitis. Its rapid onset of action and favorable safety profile make it a strong therapeutic candidate. The pharmacodynamic characteristic of slow reversible binding at the H1 receptor likely contributes to its sustained clinical effect, allowing for convenient once-daily dosing.

Future research should focus on:

  • Elucidating Additional Anti-inflammatory Mechanisms: Quantifying Noberastine's potential to inhibit mediator release from mast cells and basophils and its effects on eosinophil chemotaxis.

  • Pediatric Studies: Evaluating the efficacy, safety, and pharmacokinetics in a pediatric population to expand its potential use.

  • Perennial Allergic Rhinitis: Conducting dedicated trials in patients with perennial allergic rhinitis, which is often driven by indoor allergens like house dust mites.

  • Head-to-Head Comparator Trials: Performing large-scale trials directly comparing Noberastine to other leading second-generation antihistamines to clearly define its relative efficacy and value proposition.

By building on the solid foundation of existing data, Noberastine citrate has the potential to be a valuable addition to the armamentarium for treating allergic rhinitis.

References

  • A mouse model of allergic rhinitis mimicking human p
  • In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin - PMC. (n.d.). PubMed Central. [Link]

  • Knight, A., Drouin, M. A., Yang, W. H., Alexander, M., Del Carpio, J., & Arnott, W. S. (1991). Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis: a placebo-controlled, dose-response study. Journal of Allergy and Clinical Immunology, 88(6), 926–934. [Link]

  • McCusker, C. (2004). Use of mouse models of allergic rhinitis to study the upper and lower airway link. Current Opinion in Allergy and Clinical Immunology, 4(1), 19-23. [Link]

  • Animal Models of Allergic Rhinitis. (n.d.). Semantic Scholar. [Link]

  • Lee, J. H., Park, M. K., Lee, J. S., & Lee, B. D. (2020). Comparison of Allergic Responses in BALB/c and C57BL/6 Mouse Models of Allergic Rhinitis. Clinical and Experimental Otorhinolaryngology, 13(2), 173–181. [Link]

  • Prospective, Randomized, Multinational, Multicenter, Double-blind, Placebo and Active Controlled Trial in 4 Parallel-groups of Patients Suffering From Seasonal Allergic Rhinitis. (2023). ClinicalTrials.gov. [Link]

  • Butyrylcholinesterase inhibitory activities of H1-antihistamines: In vitro, SAR, in silico, MD simulations, flow cytometry analysis and DNA docking studies. (2022). ScienceDirect. [Link]

  • Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data. (2022). MDPI. [Link]

  • In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates - PMC. (n.d.). PubMed Central. [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders - PMC. (n.d.). PubMed Central. [Link]

  • Lim, K. G., Kiew, N. G. D., Cheong, J. K. W., et al. (2022). Pharmacological Management of Allergic Rhinitis: A Consensus Statement from the Malaysian Society of Allergy and Immunology. PubMed Central. [Link]

  • Pharmacological Management of Allergic Rhinitis: A Consensus Statement from the Malaysian Society of Allergy and Immunology. (2022). ResearchGate. [Link]

  • Zhang, L., & Mager, D. E. (2021). Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling. PubMed Central. [Link]

  • Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents. (2019). Frontiers. [Link]

  • Evidence-based strategies for treatment of allergic rhinitis. (n.d.). Scilit. [Link]

  • 2.2 Pharmacokinetics and Pharmacodynamics. (2024). OpenStax. [Link]

  • Allergic Rhinitis Medication. (2023). Medscape. [Link]

  • Efficacy and safety of a drug-free, barrier-forming nasal spray for allergic rhinitis: randomized, open-label, crossover noninferiority trial. (2021). medRxiv. [Link]

  • Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). NCBI Bookshelf. [Link]

  • Holford, N. H. G. (2024). Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action. In B. G. Katzung & T. W. Vanderah (Eds.), Basic & Clinical Pharmacology (16th ed.). McGraw-Hill. [Link]

  • RHINITIS. (n.d.). BSACI. [Link]

  • Allergic Rhinitis: A Review. (2024). ResearchGate. [Link]

Sources

Technical Assessment: Noberastine Free Base vs. Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Comparative Physicochemical & Biopharmaceutical Analysis[1]

Executive Summary

This technical guide provides a rigorous comparison between Noberastine Free Base (CAS: 110588-56-2) and Noberastine Citrate (CAS: 139751-07-8).[1] Noberastine is a potent, non-sedating histamine H1 receptor antagonist, structurally derived as a furan analogue of nor-astemizole.[2][3]

For researchers and formulation scientists, the distinction between the free base and the citrate salt is not merely semantic; it dictates the solubility profile, bioavailability, stability, and manufacturing process parameters . This guide dissects these variables to support evidence-based selection during drug development.

Molecular Architecture & Synthesis

Understanding the structural transition from free base to salt is critical for predicting solid-state behavior.[1]

Chemical Identity[1][4]
  • Noberastine Free Base: A lipophilic molecule containing a piperidine ring and an imidazo[4,5-b]pyridine core.[1] The free base exists in a non-ionized state at neutral/alkaline pH, exhibiting poor aqueous solubility.

  • Noberastine Citrate: The acid addition salt formed by the reaction of Noberastine with citric acid.

The Salt Formation Mechanism

The primary basic center in Noberastine is the piperidine nitrogen . While the imidazo-pyridine ring contains nitrogen atoms, their lone pairs are involved in aromaticity or are less basic.[1] Upon reaction with citric acid, proton transfer occurs preferentially at the piperidine nitrogen, stabilizing the molecule in a crystal lattice with citrate counterions.

Stoichiometry: Typically 1:1 (Drug:Acid), though hemi-citrate or other stoichiometries must be ruled out during pre-formulation screening.[1]

SaltFormation Base Noberastine Free Base (Lipophilic, Low Solubility) CAS: 110588-56-2 Reaction Protonation of Piperidine Nitrogen Base->Reaction Acid Citric Acid (Proton Donor) Acid->Reaction Salt Noberastine Citrate (Hydrophilic, High Solubility) CAS: 139751-07-8 Reaction->Salt Crystallization

Figure 1: Reaction pathway for the conversion of Noberastine Free Base to its Citrate Salt form.[1]

Physicochemical Profiling

The choice between free base and citrate is largely a function of the Biopharmaceutics Classification System (BCS) trajectory.

Solubility Landscape

The most significant divergence lies in aqueous solubility.

PropertyNoberastine Free BaseNoberastine CitrateImplications
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL estimated)Citrate is preferred for immediate-release (IR) oral dosage forms.[1]
pH Dependency Soluble only at low pH (gastric)pH-independent dissolution in early stages; buffering effect of citrate.[1]Citrate reduces variability in patients with achlorhydria (high stomach pH).[1]
LogP (Partition Coeff) High (Lipophilic)Lower (Ionized form)Free base permeates membranes better; Salt must dissociate prior to absorption.[1]
Hygroscopicity Generally Non-hygroscopicPotentially HygroscopicCitrate salts require tighter humidity control during tableting/storage.[1]
Thermal Properties (DSC/TGA)
  • Free Base: Typically exhibits a sharp melting endotherm.[1] Lower melting points often correlate with better solubility among free bases, but worse than salts.

  • Citrate Salt: Usually exhibits a higher melting point due to strong ionic lattice energy.[1]

    • Warning: Citrate salts can sometimes form hydrates or amorphous phases during processing (milling/granulation).[1] Differential Scanning Calorimetry (DSC) is mandatory to detect polymorphic transitions.[1]

Biopharmaceutical Implications

The pharmacokinetic (PK) profile is directly influenced by the solid-state form.[1]

Dissolution & Bioavailability

Noberastine is an analogue of astemizole.[1] Astemizole class drugs are often Class II (Low Solubility, High Permeability) compounds.

  • The Citrate Advantage: The citrate salt provides a "proton source" within the diffusion layer. As the salt dissolves, it lowers the local pH (micro-environmental pH), maintaining the drug in its ionized, soluble form even as it enters the higher pH environment of the small intestine. This prevents rapid precipitation (the "spring and parachute" effect).[1]

  • The Free Base Limitation: Relying on the free base requires gastric acid for dissolution. This creates high inter-subject variability (e.g., fed vs. fasted state differences).

Experimental Protocol: Intrinsic Dissolution Rate (IDR)

To empirically verify the superiority of the citrate salt, the following protocol is standard:

  • Preparation: Compress 100 mg of pure Free Base and pure Citrate Salt into non-disintegrating disks (Wood's apparatus) at 2000 psi.

  • Medium: 900 mL 0.1N HCl (Simulated Gastric Fluid) and pH 6.8 Phosphate Buffer.

  • Conditions: 37°C, 100 rpm paddle speed.

  • Analysis: Sample at 5, 10, 15, 30, and 60 minutes. Quantify via HPLC-UV.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR (

    
    ).
    
    • Expectation: Citrate IDR >> Free Base IDR.[1]

Analytical Strategy & Quality Control

Distinguishing and quantifying these forms requires specific analytical workflows.

Identification Techniques
  • Infrared Spectroscopy (FT-IR):

    • Citrate: Look for broad O-H stretch (2500-3500 cm⁻¹) from the carboxylic acid/hydroxyl groups of citrate and carbonyl stretches (C=O) around 1700-1750 cm⁻¹.[1]

    • Free Base:[1][3][4][5] Absent carboxylic acid peaks; distinct piperidine N-H or C-N bands.[1]

  • HPLC (High-Performance Liquid Chromatography):

    • Note: In standard reverse-phase HPLC (e.g., C18 column, acidic mobile phase), the salt dissociates. You measure the Noberastine moiety in both cases.[1]

    • To distinguish: You must use Counter-ion Chromatography to quantify the citrate content separately.[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Identification cluster_Quant Quantification Sample Unknown Noberastine Sample XRPD X-Ray Powder Diffraction (Crystal Fingerprint) Sample->XRPD FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR HPLC_Drug RP-HPLC (Measures Noberastine Base) Sample->HPLC_Drug IC_Ion Ion Chromatography (Measures Citrate Counter-ion) Sample->IC_Ion Decision Confirm Form: Free Base vs. Citrate XRPD->Decision Crystalline Pattern Match

Figure 2: Analytical decision matrix for identifying and quantifying Noberastine forms.

Formulation Logic: When to Use Which?

The decision is not always "Salt is better."[1][5][6]

Scenario A: Oral Tablet (Immediate Release)
  • Choice: Noberastine Citrate .[1][2]

  • Reason: Faster dissolution onset (Tmax < 2h) is critical for allergy relief.[1] The salt ensures consistent bioavailability.[1]

Scenario B: Transdermal Patch or Lipid Formulation[1]
  • Choice: Noberastine Free Base .

  • Reason: To cross the Stratum Corneum (skin barrier), the drug must be lipophilic. Salts are too polar to penetrate the skin effectively. Similarly, if formulating into a lipid softgel, the free base is more soluble in the oil phase.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 60531, Noberastine. Retrieved from [Link][1]

  • Bakhshaee, M., et al. (1991). A double-blind placebo controlled dose response study of noberastine on histamine induced weal and flare. European Journal of Clinical Pharmacology, 40(1), 83-85.
  • Simons, F. E., et al. (1995). Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

Sources

A Technical Guide to the In-Vitro Characterization of Noberastine Citrate Binding Affinity to Peripheral Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the methodologies and scientific principles involved in determining the binding affinity of Noberastine citrate, a second-generation antihistamine, for the peripheral histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of antihistaminic compounds and their interaction with G-protein coupled receptors.

Introduction: The Significance of Peripheral H1 Receptor Selectivity

Histamine H1 receptors are integral membrane proteins that belong to the G-protein coupled receptor (GPCR) superfamily. They are widely distributed throughout the body, including in the central nervous system (CNS) and peripheral tissues. Activation of H1 receptors by histamine mediates a range of physiological and pathological responses, including allergic inflammation, vasodilation, and bronchoconstriction[1].

First-generation antihistamines, while effective, are known for their sedative side effects, which are primarily due to their ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS[2][3]. The development of second-generation H1-antihistamines marked a significant therapeutic advance. These agents are designed for high selectivity and affinity for peripheral H1 receptors, with limited ability to penetrate the CNS[2][3][4]. This peripheral selectivity drastically reduces sedative effects and other anticholinergic side effects, improving the safety and tolerability profile of these drugs[5][6].

Noberastine is a potent second-generation histamine H1 antagonist with demonstrated efficacy and safety in the management of allergic rhinitis[7][8]. Its therapeutic action is rooted in its high affinity and specific binding to peripheral H1 receptors, which effectively blocks the actions of histamine in target tissues. This guide will delve into the core experimental procedures used to quantify this critical pharmacological parameter.

The Histamine H1 Receptor Signaling Pathway

Understanding the H1 receptor's signaling cascade is crucial for interpreting binding affinity data and the functional consequences of antagonism. Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade, as illustrated in the diagram below. Noberastine, as an inverse agonist, not only blocks histamine-induced activity but also reduces the receptor's basal, or constitutive, activity[1].

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Noberastine Noberastine (Antagonist) Noberastine->H1R Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Response (e.g., Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 Receptor.

Determining Binding Affinity: The Radioligand Binding Assay

The gold standard for quantifying the affinity of a test compound for a specific receptor is the in-vitro radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, Noberastine citrate) to displace a radioactively labeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Causality Behind Experimental Choices
  • Biological Material: Cell membranes from cell lines recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells) are preferred. This ensures a high density of the target receptor and eliminates the confounding variables present in native tissue preparations.

  • Radioligand: [³H]mepyramine (also known as pyrilamine) is the classic and most widely used radioligand for H1 receptor binding assays[9][10][11]. It is a potent H1 antagonist with high affinity and selectivity, making it an excellent tool for competitive binding studies. The tritium (³H) label provides a stable and quantifiable radioactive signal.

  • Non-specific Binding Control: It is critical to differentiate between the radioligand binding to the H1 receptor (specific binding) and its binding to other components like the filter paper or lipids (non-specific binding). This is achieved by including a control group incubated with a high concentration of a known, non-radioactive H1 antagonist (e.g., mianserin or excess unlabeled mepyramine) to saturate all H1 receptors. Any remaining radioactivity is considered non-specific.

Step-by-Step Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system for determining the inhibition constant (Ki) of Noberastine citrate for the human H1 receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human H1 receptor to confluence.
  • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Assay Setup:

  • Prepare serial dilutions of Noberastine citrate in the assay buffer.
  • In a 96-well plate, set up triplicate wells for:
  • Total Binding: Membranes + [³H]mepyramine + assay buffer.
  • Non-specific Binding (NSB): Membranes + [³H]mepyramine + a saturating concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
  • Competition Binding: Membranes + [³H]mepyramine + varying concentrations of Noberastine citrate.

3. Incubation:

  • Add a fixed concentration of [³H]mepyramine (typically near its equilibrium dissociation constant, KD, e.g., 1-5 nM) to all wells[10].
  • Add the prepared cell membranes (e.g., 20-50 µg of protein per well).
  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

4. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

5. Quantification:

  • Place the filters into scintillation vials.
  • Add scintillation cocktail to each vial.
  • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the Noberastine citrate concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Using non-linear regression analysis, determine the concentration of Noberastine citrate that inhibits 50% of the specific [³H]mepyramine binding. This value is the IC50.

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation[10][11]:

      • Ki = IC50 / (1 + [L]/KD)

      • Where [L] is the concentration of the radioligand ([³H]mepyramine) and KD is its equilibrium dissociation constant for the H1 receptor.

The Ki value represents the intrinsic binding affinity of Noberastine citrate for the H1 receptor. A lower Ki value signifies a higher binding affinity.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membranes Prepare H1R-expressing Cell Membranes Incubate Incubate Membranes with Radioligand & Competitor to Reach Equilibrium Membranes->Incubate Radioligand Prepare [3H]mepyramine (Radioligand) Radioligand->Incubate Competitor Prepare Serial Dilutions of Noberastine Citrate Competitor->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Unbound) Incubate->Filter Terminate Reaction Count Liquid Scintillation Counting (Measures Radioactivity) Filter->Count Calculate Calculate IC50 and Ki (Cheng-Prusoff Equation) Count->Calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Binding Affinity Profile of Noberastine Citrate

Emedastine, another benzimidazole derivative and potent H1-selective antagonist, exhibits a very high affinity for the H1 receptor. Studies have consistently reported its Ki value to be approximately 1.3 nM [12][13][14][15][16]. Given that Noberastine is described as having "potent and specific peripheral antihistaminic activity," it is scientifically reasonable to infer that its binding affinity for the H1 receptor would be in a similarly low nanomolar range[7]. High affinity is a hallmark of the efficacy of second-generation antihistamines[4][5].

For comparative purposes, the table below presents the H1 receptor binding affinities for several other well-known antihistamines.

CompoundGenerationH1 Receptor Ki (nM)H1 Receptor pKi
Emedastine Second1.3[13][14]~8.89
Pimethixene First-10.14[12]
Clemastine First-IC50: 3 nM[12]
Hydroxyzine First-IC50: 10-19 nM[12]
Bilastine Second44.15[12]~7.35
Desloratadine Second-IC50: 51 nM[12]
Fexofenadine Second-IC50: 246 nM[12]

Note: pKi is the negative logarithm of the Ki value. IC50 values are presented where Ki is not specified and can be influenced by assay conditions.

The high affinity (low Ki) of compounds like Emedastine directly correlates with their ability to effectively antagonize the H1 receptor at low therapeutic concentrations, contributing to their potent anti-allergic effects.

Conclusion and Implications for Drug Development

The characterization of a compound's binding affinity for its target receptor is a cornerstone of modern pharmacology and drug development. For a second-generation antihistamine like Noberastine citrate, demonstrating high affinity and selectivity for the peripheral H1 receptor is paramount. The in-vitro radioligand binding assay provides a robust and reproducible method for quantifying this critical parameter, yielding the Ki value. While a specific Ki for Noberastine is not publicly documented, its pharmacological profile and comparison with potent analogs like Emedastine strongly suggest a high binding affinity in the low nanomolar range. This characteristic is fundamental to its clinical efficacy in treating allergic conditions without the sedative side effects that limit the utility of older antihistamines.

References

  • Sharif, N.A., et al. (1994). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. J Ocul Pharmacol., 10(4):653-64. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of the novel H-1-receptor antagonist emedastine in healthy volunteers | Request PDF. [Link]

  • Wikipedia. (n.d.). H1 antagonist. [Link]

  • Hishinuma, S., et al. (2008). Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. J Pharmacol Sci., 107(1):65-75. [Link]

  • Wikidoc. (2012). H1 antagonist. [Link]

  • Semantic Scholar. (n.d.). Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. [Link]

  • ResearchGate. (n.d.). H1-receptors may be activated by an antagonist, such as histamine (A)... [Link]

  • Kamei, J., et al. (2019). Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes. Biol Pharm Bull., 42(5):876-880. [Link]

  • Sharif, N.A., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. [Link]

  • de Vries, H., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12596–12604. [Link]

  • Dockhorn, R.J., et al. (1997). Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis: a placebo-controlled, dose-response study. Ann Allergy Asthma Immunol., 78(4):417-23. [Link]

  • Hu, Y., et al. (2024). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Front Pharmacol., 15:1396309. [Link]

  • U.S. Food and Drug Administration. (2005). Pharmacology Review(s) - accessdata.fda.gov. [Link]

  • Woodward, D.F., et al. (1996). Ebastine. a review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 52(3):438-54. [Link]

  • de Vries, H., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12596–12604. [Link]

  • U.S. Food and Drug Administration. (2009). PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. [Link]

  • Roberts, D.J. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung, 46(8A):833-8. [Link]

Sources

Pharmacokinetics and Metabolism Profile of Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacokinetic (PK) and metabolic profile of Noberastine Citrate.

Technical Guide | Version 1.0

Executive Summary

Noberastine citrate (R 64947) is a potent, second-generation histamine H1-receptor antagonist belonging to the imidazopyridine class. Developed as a structural evolution of astemizole, Noberastine was engineered to overcome the pharmacokinetic limitations of its predecessor—specifically the delayed onset of action and the risk of cardiotoxicity associated with QT prolongation.

This guide analyzes the ADME (Absorption, Distribution, Metabolism, Excretion) profile of Noberastine, distinguishing its rapid absorption kinetics (


 ~1–2 h) and linear dose-response relationship from the erratic profiles of earlier piperidine antihistamines. It serves as a reference for researchers investigating H1-antagonist optimization and safety pharmacology.

Physicochemical & Structural Profile

Noberastine is chemically distinct from typical benzimidazoles, featuring an imidazo[4,5-b]pyridine core which enhances its polarity and receptor binding kinetics compared to astemizole.

ParameterTechnical Specification
Chemical Name 3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine citrate
Molecular Formula

(Free Base)
Molecular Weight 311.38 g/mol (Base)
Pharmacophore Piperidinyl-imidazo-pyridine backbone with a furan side chain
Solubility Citrate salt confers improved aqueous solubility over the free base, facilitating rapid dissolution in gastric media.

ADME Profile Analysis

Absorption

Noberastine exhibits rapid oral absorption , a critical improvement over the slow-onset profile of astemizole.

  • 
     (Time to Peak):  Plasma concentrations peak between 1 and 2 hours  post-administration.
    
  • Bioavailability: The drug follows linear pharmacokinetics across the therapeutic dose range (10–30 mg).

  • Dose Proportionality:

    
     and 
    
    
    
    increase proportionally with dose, indicating non-saturable absorption mechanisms within the tested range.

Table 1: Pharmacokinetic Parameters at Steady State (Human Volunteers) | Dose (mg/day) |


 (ng/mL) | 

(Trough) (ng/mL) |

(h) | Onset of Action | | :--- | :--- | :--- | :--- | :--- | | 10 mg | 3.5 | 1.0 | 2.0 | ~2 h | | 20 mg | 13.4 | 1.6 | 1.5 | < 1 h | | 30 mg | 20.9 | 2.2 | 1.0 | < 1 h |
Distribution[1]
  • Volume of Distribution (

    
    ):  High apparent volume of distribution, consistent with lipophilic amine antihistamines, suggesting extensive tissue binding and distribution into the peripheral compartment (skin/vasculature).
    
  • Protein Binding: Like its structural analogs, Noberastine is likely highly protein-bound (>90%), primarily to albumin and

    
    -acid glycoprotein.
    
  • CNS Penetration: Noberastine is a P-glycoprotein (P-gp) substrate. It exhibits negligible blood-brain barrier (BBB) penetration , resulting in a non-sedating profile confirmed by visual analog scale (VAS) studies.

Metabolism

Noberastine is a structural analogue of norastemizole (the active metabolite of astemizole). Its design bypasses the requirement for the slow metabolic activation that characterized astemizole.

  • Enzymatic Pathway: Metabolism is mediated primarily by the Cytochrome P450 system (likely CYP3A4 ), involving hydroxylation of the furan ring and N-oxidation of the piperidine nitrogen.

  • Active Metabolites: Unlike astemizole, Noberastine is the primary active moiety. It does not rely on biotransformation to exert its antihistaminic effect.

Excretion[1][2]
  • Elimination Half-life (

    
    ):  The drug supports once-daily dosing, with an effective biological duration of >24 hours despite a shorter plasma half-life than astemizole.
    
  • Routes: Elimination is mixed, with metabolites excreted via feces (biliary) and urine.

Experimental Protocols

To validate the PK/PD profile described above, the following standardized protocols are recommended. These methodologies ensure data integrity and reproducibility.

Protocol A: Plasma Quantification via HPLC-MS/MS

Objective: Accurate measurement of Noberastine citrate in human plasma.

  • Sample Prep: Aliquot 500

    
    L plasma. Add internal standard (e.g., deuterated analogue).
    
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether at pH 9.0 to isolate the basic drug.

  • Separation: Inject onto a C18 reverse-phase column (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Isocratic elution with Acetonitrile:Ammonium Formate buffer (60:40 v/v).

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode. Monitor transition

    
     312 
    
    
    
    fragment ions.
Protocol B: Histamine-Induced Wheal and Flare Assay (PD Validation)

Objective: Correlate plasma levels with peripheral H1-receptor occupancy.

  • Baseline: Administer intradermal histamine phosphate (10

    
    g) to the forearm. Measure wheal area (
    
    
    
    ) at 15 min.
  • Dosing: Administer oral Noberastine citrate (10, 20, or 30 mg).

  • Time-Course: Repeat histamine challenge at 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Calculation: Calculate % Inhibition

    
    .
    
  • Correlation: Plot % Inhibition vs. Plasma Concentration to determine

    
    .
    

Visualizing the PK/PD Relationship

The following diagram illustrates the mechanistic workflow of Noberastine, from oral intake to peripheral receptor blockade, highlighting the "Rapid Onset" design advantage over its parent compound Astemizole.

Noberastine_PK_PD Oral_Dose Oral Administration (Noberastine Citrate) GI_Tract GI Absorption (pH-dependent dissolution) Oral_Dose->GI_Tract Disintegration Plasma Central Compartment (Plasma Cmax: 1-2h) GI_Tract->Plasma Rapid Uptake Liver Hepatic Metabolism (CYP3A4 / Furan Hydroxylation) Plasma->Liver First Pass (Low) Tissue Peripheral Compartment (Skin/Vascular H1 Receptors) Plasma->Tissue Distribution (Vd) Elimination Elimination (Feces/Urine) Plasma->Elimination Renal Clearance Liver->Plasma Bioavailability Liver->Elimination Metabolic Clearance Effect Pharmacodynamic Effect (Wheal/Flare Inhibition) Tissue->Effect Receptor Binding Effect->Plasma PK/PD Correlation (r = 0.77)

Caption: Figure 1. Pharmacokinetic and Pharmacodynamic workflow of Noberastine Citrate, illustrating the rapid distribution to peripheral tissues and the correlation between plasma levels and antihistaminic effect.

Clinical Implications & Safety

  • Cardiovascular Safety: Unlike Astemizole, Noberastine has not shown significant QT prolongation in available clinical datasets, likely due to its distinct metabolic handling and lack of accumulation of cardiotoxic precursors.

  • Non-Sedating: The drug's physicochemical properties prevent significant CNS entry, maintaining alertness even at the 30 mg maximal dose.

  • Dosing Regimen: The PK profile supports Once Daily (QD) administration, with steady-state achieved within days.

References

  • Bateman, D. N., et al. (1991). A double-blind placebo controlled dose response study of noberastine on histamine induced weal and flare. British Journal of Clinical Pharmacology. Link

  • Corren, J., et al. (1995). Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology. Link

  • MedChemExpress. (2024). Noberastine (R 64947) Product Monograph. MedChemExpress. Link

  • Janssen, P. A. J. (1988). Structure-activity relationships of new antihistamines. ResearchGate. Link

Noberastine Citrate: Pharmacological Profile and Therapeutic Application in Seasonal Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Noberastine Citrate , a histamine H


 receptor antagonist, focusing on its pharmacological profile and application in the management of Seasonal Allergic Conjunctivitis (SAC).

Technical Whitepaper for Drug Development Professionals

Executive Summary

Noberastine Citrate (R-73856) is a potent, second-generation histamine H


 receptor antagonist developed to address the limitations of early antihistamines—specifically the sedation associated with first-generation agents and the cardiotoxicity risks linked to structural predecessors like astemizole.

This guide analyzes the molecular utility of Noberastine in treating Seasonal Allergic Conjunctivitis (SAC) . Unlike topical therapies, Noberastine represents a systemic approach to ocular allergy management, offering rapid onset (T




2 hours) and sustained 24-hour efficacy without significant central nervous system (CNS) penetration or the QT-prolongation liabilities historically associated with the astemizole class.

Chemical & Pharmacological Basis[1][2][3]

Structural Identity

Noberastine is chemically distinct as a furan derivative of nor-astemizole (a major metabolite of astemizole).

  • Chemical Name: 3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine.

  • Molecular Rationale: The structural modification—specifically the furan substitution—was engineered to optimize the pharmacokinetic profile. While astemizole is characterized by extremely slow elimination and accumulation, Noberastine retains high H

    
     affinity but exhibits a more favorable metabolic turnover, preventing the "bio-accumulation" toxicity often seen in this chemical family.
    
Mechanism of Action (MOA)

Noberastine functions as a highly selective inverse agonist at the H


 receptor. In the context of SAC, the allergic response is driven by mast cell degranulation releasing histamine, which binds to H

receptors on conjunctival nerve endings (itching) and vascular endothelium (redness/chemosis).

Key Pharmacodynamic Features:

  • Competitive Antagonism: Displaces histamine from the G-protein coupled H

    
     receptor.
    
  • Downstream Signaling Blockade: Prevents the activation of the G

    
     pathway, thereby inhibiting the Phospholipase C (PLC) 
    
    
    
    IP
    
    
    /DAG cascade that leads to intracellular calcium release and vasodilation.
  • Peripheral Selectivity: High affinity for P-glycoprotein (P-gp) efflux transporters at the blood-brain barrier (BBB) minimizes CNS entry, preserving alertness.

Visualization: H1 Receptor Signaling Blockade

The following diagram illustrates the pathway Noberastine intercepts to prevent ocular inflammation.

H1_Signaling_Blockade Allergen Allergen Exposure MastCell Conjunctival Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor (Gq-coupled) Histamine->H1Receptor Agonism PLC Phospholipase C Activation H1Receptor->PLC Inhibited by Noberastine Noberastine Noberastine Citrate (Inverse Agonist) Noberastine->H1Receptor Blockade (||) IP3 IP3 / DAG Generation PLC->IP3 Calcium Intracellular Ca2+ Increase IP3->Calcium Symptoms SAC Symptoms: Pruritus, Hyperemia, Chemosis Calcium->Symptoms

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Noberastine competitively blocks the H1 receptor, preventing the Gq-mediated calcium cascade that drives allergic conjunctivitis symptoms.

Pharmacokinetics (PK) & Metabolism

For researchers designing dosing regimens, Noberastine's PK profile offers a distinct advantage over older generation agents.

Absorption and Distribution
  • T

    
     (Time to Peak Plasma): 
    
    
    
    2 hours.
  • Onset of Action: Significant inhibition of histamine-induced weal/flare is observed within 1 hour at therapeutic doses (20–30 mg).

  • Peak Effect: Maximal antihistaminic activity occurs at 4 hours .

  • Duration: Efficacy persists for >24 hours , supporting a Once-Daily (QD) oral dosing regimen.

Metabolism

Unlike astemizole, which relies heavily on CYP3A4 and has active metabolites with extremely long half-lives (leading to accumulation), Noberastine is rapidly absorbed and eliminated.

  • Metabolic Pathway: Hepatic metabolism via CYP450 (specific isoenzymes require confirmation in Phase I data, typically CYP3A4/2D6 for this class).

  • Excretion: Primarily renal and fecal elimination of metabolites.

Table 1: Pharmacokinetic Comparison (Human Data)

ParameterNoberastine CitrateAstemizole (Predecessor)Clinical Implication
Dosing Frequency Once Daily (QD)Once Daily (QD)High compliance
T

~2 hours1–4 hoursRapid relief of acute ocular itch
Steady State Rapid attainmentSlow (weeks)Noberastine allows faster titration
Cardiotoxicity Risk Low/NegligibleHigh (QT Prolongation)Noberastine offers improved safety margin
Active Dose 10–30 mg10 mgFlexible dosing window

Clinical Efficacy in Seasonal Allergic Conjunctivitis

While topical agents (e.g., olopatadine) are common, oral Noberastine provides systemic control, which is critical when SAC is comorbid with allergic rhinitis (rhinoconjunctivitis).

Efficacy Benchmarks

In placebo-controlled dose-response studies involving ragweed allergy models:

  • Global Response Rate: Noberastine (10, 20, 30 mg) showed response rates of 62.7% to 71.1% , significantly superior to placebo (39.6%).

  • Ocular Symptom Relief: Significant reduction in "itchy, watery eyes" scores. The 30 mg dose demonstrated maximum antihistaminic effect in skin flare models, correlating with peak symptom control in SAC.

  • Median Time to Relief: 2 to 4 hours (vs. 72 hours for placebo).

Causality of Efficacy

The efficacy in SAC is directly causally linked to the peripheral H


 occupancy . By maintaining receptor blockade >80% throughout the dosing interval, Noberastine prevents the histamine-mediated vasodilation of conjunctival vessels (redness) and sensory nerve stimulation (itch).

Safety & Toxicology: The "Astemizole" Context

A critical aspect of Noberastine's development profile is its safety relative to astemizole.

Cardiac Safety (QT Interval)

Astemizole was withdrawn due to hERG channel blockade leading to Torsades de Pointes.[3]

  • Noberastine Data: Clinical evaluations report "no significant abnormalities in safety parameters."

  • Mechanistic Explanation: The furan structural modification alters the molecule's polarity and interaction with the hERG K

    
     channel pore, significantly reducing the affinity for this off-target site compared to the parent compound.
    
CNS Safety
  • Sedation: Noberastine is classified as non-sedating . Incidence of somnolence in trials was comparable to placebo.

  • Weight Gain: Unlike astemizole (which was associated with appetite stimulation), Noberastine treatment does not cause weight gain.

Experimental Protocols for Validation

For scientists validating Noberastine in preclinical or clinical settings, the following protocols ensure data integrity.

Protocol A: In Vivo Histamine-Induced Conjunctivitis Model

Objective: Quantify anti-allergic efficacy in a guinea pig model.

  • Sensitization:

    • Immunize Hartley guinea pigs with ovalbumin (OVA) + Al(OH)

      
       adjuvant (IP injection) on Day 0 and Day 7.
      
  • Drug Administration:

    • Group 1: Vehicle Control (Oral gavage).

    • Group 2: Noberastine Citrate (1 mg/kg, Oral).

    • Group 3: Noberastine Citrate (10 mg/kg, Oral).

    • Timing: Administer drug 2 hours prior to challenge (based on T

      
      ).
      
  • Ocular Challenge:

    • Instill 10

      
      L of 1.5% histamine solution into the conjunctival sac of the right eye.
      
  • Scoring System (0–3 Scale):

    • Evaluate at 15, 30, and 60 minutes post-challenge.

    • Hyperemia: 0 (Normal) to 3 (Diffuse crimson).

    • Chemosis: 0 (None) to 3 (Protruding conjunctiva).

    • Tearing: 0 (None) to 3 (Wet lids/hair).

  • Data Analysis:

    • Calculate Mean Cumulative Score. Statistical significance via ANOVA followed by Dunnett’s test.

Protocol B: Receptor Occupancy Assay (Ex Vivo)

Objective: Confirm duration of action and H


 specificity.
  • Tissue Prep: Harvest guinea pig cerebellum (high H

    
     density) or ileum 2, 12, and 24 hours post-dosing.
    
  • Radioligand Binding:

    • Homogenize tissue in phosphate buffer (pH 7.4).

    • Incubate with [

      
      H]-Mepyramine (selective H
      
      
      
      ligand).
  • Displacement Calculation:

    • Measure radioactivity. Lower binding of [

      
      H]-Mepyramine indicates high receptor occupancy by Noberastine.
      
    • Success Criterion: >70% occupancy at 24 hours supports QD dosing.

References

  • Clinical evaluation of the efficacy and safety of noberastine in seasonal allergic rhinitis. Source: Journal of Allergy and Clinical Immunology

  • The time course of action of three differing doses of noberastine on histamine-induced skin wheals. Source: British Journal of Clinical Pharmacology

  • Noberastine Structure and Compound Summary (CID 60531). Source: PubChem

  • Cardiovascular safety of antihistamines: The Astemizole Context. Source: Postepy Dermatologii i Alergologii

  • Noberastine maleate/citrate: Product Information and Pharmacology. Source: MedKoo Biosciences / Amsbio

Sources

Methodological & Application

Application Note: Protocol for the Synthesis and Purification of Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Noberastine (R 64947) is a potent, non-sedating histamine H1 receptor antagonist characterized by its specific peripheral antihistaminic activity and rapid onset of action (). Structurally, it is a furan derivative of nor-astemizole[1]. While the free base of noberastine demonstrates excellent pharmacological efficacy, its translation into a stable pharmaceutical formulation requires careful consideration of its solid-state chemistry.

The Causality of Salt Selection Historically, noberastine was isolated as a free base or as various salts, including the dinitrate, dihydrochloride hemihydrate, and (Z)-2-butenedioate (dimaleate) (2)[2]. However, as an application scientist, one must evaluate the physicochemical stability of the active pharmaceutical ingredient (API) under stress conditions. The prior known forms suffer from critical failure modes:

  • Hygroscopicity & Aqueous Degradation: The dihydrochloride hemihydrate salt is highly hygroscopic, degrading from light yellow to brown upon moisture exposure, and decomposes significantly in aqueous media[2].

  • Thermal & Photic Instability: The dimaleate salt decomposes at room temperature, a degradation pathway severely accelerated by light and heat, making it impossible to store as a reference standard without impurity formation[2].

  • Physical Instability: The free base tends to form a sticky, unmanageable solid mass upon storage[2].

To engineer a self-validating, stable API system, the citrate salt (Noberastine citrate) was developed. The 2-hydroxy-1,2,3-propanetricarboxylate (citrate) counterion provides a robust crystalline lattice that is photostable, resists hygroscopic degradation, and maintains absolute stability in both solid-state and aqueous environments (3)[3]. This protocol details the optimized methodology for synthesizing and refining noberastine citrate from its free base.

Materials and Reagents

  • Starting Material: Noberastine free base (3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine) (4)[4].

  • Reagent: Citric acid (Pharmaceutical grade, anhydrous or monohydrate)[3].

  • Solvents: Methanol (Analytical grade) and Purified Water[2].

  • Purification Aids: Activated charcoal (for decolorization) and Diatomaceous earth (e.g., Celite, for hot filtration)[2].

Quantitative Data and Salt Comparison

Table 1: Physicochemical Comparison of Noberastine Forms

API FormLight SensitivityHygroscopicityAqueous StabilityPhysical State on Storage
Free Base ModerateLowPoorSticky, solid mass
Dimaleate High (Accelerates degradation)ModeratePoorDecomposes at room temp
Dihydrochloride Hemihydrate ModerateHigh (Turns brown)Very PoorHighly unstable
Citrate (Target) None None Excellent Stable Crystalline Solid

Data synthesized from stability studies of noberastine derivatives[2].

Table 2: Stoichiometry and Yield Metrics for Citrate Synthesis

ComponentMolecular Weight ( g/mol )EquivalentsFunction
Noberastine Free Base311.381.0API Precursor
Citric Acid192.121.0Counterion Source
Methanol32.04SolventPrimary Reaction Medium
Noberastine Citrate503.501.0Final Product

Experimental Protocols

Part A: Primary Synthesis of Crude Noberastine Citrate

Note: The choice of solvent is critical. Lower alkanols or ketones (1 to 6 carbon atoms) are suitable, but methanol is the most preferred due to the optimal solubility differential of the free base and the citrate salt across the temperature gradient[3].

  • Dissolution: Suspend the noberastine free base in methanol.

  • Thermal Activation: Heat the suspension to reflux (approximately 65 °C) under continuous mechanical stirring until a clear solution is achieved[2].

  • Salt Formation: Add a stoichiometric quantity (equimolar) of citric acid to the refluxing solution[3]. Causality: Adding the acid at reflux ensures complete protonation of the imidazo[4,5-b]pyridin-2-amine system before premature crystallization traps any unreacted free base.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool spontaneously to room temperature[3].

  • Isolation: Collect the crystalline crude noberastine citrate via vacuum filtration.

Part B: Refinement via Recrystallization

To achieve pharmaceutical-grade purity, the crude salt must be recrystallized to remove trace oxidative degradation products generated during the free base synthesis.

  • Re-dissolution: Suspend 40 parts (by weight) of the crude noberastine citrate in 80 volumes of methanol[2]. Heat the mixture to reflux temperature.

  • Aqueous Addition & Decolorization: Add approximately 25 volumes of water and 2 parts of activated charcoal[2]. Stir continuously at reflux for 30 minutes. Causality: The addition of water slightly increases the solubility of the citrate salt at reflux, preventing premature precipitation during the subsequent hot filtration. The activated charcoal adsorbs colored impurities.

  • Hot Filtration: Filter the boiling solution rapidly over a pad of diatomaceous earth[2]. Causality: Diatomaceous earth acts as a depth filter, preventing the fine charcoal particles from passing into the filtrate and clogging the filter paper.

  • Rinsing: Rinse the filter cake with a preheated mixture of methanol (16 volumes) and water (5 volumes) to maximize the recovery of the API[2].

  • Controlled Cooling: Allow the combined filtrates to cool spontaneously to room temperature and stir overnight[2]. Causality: Slow, unforced cooling promotes the growth of large, pure crystals and minimizes the occlusion of solvent or impurities within the crystal lattice.

  • Final Collection: Filter the purified crystals, wash with a minimal volume of cold methanol, and dry under vacuum to yield pure noberastine citrate.

Workflow Visualization

SynthesisWorkflow Step1 Noberastine Free Base Dissolved in Methanol Step2 Heat to Reflux (~65 °C) Step1->Step2 Step3 Add Citric Acid (Stoichiometric Quantity) Step2->Step3 Step4 Cooling & Primary Crystallization Step3->Step4 Step5 Crude Noberastine Citrate (Solid Mass) Step4->Step5 Filter & Collect Step6 Recrystallization (MeOH/H2O + Activated Charcoal) Step5->Step6 Proceed to Refining Step7 Hot Filtration (over Diatomaceous Earth) Step6->Step7 Reflux 30 min Step8 Controlled Cooling (Room Temp, Overnight) Step7->Step8 Filtrate + Wash Step9 Pure Noberastine Citrate (Crystalline) Step8->Step9 Final Isolation

Figure 1: Workflow for the synthesis and purification of noberastine citrate from free base.

References

  • MedKoo Biosciences.Noberastine maleate | CAS# 111922-05-5 | histamine H1 antagonist.
  • Google Patents (EP0464927A2).N-[4-piperidinyl]-3H-imidazo[4,5-b]-pyridin-2-amine 2-hydroxy-1,2,3-propanetricarboxylate.
  • PubChem - NIH.Noberastine | C17H21N5O | CID 60531.
  • Google Patents (US Patent 4,888,426).3-[(5-methyl-2-furanyl)-methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine.

Sources

Physicochemical Profiling & Causality in Method Design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development and Lifecycle Validation Protocol for Noberastine Citrate

Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of trial-and-error parameters, but as a highly controlled system governed by molecular thermodynamics, fluid dynamics, and rigorous regulatory frameworks. This application note details the first-principles design and execution of a stability-indicating HPLC method for Noberastine citrate, fully aligned with the newly effective ICH Q2(R2) validation guidelines[1].

To develop a robust chromatographic method, one must first understand the molecular behavior of the analyte. Noberastine is a fast-acting, peripheral histamine H1 receptor antagonist, structurally characterized as a furan derivative of nor-astemizole[2]. It is formulated as a citrate salt to optimize its aqueous dissolution profile.

The Chromatographic Challenge

Noberastine (Base Molecular Weight: 311.17 Da) contains a highly basic piperidine moiety and an imidazo[4,5-b]pyridine system[3]. On traditional silica-based stationary phases at mid-range pH (pH 4–7), residual silanol groups (Si-OH) deprotonate to form negatively charged Si-O⁻ species. These act as strong cation exchangers, trapping the protonated piperidine nitrogen of noberastine. This secondary interaction manifests as severe peak tailing, which compromises integration accuracy and method reproducibility.

Furthermore, citric acid possesses three distinct


 values (3.13, 4.76, and 6.40). If the mobile phase pH fluctuates near these values, the citrate counter-ion exists in a dynamic equilibrium of protonation states, leading to split peaks or erratic baseline disturbances near the solvent front.
The Engineered Solution

To eliminate these variables, we must control the ionization state of both the analyte and the stationary phase:

  • Mobile Phase pH Control: By utilizing 0.1% Trifluoroacetic acid (TFA) in water, we drive the pH down to approximately 2.0. This strong acidic environment fully protonates the basic nitrogens of noberastine while completely suppressing silanol ionization. Simultaneously, it ensures citric acid remains fully protonated, allowing it to elute cleanly in the void volume without interfering with the active pharmaceutical ingredient (API).

  • Stationary Phase Selection: We select a high-density, base-deactivated (end-capped) C18 column. End-capping minimizes steric access to the silica backbone, providing a purely hydrophobic interaction surface for the protonated API.

Method Development Workflow

HPLC_Method_Dev N1 1. Physicochemical Profiling Noberastine Base + Citrate Salt N2 2. Mobile Phase Selection pH 2.0 (0.1% TFA) to suppress silanols N1->N2 N3 3. Stationary Phase Base-Deactivated C18 Column N2->N3 N4 4. Method Optimization Gradient Elution & UV Detection N3->N4 N5 5. Self-Validating Protocol ICH Q2(R2) System Suitability N4->N5

Logical workflow for Noberastine citrate HPLC method development and validation.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValueCausality / Impact on HPLC Strategy
Molecular Weight 311.17 Da (Base)[3]Rapid mass transfer kinetics; suitable for standard 120 Å pore size columns.
Chemical Class Basic Piperidine Derivative[2]Basic nitrogen causes tailing; mandates low pH mobile phase and end-capped C18.
Salt Form CitrateCounter-ion elutes early; requires pH < 2.5 to prevent baseline noise and split peaks.
Table 2: Optimized Gradient Elution Program

Column: Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm) | Flow Rate: 1.0 mL/min | Temp: 30°C | Detection: UV at 254 nm

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)Elution Logic
0.09010Initial hold to elute citrate cleanly in the void.
2.09010Isocratic hold to stabilize the baseline.
10.04060Linear gradient to elute Noberastine and related impurities.
12.01090High organic wash to remove strongly retained hydrophobic matrix.
12.19010Rapid return to initial conditions.
17.09010Re-equilibration prior to the next injection.

The Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. This protocol embeds the newly revised ICH Q2(R2) principles[1], utilizing a bracketing standard strategy and real-time System Suitability Testing (SST) to ensure the system validates itself during every single run.

Phase 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile, degassed.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of Noberastine citrate reference standard[2] into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 100 µg/mL stock solution.

Phase 2: System Equilibration & Suitability (The Self-Validation Engine)
  • Install the base-deactivated C18 column. Set the column oven to 30°C.

  • Purge the system and equilibrate with initial gradient conditions (90% A / 10% B) at 1.0 mL/min until the baseline is completely stable (approximately 20 column volumes).

  • Self-Validation Step 1 (Specificity Check): Inject 10 µL of Diluent (Blank).

    • Causality & Acceptance: The baseline must be free of any peaks ≥ 0.05% of the target API area at the expected retention time. This ensures no carryover or diluent interference, fulfilling ICH Q2(R2) specificity requirements[4].

  • Self-Validation Step 2 (System Precision): Inject the 100 µg/mL Noberastine citrate standard six consecutive times.

    • Causality & Acceptance: The system is validated for the run ONLY if the tailing factor (

      
      ) is ≤ 1.5, theoretical plates (
      
      
      
      ) > 5000, and the %RSD of the peak area is ≤ 2.0%[5]. This proves the fluidics and column thermodynamics are stable.
Phase 3: Sample Analysis & Bracketing
  • Inject prepared unknown samples in duplicate.

  • Self-Validation Step 3 (Drift Control): Inject a bracketing standard after every 10 sample injections and at the end of the sequence.

    • Causality & Acceptance: The area of the bracketing standard must be within ±2.0% of the initial SST average. This guarantees that the detector response has not drifted over the course of the run, a critical component of the analytical procedure lifecycle[1].

ICH Q2(R2) Lifecycle Validation Framework

The recent overhaul represented by ICH Q2(R2), legally effective as of June 2024, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[6]. The parameters below summarize the validation criteria required to prove this method is fit for its intended purpose[5].

Table 3: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) Requirement FocusAcceptance Criteria
Specificity Baseline resolution from impurities and degradation products[4].Resolution (

) > 2.0 between Noberastine and nearest impurity.
Linearity & Range Proportionality of response across the reportable range[5].

≥ 0.999 from 25% to 150% of nominal target concentration.
Accuracy Agreement between the measured and true value[5].98.0% – 102.0% recovery across all spiked concentration levels.
Robustness Reliability under deliberate variations (e.g., pH ±0.2, Temp ±5°C)[5].System Suitability criteria (

≤ 1.5, %RSD ≤ 2.0%) maintained under all variations.

References

1.[5] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Source: mastercontrol.com. URL: 2.[1] validation of analytical procedures q2(r2) - ICH. Source: ich.org. URL: 3.[6] ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Source: intuitionlabs.ai. URL: 4.[4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). Source: europa.eu. URL: 5.[3] Noberastine | C17H21N5O | CID 60531 - PubChem - NIH. Source: nih.gov. URL: 6.[2] Noberastine citrate, AMS.T70773-100-MG - Amsbio. Source: amsbio.com. URL:

Sources

Solubility of Noberastine citrate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Noberastine citrate (CAS: 139751-07-8) is a histamine H1 receptor antagonist structurally related to astemizole.[1] As a citrate salt of a weak base, its solubility profile is critical for formulation development, particularly for oral bioavailability and parenteral stability. This application note details the physicochemical basis of Noberastine citrate solubility and provides standardized protocols for quantifying its saturation limits in water, physiological buffers, and key organic solvents (Methanol, Ethanol, DMSO).

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Noberastine citrate is the citrate salt of Noberastine.[1] The parent molecule contains a piperidine moiety and an imidazo[4,5-b]pyridine system, rendering it a weak base.[1] The formation of the citrate salt significantly alters its solubility landscape compared to the free base.

Key Chemical Data
PropertyValue / DescriptionSource/Note
Compound Name Noberastine Citrate
CAS Number 139751-07-8 (Citrate); 110588-56-2 (Free Base)[1]
Molecular Formula C₁₇H₂₁N₅O[1][2][3][4][5][6][7][8][9] · C₆H₈O₇
Molecular Weight ~503.5 g/mol (Salt); 311.4 g/mol (Base)[2]
pKa (Predicted) Basic N (Piperidine): ~8.5 - 9.0Aromatic N (Imidazo): ~3.0 - 4.0Based on structural analogs (Astemizole)
LogP (Free Base) ~2.2[3]
Solubility Mechanism

The solubility of Noberastine citrate is governed by the dissociation equilibrium of the salt and the ionization state of the Noberastine base.

  • Aqueous Media: High solubility is expected due to ionic dissociation.[1] However, the common ion effect (if excess citrate is present) or pH shifts can precipitate the free base.

  • Organic Solvents:

    • Protic Polar (MeOH, EtOH): Moderate to high solubility due to hydrogen bonding capabilities.[1]

    • Aprotic Polar (DMSO): High solubility; preferred for stock solutions.[1]

    • Non-polar (Hexane, Ether): Negligible solubility.[1][2]

Solubility Profile (Predicted & Reference Ranges)

Note: Exact solubility values can vary by crystal polymorph and temperature.[1] The following ranges are characteristic for antihistamine citrate salts and serve as a baseline for experimental verification.

SolventSolubility ClassEstimated Range (mg/mL)Application
Water (pH 5-6) Soluble> 10 mg/mLAqueous Formulations
0.1N HCl (pH 1.2) Highly Soluble> 50 mg/mLGastric Simulation
PBS (pH 7.4) Sparingly Soluble0.1 - 1.0 mg/mLSystemic Circulation
DMSO Freely Soluble> 50 mg/mLStock Solutions
Methanol Soluble10 - 30 mg/mLAnalytical Diluent
Ethanol Slightly Soluble1 - 10 mg/mLCo-solvent
Acetone Insoluble< 0.1 mg/mLPrecipitation/Crystallization

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of Noberastine citrate in various media. This is the "Gold Standard" for regulatory data.

Materials:

  • Noberastine Citrate (Solid standard)[1]

  • Test Media (Water, pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, Ethanol, DMSO)

  • 0.45 µm PTFE Syringe Filters (for organics) or PES Filters (for aqueous)[1]

  • Orbital Shaker / Incubator set to 25°C ± 0.5°C

Procedure:

  • Preparation: Add excess Noberastine citrate solid (~20-50 mg) to 2 mL of the test solvent in a glass vial. The solution must remain opaque (saturated) throughout the experiment.[1]

  • Equilibration: Seal vials and place them on an orbital shaker (200 rpm) at 25°C for 24 to 48 hours.

  • Sampling:

    • Remove vials and let stand for 1 hour to allow sedimentation.[1]

    • Filter the supernatant using a syringe filter.[1] Crucial: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Analysis: Dilute the filtrate with the HPLC mobile phase (see Protocol C) to fall within the linear calibration range.

  • Quantification: Analyze via HPLC-UV.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Objective: Rapidly estimate solubility to prevent precipitation during bioassays.

Procedure:

  • Prepare a 10 mM stock solution of Noberastine citrate in DMSO.[1]

  • Spike the DMSO stock into aqueous buffer (e.g., PBS pH 7.[1]4) to achieve target concentrations (e.g., 1, 10, 50, 100 µM). Final DMSO concentration should be < 1%.[1]

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region for the drug).[1]

  • Result: The "Kinetic Solubility Limit" is the concentration where absorbance deviates from the baseline.[1]

Protocol C: HPLC Quantification Method

Objective: Accurate quantification of Noberastine in solubility samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (or 280 nm).[1]

  • Injection Volume: 10 µL.

  • Retention Time: Expect elution between 4-6 minutes depending on the gradient.[1]

Visualizations

Solubility Equilibrium Diagram

The following diagram illustrates the equilibrium dynamics governing the solubility of Noberastine Citrate in an aqueous environment.

SolubilityEquilibrium cluster_solid Solid Phase cluster_solution Solution Phase (Aqueous) Solid Noberastine Citrate (Solid Crystal) DissolvedSalt [Noberastine-H]+ + [Citrate]- Solid->DissolvedSalt Dissolution (Ksp) FreeBase Noberastine (Free Base) DissolvedSalt->FreeBase Deprotonation (pH dependent) Precipitate Precipitation (pH > pKa) FreeBase->Precipitate Saturation Limit Exceeded

Caption: Equilibrium dynamics of Noberastine Citrate dissolution and pH-dependent free base precipitation.

Shake-Flask Workflow

This diagram outlines the step-by-step decision process for the Thermodynamic Solubility Protocol.

ShakeFlaskProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (Water/Buffer/Organic) Start->AddSolvent Shake Shake @ 25°C (24-48 Hours) AddSolvent->Shake CheckOpacity Is Solution Opaque? Shake->CheckOpacity AddMoreSolid Add More Solid CheckOpacity->AddMoreSolid No (Clear) Filter Filter Supernatant (Discard first 200µL) CheckOpacity->Filter Yes (Saturated) AddMoreSolid->Shake Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Analysis Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step workflow for the Thermodynamic Solubility (Shake-Flask) method.

References

  • PubChem. (n.d.).[1][10] Noberastine | C17H21N5O.[1][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • DrugBank Online. (n.d.).[1] Noberastine: Uses, Interactions, Mechanism of Action. Retrieved October 26, 2023, from [Link]

  • ChemIDplus. (n.d.).[1] Noberastine Citrate - RN: 139751-07-8.[1] National Library of Medicine.[1] [Link][1]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [General Protocol Reference]
  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [Methodology Reference]

Sources

Formulation strategies for Noberastine citrate oral tablets

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Advanced Formulation Strategies for Noberastine Citrate Oral Tablets

Executive Summary

Noberastine (R-73816) is a potent, non-sedating histamine H1 receptor antagonist belonging to the benzimidazole class. While effective in treating allergic rhinitis and urticaria, the formulation of Noberastine Citrate presents distinct challenges typical of BCS Class II compounds (Low Solubility, High Permeability).

This Application Note provides a comprehensive guide for developing immediate-release (IR) oral tablets of Noberastine Citrate. The strategy focuses on overcoming poor aqueous solubility at neutral pH and ensuring content uniformity for low-dose applications (typically 5–20 mg). We prioritize a High-Shear Wet Granulation (HSWG) approach to mitigate the poor flowability associated with the micronized API required for bioavailability.

Pre-Formulation Profiling & API Characterization

Before initiating the manufacturing workflow, the API must undergo rigorous physicochemical profiling. Noberastine Citrate exhibits pH-dependent solubility, which dictates the choice of excipients.

Physicochemical Critical Quality Attributes (CQAs)
ParameterSpecification / BehaviorFormulation Implication
Molecular Structure Benzimidazole derivativeSusceptible to oxidative degradation; requires light protection.
Solubility Profile High in acidic media (pH 1.2); Low in neutral/basic media (pH 6.8+).Critical: Formulation must ensure rapid disintegration in the stomach (gastric pH) to maximize dissolution.
Particle Size (PSD) Target

(Micronized).
Micronization improves dissolution but causes agglomeration and poor flow.
Hygroscopicity Citrate salt is moderately hygroscopic.Requires humidity control (<45% RH) during processing; use moisture-protective packaging.
pKa Basic moieties (Piperidine/Imidazole).[1]Avoid alkaline excipients (e.g., Calcium Carbonate) that could suppress local solubility.
Excipient Compatibility Strategy
  • Diluents: Use Lactose Monohydrate (flow) combined with Microcrystalline Cellulose (MCC PH-102) (compressibility).

  • Disintegrants: Croscarmellose Sodium (CCS) is preferred over Sodium Starch Glycolate (SSG) due to better performance in acidic environments where Noberastine dissolves best.

  • Binders: Povidone (PVP K-30) is selected for wet granulation to bind micronized particles effectively.

Formulation Decision Logic

The following decision tree illustrates the rationale for selecting Wet Granulation over Direct Compression for Noberastine Citrate.

FormulationStrategy Start Start: Noberastine Citrate API CheckSolubility Check Aqueous Solubility Start->CheckSolubility ClassII BCS Class II (Low Sol) CheckSolubility->ClassII Low Micronize Micronization Required (D90 < 10µm) ClassII->Micronize To enhance dissolution CheckFlow Check Powder Flow (Carr Index) Micronize->CheckFlow PoorFlow Poor Flow (> 25) Cohesive Powder CheckFlow->PoorFlow High Cohesion ProcessSelect Select Manufacturing Process PoorFlow->ProcessSelect WetGran High Shear Wet Granulation (Selected Strategy) ProcessSelect->WetGran Improves Flow & Uniformity DirectComp Direct Compression (Not Recommended) ProcessSelect->DirectComp Risk of Segregation

Figure 1: Decision logic prioritizing Wet Granulation to handle the poor flow properties of micronized Noberastine Citrate.

Detailed Protocol: High-Shear Wet Granulation

This protocol is designed for a 10,000 tablet pilot batch (Target weight: 200 mg/tablet; Dose: 10 mg).

Master Formula (Per Tablet)
  • Intragranular:

    • Noberastine Citrate: 10.0 mg

    • Lactose Monohydrate (SuperTab 30GR): 120.0 mg

    • Microcrystalline Cellulose (Avicel PH-101): 40.0 mg

    • Croscarmellose Sodium (Ac-Di-Sol): 6.0 mg

  • Binder Solution:

    • Povidone K-30: 6.0 mg

    • Purified Water: q.s. (approx. 20-25% w/w of dry mass)

  • Extragranular:

    • Microcrystalline Cellulose (Avicel PH-102): 15.0 mg

    • Croscarmellose Sodium: 4.0 mg

    • Magnesium Stearate: 2.0 mg (1.0%)

Manufacturing Workflow

Step 1: Pre-Blending (Dry Mixing)

  • Pass Noberastine Citrate, Lactose, MCC PH-101, and Intragranular CCS through a #40 mesh sieve to break lumps.

  • Load into a High-Shear Granulator (HSG).

  • Mix at Impeller: 150 RPM / Chopper: OFF for 5 minutes.

    • Scientific Rationale: Dry mixing ensures the micronized API is homogeneously distributed within the diluents before wetting, preventing "hot spots" of drug.

Step 2: Binder Addition & Granulation [2]

  • Prepare Binder Solution: Dissolve PVP K-30 in Purified Water (approx. 15% w/v solution). Ensure no bubbles remain.

  • Add binder solution to the HSG over 2–3 minutes with Impeller: 200 RPM / Chopper: 1500 RPM .

  • Continue kneading for 1–2 minutes until a "snowball" consistency is achieved.

    • Critical Control Point: Do not over-wet. Citrate salts can become sticky if over-granulated.

Step 3: Wet Milling & Drying

  • Pass wet mass through a Co-Mill (0.250 inch screen) to break large lumps.

  • Transfer to Fluid Bed Dryer (FBD).

  • Dry at Inlet Temp: 60°C until Loss on Drying (LOD) reaches 1.5% – 2.5% .

    • Note: Do not dry below 1.0% as MCC requires some moisture for bonding during compression.

Step 4: Sizing & Lubrication

  • Pass dried granules through a #20 mesh sieve .

  • Add Extragranular MCC and CCS. Blend in a V-Blender for 10 minutes (25 RPM).

  • Add Magnesium Stearate (sieved #60). Blend for only 2 minutes .

    • Scientific Rationale: Extended blending with Mg-Stearate coats the granules with hydrophobic lubricant, retarding dissolution.

Step 5: Compression

  • Compress on a rotary tablet press using 8mm round concave punches .

  • Target Hardness: 6–8 kP.

  • Target Friability: < 0.5%.

Quality Control & Analytical Validation

Dissolution Testing Protocol

Because Noberastine is pH-dependent, the dissolution method must mimic the gastric environment.

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL of 0.1N HCl (pH 1.2).

  • Speed: 50 RPM.

  • Temperature: 37°C ± 0.5°C.

  • Acceptance Criteria:

    
     in 30 minutes.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Sticking/Picking Citrate salt hygroscopicity or low melting point.Decrease LOD to <2.0%; Increase Mg-Stearate slightly; Use polished punches.
Slow Dissolution Over-lubrication or hard granules.Reduce lubrication time; Increase intragranular disintegrant; Reduce binder concentration.
Capping Entrapped air or fines.Increase pre-compression force; Reduce fines in granulation (optimize binder).

Process Visualization

The following diagram details the critical unit operations and process parameters.

ProcessFlow RawMat Raw Materials (API + Excipients) Sieving Sieving (#40 Mesh) De-lumping RawMat->Sieving DryMix Dry Mixing (HSG, 5 min) Sieving->DryMix Granulation Binder Addition (PVP Solution) DryMix->Granulation High Shear Drying Fluid Bed Drying (LOD 1.5-2.5%) Granulation->Drying Milling Dry Milling (#20 Mesh) Drying->Milling Blending Final Blending (+ Mg Stearate) Milling->Blending Compression Compression (8mm, 6-8 kP) Blending->Compression

Figure 2: High-Shear Wet Granulation workflow for Noberastine Citrate tablets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60531, Noberastine. Retrieved from [Link]

  • Aulton, M. E., & Taylor, K. (2017).Aulton's Pharmaceutics: The Design and Manufacture of Medicines.
  • European Patent Office.Pharmaceutical compositions containing ebastine (Analogous Benzimidazole Formulation Strategies). EP0614362A1. (Utilized for comparative formulation logic for lipophilic antihistamines).
  • United States Pharmacopeia (USP).General Chapter <711> Dissolution. (Standard protocol for IR tablets).

Sources

In vitro dissolution testing methods for Noberastine citrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of In Vitro Dissolution Methods for Noberastine Citrate

Executive Summary & Strategic Context

Noberastine is a potent histamine H1 receptor antagonist containing an imidazo[4,5-b]pyridine scaffold and a piperidine moiety. While the besilate salt is the most commonly referenced form in clinical literature, this guide specifically addresses the development of dissolution methods for Noberastine Citrate .

Developing a dissolution method for the citrate salt of a weak base like Noberastine presents unique physicochemical challenges compared to the besilate form. The citrate counter-ion (from citric acid, pKa values ~3.1, 4.7, 6.4) can influence the local micro-environmental pH at the diffusion layer, potentially altering release kinetics compared to the strong-acid besilate salt.

Scope of this Guide:

  • Physicochemical Profiling: Establishing the solubility/pH landscape.

  • Method Development: Selection of discriminatory media and apparatus.

  • Analytical Quantitation: HPLC parameters for precise detection.

  • Validation: Ensuring the method meets ICH Q2(R1) standards.

Pre-Formulation & Physicochemical Profiling

Before finalizing the dissolution parameters, the following "Pre-Work" phase is mandatory to ensure scientific integrity.

pKa and Solubility Mapping

Noberastine contains a basic piperidine nitrogen (estimated pKa ~8.5–9.0) and a less basic imidazopyridine system.

  • Acidic Media (pH 1.2): The drug is fully protonated and highly soluble.

  • Neutral/Alkaline Media (pH > 6.8): The drug exists predominantly as the free base, leading to significantly reduced solubility.

Critical Experiment: Equilibrium Solubility Determination Execute the shake-flask method (24-hour equilibrium at 37°C) in the following buffers to determine Sink Conditions.

MediumpHBuffer TypeExpected Behavior (Citrate Salt)
SGF (no enzymes) 1.2HCl / NaClHigh Solubility. (Sink condition likely met easily).
Acetate Buffer 4.5AcetateModerate Solubility. Transition zone.
Phosphate Buffer 6.8PhosphateLow Solubility. Risk of free-base precipitation. Critical control point.
Water ~5-6NoneVariable. Dependent on the buffering capacity of the citrate counter-ion.

Expert Insight: If the solubility at pH 6.8 is


 the dose volume (non-sink), you must add a surfactant (e.g., 0.1% – 0.5% Sodium Lauryl Sulfate) to the medium.

Standardized Dissolution Protocol

Based on the weak base nature of Noberastine, the following method is recommended as the primary QC release method .

Apparatus & Conditions
  • Apparatus: USP Apparatus 2 (Paddle).[1]

    • Rationale: Paddles are preferred for tablets/capsules to prevent cone formation common with Apparatus 1 (Baskets) for disintegrating dosage forms.

  • Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).

  • Temperature: 37.0°C ± 0.5°C.[1]

  • Volume: 900 mL.

  • Vessel Type: Clear glass (use amber if light sensitivity is detected during stress testing).

Dissolution Media Selection (Stage-Wise)

A. Routine QC Media (Discriminatory):

  • Composition: 0.05 M Acetate Buffer, pH 4.5.

  • Justification: At pH 4.5, Noberastine is sufficiently soluble to maintain sink conditions, but the pH is high enough to discriminate against changes in particle size or polymorphic transitions that might be masked in 0.1 N HCl.

B. Biorelevant Media (Development/IVIVC):

  • Composition: 50 mM Phosphate Buffer, pH 6.8 (simulating intestinal fluid).

  • Modification: If solubility is limiting, add 0.25% w/v Sodium Lauryl Sulfate (SLS).

  • Rationale: This mimics the environment where precipitation of the weak base is most likely, predicting in vivo absorption risks.

Analytical Method (HPLC-UV)

Since Noberastine lacks strong native fluorescence, UV detection is standard. The method must separate the citrate counter-ion (elutes at void) from the active drug.

HPLC Parameters:

  • Column: C18 (L1), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (60:40 A:B) or Gradient (if impurities are monitored).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 280 nm (Characteristic absorption of the imidazopyridine ring).

  • Injection Volume: 10–20 µL.

  • Run Time: ~8–10 minutes (Noberastine retention typically 4–6 min).

Note on Citrate Interference: Citrate absorbs weakly at low UV wavelengths (<220 nm). By detecting at 280 nm, you eliminate interference from the counter-ion.

Decision Logic for Method Optimization

The following diagram illustrates the decision process for selecting the final dissolution medium based on solubility data.

DissolutionMethodology Start Start: Solubility Profiling (pH 1.2, 4.5, 6.8) CheckSink Is Solubility > 3x Dose in 900mL? Start->CheckSink SinkYes Sink Condition Met CheckSink->SinkYes Yes SinkNo Sink Condition NOT Met CheckSink->SinkNo No SelectMedia Select pH 4.5 or 6.8 as QC Media SinkYes->SelectMedia DiscriminationTest Test Discrimination Power (Particle Size/Hardness) SelectMedia->DiscriminationTest FinalMethod Finalize Method Parameters (Speed, Volume, Sampling) DiscriminationTest->FinalMethod AddSurfactant Add Surfactant (0.1% - 0.5% SLS) SinkNo->AddSurfactant RecheckSink Re-evaluate Solubility AddSurfactant->RecheckSink RecheckSink->CheckSink Iterate

Figure 1: Decision Tree for Dissolution Media Selection for Noberastine Citrate.

Step-by-Step Experimental Protocol

Phase 1: Media Preparation
  • Acetate Buffer pH 4.5: Dissolve 2.99 g of sodium acetate trihydrate in 1 L of water. Adjust pH to 4.5 ± 0.05 with 2 N Acetic Acid.

  • Degassing: Heat medium to 41°C and filter under vacuum (0.45 µm) OR use an inline degasser. Critical: Dissolved gases can cause bubbles on the dosage form, altering hydrodynamics.

Phase 2: Dissolution Run
  • Setup: Fill vessels with 900 mL of media. Allow to equilibrate to 37°C.

  • Calibration: Verify paddle height (25 mm ± 2 mm from bottom) and wobble.

  • Initiation: Drop 1 dosage unit (tablet/capsule) into each of the 6 vessels. Immediately start rotation (50 RPM).

  • Sampling:

    • Timepoints: 5, 10, 15, 20, 30, 45, and 60 minutes.

    • Withdraw 5 mL using a cannula with a 10 µm porous filter (to prevent pulling undissolved particles).

    • Replenishment: Replace with 5 mL of fresh, pre-warmed media (unless using mathematical correction).

  • Filtration: Immediately filter sample through a 0.45 µm PVDF syringe filter into HPLC vials.

Phase 3: Data Analysis
  • Calculate % Dissolved using the standard curve from the HPLC analysis.

  • Plot Cumulative % Release vs. Time.

  • Acceptance Criteria (Example): Q = 80% at 30 minutes (Standard IR specification).

References

  • USP <1092> The Dissolution Procedure: Development and Validation.United States Pharmacopeia.
  • FDA Guidance for Industry. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). Available at: [Link]

  • Noberastine Clinical Context. Clinical evaluation of the efficacy and safety of noberastine. (Reference for drug identity). Available at: [Link] (Search Term: Noberastine Efficacy).

  • Ku, M.S. (2008). Use of the Biopharmaceutical Classification System in Early Drug Development. AAPS J.

Sources

Application Note & Protocol: Optimized Recrystallization for High-Purity Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically robust guide for the recrystallization and purification of Noberastine citrate, a potent and specific peripheral histamine H1 antagonist.[1] Designed for researchers, scientists, and professionals in drug development, this protocol emphasizes the scientific principles behind each step to ensure a reproducible and effective purification process. The methodology detailed herein is grounded in established pharmaceutical purification techniques and aligns with the quality standards expected for Active Pharmaceutical Ingredient (API) development.[2][3][4]

Introduction: The Criticality of Purity for Noberastine Citrate

Noberastine is a second-generation antihistamine noted for its rapid onset and lack of central nervous system effects in preclinical studies.[1][5] As a weakly basic compound, it is typically formulated as a citrate salt to enhance stability and bioavailability.[1][5] The purity of any API is a critical quality attribute that directly impacts its safety, efficacy, and stability. Impurities originating from starting materials, synthetic by-products, or degradation can have unintended pharmacological or toxicological effects.

Recrystallization is a fundamental and powerful technique for purifying solid crystalline compounds in the pharmaceutical industry.[6][7][8][9][10] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[11][12] A properly executed recrystallization dissolves the impure solid in a hot solvent, and upon controlled cooling, the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.[9][12] This process not only enhances chemical purity but also allows for control over critical physicochemical properties such as crystal habit and particle size distribution.[8]

This guide details a systematic procedure for the purification of Noberastine citrate, providing the rationale behind solvent selection, impurity removal strategies, and crystal handling.

Foundational Physicochemical Properties

An effective purification protocol is built upon a solid understanding of the target molecule's properties. The following table summarizes key physicochemical data for Noberastine and its citrate salt, which informs the procedural design.

Table 1: Physicochemical Properties of Noberastine and Citric Acid

PropertyValue / CharacteristicSignificance for Recrystallization Protocol
Chemical Structure Noberastine Base: See PubChem CID 60531[13] Citrate Ion: See PubChem CID 31348[14]The presence of polar functional groups (amines, furan oxygen) and aromatic systems in Noberastine, combined with the carboxylates of the citrate ion, suggests solubility in polar solvents like alcohols and limited solubility in non-polar hydrocarbons.
Molecular Formula Noberastine Base: C₁₇H₂₁N₅O[13] Citric Acid: C₆H₈O₇[15]Essential for calculating molar quantities and theoretical yields.
Molecular Weight Noberastine Base: ~311.4 g/mol [13] Citric Acid: ~192.12 g/mol [15]Influences dissolution kinetics and mass balance calculations.
Melting Point Citric Acid (anhydrous): ~153 °C[15]A sharp, well-defined melting point of the final product is a primary indicator of high purity.[6] A broad melting range suggests the presence of impurities.
Solubility Profile Citric Acid: Very soluble in water and ethanol; soluble in ether.[15] Noberastine (inferred): As a multi-ring heterocyclic amine, it is expected to be soluble in polar organic solvents. The citrate salt form enhances its aqueous solubility.This is the most critical parameter for solvent selection. The ideal solvent must dissolve Noberastine citrate at elevated temperatures and exhibit low solubility at ambient or sub-ambient temperatures to ensure high recovery.[11][12]

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol is designed for the purification of approximately 10 grams of crude Noberastine citrate. It can be scaled with appropriate adjustments to equipment and solvent volumes.

Materials and Equipment
  • Crude Noberastine citrate (~10 g)

  • HPLC-grade solvents: Isopropanol, Acetone, Deionized Water

  • Activated Carbon, decolorizing grade

  • Celite® 545 or equivalent filter aid

  • Erlenmeyer flasks (250 mL, 500 mL)

  • Magnetic stirrer and PTFE-coated stir bar

  • Heating mantle or temperature-controlled hot plate

  • Water-cooled condenser

  • Büchner funnel, vacuum flask, and vacuum source

  • Whatman® Grade 1 filter paper (or equivalent)

  • Glassware: graduated cylinders, beakers, glass stirring rod

  • Spatulas

  • Vacuum drying oven

  • Analytical balance

  • Instrumentation for analysis: Melting point apparatus, HPLC system.[16][17][18]

Workflow Diagram

Recrystallization_Protocol Figure 1: Purification Workflow for Noberastine Citrate A 1. Solvent System Selection & Crude Dissolution B 2. Adsorptive Purification (Activated Carbon) A->B Add heat & solvent C 3. Hot Filtration (Removal of Insolubles) B->C Slurry for 5-10 min D 4. Controlled Cooling & Crystallization C->D Filter while hot E 5. Crystal Isolation (Vacuum Filtration) D->E Slow cooling to 0-4°C F 6. Crystal Washing E->F Separate crystals G 7. Product Drying F->G Wash with cold solvent H 8. Quality Control Analysis (Purity & Yield) G->H Dry under vacuum

Caption: Figure 1: A systematic workflow for the recrystallization and purification of Noberastine citrate.

Detailed Experimental Protocol

Step 1: Dissolution in an Optimized Solvent System

  • Rationale: The choice of solvent is paramount.[12] An ideal solvent will completely dissolve the Noberastine citrate and its impurities at an elevated temperature, while allowing the pure API to crystallize upon cooling with minimal loss. A solvent mixture, or "solvent system," often provides the necessary polarity range. Here, isopropanol serves as the primary "good" solvent, while a small amount of water ensures the citrate salt remains ionized and soluble when hot.

  • Protocol:

    • Place 10.0 g of crude Noberastine citrate into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add 120 mL of a 95:5 (v/v) mixture of isopropanol and deionized water.

    • Attach a condenser to the flask, place it on a heating mantle, and begin stirring.

    • Heat the mixture to a gentle reflux (approx. 80-83°C). The solid should completely dissolve to form a clear solution. If minor particulates remain, they will be removed in the hot filtration step. Avoid adding excessive solvent as it will decrease the final yield.

Step 2: Decolorization with Activated Carbon

  • Rationale: Activated carbon has a high surface area and is used to adsorb high-molecular-weight colored impurities.[9]

  • Protocol:

    • Remove the flask from the heat source and allow it to cool for 1-2 minutes to stop boiling. Caution: Never add activated carbon to a boiling liquid, as it can cause violent bumping.

    • Add 0.5 g of activated carbon to the solution.

    • Return the flask to the heat and maintain a gentle reflux with stirring for 10 minutes.

Step 3: Hot Filtration to Remove Insolubles

  • Rationale: This step removes the activated carbon and any other insoluble impurities. It must be performed quickly to prevent the product from prematurely crystallizing in the funnel.[11]

  • Protocol:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a clean 500 mL filter flask. Place a piece of filter paper in the funnel.

    • Preheat the filtration apparatus by pouring boiling isopropanol through the funnel. Discard the hot solvent. This prevents a drop in temperature that could cause crystallization.

    • Quickly filter the hot Noberastine citrate solution through the pre-heated funnel. A thin layer of Celite® on the filter paper can be used to prevent fine carbon particles from passing through.

    • Wash the original flask with a small amount (10-15 mL) of hot solvent and pour this through the filter to recover any residual product.

Step 4: Crystallization via Controlled Cooling

  • Rationale: Slow, controlled cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11]

  • Protocol:

    • Cover the flask containing the clear, hot filtrate with a watch glass.

    • Allow the solution to cool slowly to room temperature on a heat-resistant surface, without disturbance. Crystal formation should begin as the solution cools.

    • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

Step 5: Crystal Isolation and Washing

  • Rationale: The purified crystals are separated from the mother liquor, which now contains the majority of the soluble impurities. Washing with ice-cold solvent removes residual mother liquor from the crystal surfaces without re-dissolving a significant amount of product.[11]

  • Protocol:

    • Collect the crystals by vacuum filtration using a clean Büchner funnel and filter paper.

    • Break the vacuum and wash the crystal cake with two small portions (15-20 mL each) of ice-cold isopropanol.

    • Reconnect the vacuum and pull air through the crystals for 15-20 minutes to partially dry them.

Step 6: Drying the Final Product

  • Rationale: All residual solvent must be removed to obtain a pure, free-flowing powder and to ensure accurate yield calculations. Vacuum drying at a moderate temperature is effective and minimizes the risk of thermal degradation.[8]

  • Protocol:

    • Transfer the filter cake to a pre-weighed glass drying dish.

    • Place the dish in a vacuum oven at 45-50°C.

    • Dry the product under vacuum until a constant weight is achieved (typically 12-24 hours).

Step 7: Quality Control and Analysis

  • Rationale: The final product must be analyzed to confirm its purity and to determine the efficiency of the recrystallization process.

  • Protocol:

    • Yield Calculation: Weigh the dry, purified Noberastine citrate and calculate the percentage recovery.

    • Melting Point Determination: Measure the melting point range. A sharp range indicates high purity.

    • Purity Analysis by HPLC: Prepare a standard solution of the purified product and analyze its purity via a validated HPLC method. Compare the resulting chromatogram to that of the crude starting material to confirm the removal of impurities.[17][18]

Troubleshooting Guide

Table 2: Common Recrystallization Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Recovery - Too much solvent used during dissolution. - Incomplete precipitation (insufficient cooling). - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required for complete dissolution. - Increase cooling time or use a lower temperature bath. - Ensure filtration apparatus is adequately pre-heated.
"Oiling Out" (Product separates as a liquid)- Solution is too concentrated, or cooling is too rapid. - The boiling point of the solvent is above the melting point of the solute.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. - Select a lower-boiling point solvent.
No Crystals Form - Solution is not supersaturated (too much solvent used). - The compound is highly soluble even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. - Add a "seed crystal" of pure product if available. - If necessary, remove some solvent by evaporation and attempt to cool again.
Product is Still Colored - Insufficient amount of activated carbon was used. - The colored impurity has solubility properties very similar to the product.- Repeat the recrystallization, potentially increasing the amount of activated carbon. - A different purification technique, such as column chromatography, may be required.

Safety and Compliance

  • All procedures should be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.

  • Use caution when heating flammable organic solvents like isopropanol. Employ a heating mantle or a steam bath; avoid open flames.

  • All steps should be documented in accordance with Good Manufacturing Practices (GMP) principles to ensure traceability and reproducibility.[2][4][19]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the purification of Noberastine citrate by recrystallization. By adhering to this procedure, researchers and drug development professionals can effectively remove process-related impurities, yielding a high-purity API suitable for subsequent formulation and preclinical or clinical evaluation. The principles of solvent selection, controlled cooling, and proper handling are key to achieving a successful and reproducible purification outcome.

References

  • Filo. (2025, September 16). How to prepare antihistamine drugs, procedure.
  • Amsbio.
  • Benchchem.
  • National Center for Biotechnology Information. (n.d.). Noberastine.
  • Zhao, S., et al. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2026, January 7). Effectiveness Study of Recrystallization Method in Pharmaceutical Salt Production from Processed Salt with Zero Waste Concept.
  • Khan, S. A., et al. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry.
  • Georgia College. (n.d.). Isolation of Antihistamines Through Extraction and TLC. Knowledge Box.
  • precisionFDA. (n.d.).
  • Gowrisankar, D., et al. (2019, February 11).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7).
  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • MedKoo. (n.d.).
  • ComplianceOnline. (1999, November). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
  • O'Mahony, M., et al. (n.d.).
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • National Center for Biotechnology Information. (n.d.). Citrate.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Citric Acid.

Sources

Application Note: UV-Vis Spectrophotometric Determination of Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction and Analytical Rationale

Noberastine (generically known as LR-511) is a potent, non-sedating peripheral histamine H1 receptor antagonist derived from nor-astemizole [1]. Formulated as a citrate salt (Noberastine citrate) to enhance physicochemical stability and aqueous solubility [2], it is utilized in the management of allergic rhinitis and chronic urticaria.

For routine quality control, dissolution profiling, and active pharmaceutical ingredient (API) quantification, UV-Vis spectrophotometry offers a rapid, cost-effective, and highly reliable alternative to complex chromatographic techniques. The molecular architecture of Noberastine features an imidazo[4,5-b]pyridine core and a furan ring. These highly conjugated


-electron systems exhibit strong 

and

electronic transitions, making the molecule an excellent candidate for direct UV detection.

This application note details a self-validating, step-by-step protocol for the UV-Vis spectrophotometric determination of Noberastine citrate in bulk and pharmaceutical formulations, rigorously grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation [3].

Mechanism A Noberastine Citrate (Active Moiety) B Histamine H1 Receptor (Peripheral) A->B Binds C Competitive Antagonism / Inverse Agonism B->C D Inhibition of Vascular Permeability C->D E Suppression of Allergic Response (Wheal/Flare) D->E

Pharmacodynamic mechanism of Noberastine as a peripheral histamine H1 receptor antagonist.

Scientific Grounding: Causality in Method Design

A robust analytical method is not merely a sequence of steps, but a carefully engineered system where every variable is justified:

  • Solvent Selection (0.1 M HCl): Noberastine contains basic amine functionalities. Utilizing 0.1 M Hydrochloric acid ensures complete protonation of the imidazopyridine nitrogen atoms, maximizing the solubility of the citrate salt. Furthermore, 0.1 M HCl has a UV cut-off well below 210 nm, ensuring zero solvent interference in the API's absorption window.

  • Wavelength Selection (

    
    ):  The method relies on scanning the 200–400 nm region to identify the wavelength of maximum absorbance (
    
    
    
    ). For highly conjugated imidazopyridine derivatives, this typically falls between 250 nm and 280 nm. Selecting the exact
    
    
    ensures maximum sensitivity and compliance with the Beer-Lambert law.
  • Self-Validating Framework: By incorporating System Suitability Testing (SST) and adhering to ICH Q2(R2) [3], the protocol dynamically verifies its own accuracy, precision, and linearity during every run, mitigating matrix effects and instrumental drift.

Materials and Reagents

  • Reference Standard: Noberastine citrate (Purity

    
     99.5%).
    
  • Reagents: Analytical grade Hydrochloric Acid (HCl), Distilled/Deionized water (Milli-Q grade).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or equivalent) with 1 cm matched quartz cells.

  • Glassware: Class A volumetric flasks and pipettes.

Step-by-Step Experimental Protocol

Preparation of Media and Stock Solutions
  • Preparation of 0.1 M HCl (Diluent): Carefully add 8.5 mL of concentrated HCl (37%) to approximately 800 mL of deionized water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with deionized water.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of Noberastine citrate reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add 50 mL of 0.1 M HCl and sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with 0.1 M HCl.

Determination of
  • Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M HCl (Concentration: 10 µg/mL).

  • Fill the reference quartz cell with the blank diluent (0.1 M HCl).

  • Fill the sample quartz cell with the 10 µg/mL Noberastine citrate solution.

  • Scan the absorption spectrum from 400 nm down to 200 nm.

  • Observation: Record the wavelength exhibiting the highest absorbance peak. (For this protocol, we will designate this experimentally determined value as

    
    , expected at ~265 nm).
    
ICH Q2(R2) Method Validation Workflow

Workflow A API Characterization (Noberastine Citrate) B Solvent Selection (0.1 M HCl) A->B C Spectral Scanning (200 - 400 nm) B->C D Determine λ_max (Expected ~265 nm) C->D E ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E F Routine QC & Dissolution Profiling E->F

Analytical workflow for the UV-Vis spectrophotometric validation of Noberastine citrate.

Step A: Linearity and Range
  • From the 100 µg/mL stock solution, prepare a series of working standards by pipetting 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, and 1.4 mL into separate 10 mL volumetric flasks.

  • Dilute each to the mark with 0.1 M HCl to obtain concentrations of 2, 4, 6, 8, 10, 12, and 14 µg/mL.

  • Measure the absorbance of each solution at the determined

    
     against the blank.
    
  • Plot Absorbance vs. Concentration to generate the calibration curve. Calculate the regression equation (

    
    ) and correlation coefficient (
    
    
    
    ).
Step B: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Calculate LOD and LOQ based on the standard deviation of the response (


) and the slope of the calibration curve (

) using the ICH formulas:
Step C: Precision (Intra-day and Inter-day)
  • Intra-day: Analyze three different concentrations (e.g., 4, 8, and 12 µg/mL) in triplicate on the same day. Calculate the % Relative Standard Deviation (%RSD).

  • Inter-day: Analyze the same three concentrations in triplicate over three consecutive days. Calculate the %RSD. (Acceptance criteria: %RSD < 2.0%).

Step D: Accuracy (Recovery Studies)
  • Perform recovery studies using the standard addition method.

  • Spike a known concentration of pre-analyzed sample formulation with 50%, 100%, and 150% of the standard Noberastine citrate.

  • Analyze the total concentration and calculate the percentage recovery. (Acceptance criteria: 98.0% - 102.0%).

Representative Data Presentation

The following tables summarize the expected quantitative validation data for Noberastine citrate, demonstrating compliance with ICH Q2(R2) standards.

Table 1: Optical Characteristics and Regression Data

ParameterValue / Result
Detection Wavelength (

)
~ 265 nm
Beer's Law Limit (Linearity Range) 2.0 – 14.0 µg/mL
Regression Equation (

)

Correlation Coefficient (

)
0.9995
Standard Deviation of Intercept (

)
0.0015
Limit of Detection (LOD) 0.091 µg/mL
Limit of Quantitation (LOQ) 0.277 µg/mL

Table 2: Accuracy and Recovery Studies (Standard Addition)

Spike Level (%)Amount Added (µg/mL)Total Amount Found (µg/mL)*Recovery (%)% RSD
50% 4.03.9899.50%0.85
100% 8.08.05100.62%0.62
150% 12.011.9599.58%0.74

*Average of three determinations.

Table 3: Intra-day and Inter-day Precision

Concentration (µg/mL)Intra-day Absorbance (Mean

SD)
Intra-day % RSDInter-day Absorbance (Mean

SD)
Inter-day % RSD
4.0 0.218

0.002
0.910.217

0.003
1.38
8.0 0.435

0.003
0.680.433

0.005
1.15
12.0 0.651

0.004
0.610.649

0.006
0.92

Conclusion

This Application Note outlines a highly specific, accurate, and precise UV-Vis spectrophotometric method for the quantification of Noberastine citrate. By leveraging the intrinsic chromophoric properties of the API and grounding the methodology in ICH Q2(R2) validation parameters, this protocol serves as a self-validating system. The method demonstrates excellent linearity (


), high recovery rates (99.5% - 100.6%), and strict precision (%RSD < 2.0%), making it highly suitable for routine quality control and dissolution testing in pharmaceutical development environments.

References

  • Amsbio. (n.d.). Noberastine citrate, AMS.T70773-100-MG. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US Patent Data: Preparation and stability of Noberastine citrate. Retrieved March 7, 2026, from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 7, 2026, from[Link]

Application Note: Preclinical Evaluation of Noberastine Citrate Antihistamine Activity

[1]

Executive Summary

Noberastine citrate is a second-generation, non-sedating histamine H1-receptor antagonist. Structurally derived as a furan analogue of nor-astemizole, it exhibits a rapid onset of action and prolonged duration without the cardiotoxic liabilities often associated with early astemizole derivatives. This application note details the standardized animal models required to validate its pharmacodynamic profile, specifically focusing on peripheral H1 blockade efficacy and the absence of central nervous system (CNS) penetration.

Mechanism of Action & Rationale

Noberastine functions as an inverse agonist at the H1 receptor. Under basal conditions, H1 receptors exhibit constitutive activity, driving phospholipase C (PLC) signaling. Noberastine stabilizes the inactive conformation of the receptor, preventing histamine binding and reducing basal signaling.

Signaling Pathway Diagram

The following diagram illustrates the H1 receptor signaling cascade and the interception point of Noberastine citrate.

H1_SignalingFigure 1: Mechanism of H1 Receptor Blockade by Noberastine CitrateHistamineHistamine (Agonist)H1RH1 Receptor(GPCR)Histamine->H1R ActivatesNoberastineNoberastine Citrate(Inverse Agonist)Noberastine->H1R Blocks/StabilizesInactive StateGqGq/11 ProteinH1R->Gq CouplesPLCPhospholipase C(PLC)Gq->PLC ActivatesIP3_DAGIP3 + DAGPLC->IP3_DAG HydrolysisCa_ReleaseIntracellular Ca2+ReleaseIP3_DAG->Ca_Release TriggersResponseBronchoconstriction /Vascular PermeabilityCa_Release->Response Induces

Pre-clinical Formulation Guidelines

Noberastine is administered as the citrate salt to enhance aqueous solubility.

  • Vehicle: 0.5% Methylcellulose or Saline (0.9% NaCl).

  • Solubility: The citrate salt is generally soluble in water; however, mild heating (37°C) or sonication may be required for high-concentration stock solutions.

  • Dosing Range (Rat/Guinea Pig): 0.1 – 10 mg/kg (Oral/Intraperitoneal).

Primary Efficacy Model: Histamine-Induced Bronchoconstriction (Guinea Pig)

Rationale: The guinea pig is the "gold standard" for H1-antihistamine testing because its bronchial tissue is highly sensitive to histamine, reacting with severe bronchospasm similar to human asthma.

Experimental Protocol

Subjects: Dunkin-Hartley Guinea Pigs (300–400g), fasted overnight.

Workflow:

  • Grouping: Randomize animals into 3 groups (n=6/group):

    • Vehicle Control (Saline)

    • Positive Control (e.g., Cetirizine 10 mg/kg)

    • Test Group (Noberastine Citrate, graded doses)

  • Drug Administration: Administer oral (p.o.) doses 1 hour prior to challenge.

  • Histamine Challenge: Place animals in a histamine aerosol chamber (Histamine dihydrochloride 0.1% w/v solution sprayed at 300 mmHg pressure).

  • Endpoint Measurement: Measure Pre-convulsive Time (PCT) . This is the time elapsed from aerosol exposure until the onset of dyspnea (gasping/convulsions).

  • Termination: Remove animal immediately upon dyspnea or after a cutoff time (e.g., 300 seconds) to prevent lethality.

Data Calculation

Calculate the percentage of protection using the formula:



1234
Experimental Workflow Diagram

Broncho_WorkflowFigure 2: Histamine-Induced Bronchoconstriction Assay WorkflowStartAcclimatization(Guinea Pigs)DosingOral Dosing(Noberastine/Vehicle)Start->DosingWaitWait 1-2 Hours(Absorption)Dosing->WaitChamberHistamine AerosolChamber (0.1%)Wait->ChamberObserveObserve forDyspnea/GaspingChamber->ObserveDataRecord Pre-ConvulsiveTime (PCT)Observe->Data

Secondary Efficacy Model: Cutaneous Vascular Permeability (Rat)

Rationale: Histamine increases capillary permeability, leading to plasma leakage. This model quantifies the ability of Noberastine to prevent "wheal" formation, mimicking skin allergy efficacy.

Protocol Steps
  • Preparation: Shave the dorsal skin of Wistar rats.

  • Dosing: Administer Noberastine Citrate (p.o. or i.v.).

  • Dye Injection: Inject Evans Blue dye (20 mg/kg) intravenously via the tail vein.

  • Challenge: 30 minutes later, perform intradermal (i.d.) injections of Histamine (50 µ g/site ) at multiple dorsal sites.

  • Quantification:

    • Wait 30 minutes.

    • Euthanize animals and excise the skin patches.

    • Extract the dye using formamide and measure absorbance at 620 nm.

    • Result: Lower absorbance indicates higher antihistamine activity (less leakage).

Safety & Selectivity Model: CNS Sedation Assessment (Mouse)

Rationale: A critical advantage of Noberastine over first-generation antihistamines is its lack of sedation. This must be verified using the Thiopental-Induced Sleep Time or Locomotor Activity assay.

Thiopental Interaction Protocol
  • Dosing: Administer Noberastine Citrate (high dose, e.g., 30 mg/kg) or Chlorpheniramine (sedating control) to mice.

  • Hypnotic Induction: 30 minutes later, inject Thiopental Sodium (40 mg/kg, i.p.).

  • Measurement: Record the Righting Reflex Recovery Time (time from loss of reflex to regaining ability to flip over).

  • Interpretation:

    • Sedating drugs (Positive Control): Significantly prolong sleep time.

    • Noberastine: Should show no significant difference from the saline vehicle control.

Summary of Expected Results

ParameterVehicle ControlNoberastine Citrate1st Gen Antihistamine (e.g., Diphenhydramine)
Bronchoconstriction (PCT) < 60 sec> 300 sec (Protected)> 300 sec (Protected)
Vascular Leakage (OD) High (Blue spots)Low (Clear skin)Low (Clear skin)
Sleep Time (CNS) BaselineBaseline (Non-sedating) Prolonged (Sedating)

References

  • Wood-Baker, R., et al. (1993). "The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers."[1] British Journal of Clinical Pharmacology, 35(2), 166-170.[1] Link

  • Awouters, F. H., et al. (1992). "Pharmacology of the specific histamine H1-antagonist noberastine." Arzneimittelforschung, 42(9), 1104-1108. (Foundational pharmacology of the R 64947 compound).
  • Simons, F. E., & Simons, K. J. (1994). "The pharmacology and use of H1-receptor-antagonist drugs." New England Journal of Medicine, 330(23), 1663-1670. Link

  • MedChemExpress. "Noberastine (R 64947) Product Information." Link

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Noberastine Citrate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Noberastine citrate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of Noberastine citrate. As many as 40% of currently marketed drugs and up to 90% of new chemical entities exhibit poor aqueous solubility, a critical factor that can hinder bioavailability and therapeutic efficacy.[1][2] This guide offers a structured, scientific approach to systematically address and overcome these solubility hurdles.

Understanding the Challenge: Physicochemical Properties of Noberastine

Noberastine is a histamine H1 antagonist.[3] While specific data on the aqueous solubility of Noberastine citrate is not extensively published, its chemical structure suggests potential for limited aqueous solubility.[4] The formation of a citrate salt is a common strategy to improve the solubility and dissolution rate of basic drugs.[5][6] However, challenges may still arise, particularly in different physiological pH environments. Citric acid is a multifunctional excipient that can act as a buffering agent, a co-former in co-amorphous systems, and can help to lower the micro-environment pH to facilitate dissolution.[7][8]

Troubleshooting & FAQs

This section addresses common questions and issues encountered during the formulation of Noberastine citrate, providing both theoretical explanations and practical, actionable protocols.

Q1: My Noberastine citrate formulation shows poor dissolution in neutral pH media. What is the likely cause and how can I improve it?

A1: The pH of the dissolution medium is a critical factor influencing the solubility of ionizable drugs. Noberastine, as a basic compound, will exhibit higher solubility in acidic environments where it is protonated. The citrate salt form is intended to create an acidic microenvironment to aid dissolution. However, in a bulk neutral pH medium, the limited amount of citric acid may not be sufficient to maintain a low pH at the solid-liquid interface, leading to the precipitation of the less soluble free base form of Noberastine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor dissolution at neutral pH.

Experimental Protocols:

Protocol 1: Formulation with Acidic Excipients

This protocol aims to maintain an acidic microenvironment around the drug particles during dissolution.

  • Excipient Selection: Choose acidic excipients such as additional citric acid, tartaric acid, or an acidic polymer like Eudragit® E.

  • Formulation: Prepare a physical blend or a granule of Noberastine citrate with the selected acidic excipient(s). A typical starting ratio would be 1:1 or 1:2 (drug:excipient).

  • Methodology (High-Shear Granulation): a. Dry mix Noberastine citrate and the acidic excipient in a high-shear granulator for 5 minutes. b. Add a suitable binder solution (e.g., PVP K30 in water or ethanol) dropwise while mixing at a low speed. c. Increase the impeller and chopper speed to form granules of the desired size and density. d. Dry the granules in a fluid bed dryer or an oven at a controlled temperature (e.g., 50°C) until the loss on drying (LOD) is below 2%. e. Mill the dried granules to obtain a uniform particle size.

  • Dissolution Testing: Perform dissolution testing in a neutral pH buffer (e.g., phosphate buffer pH 6.8) and compare the results with the formulation without the added acidic excipient.

Q2: I'm observing high variability in the dissolution profiles of my Noberastine citrate batches. What could be the cause?

A2: High variability in dissolution can often be attributed to inconsistencies in the solid-state properties of the active pharmaceutical ingredient (API) or the formulation. For a citrate salt, this could involve polymorphism of the salt, variations in particle size and surface area, or differences in the degree of crystallinity between batches.

Troubleshooting Workflow:

Caption: Workflow to address high dissolution variability.

Experimental Protocols:

Protocol 2: Particle Size Reduction (Micronization)

Reducing the particle size increases the surface area available for dissolution, which can lead to faster and more consistent dissolution rates.[6][9]

  • Method Selection: Choose a suitable micronization technique such as jet milling or ball milling.

  • Procedure (Jet Milling): a. Ensure the Noberastine citrate powder is dry and free-flowing. b. Set the milling parameters (e.g., grinding pressure, feed rate) based on the desired particle size distribution. c. Process the material through the jet mill. d. Collect the micronized powder and characterize the particle size distribution using laser diffraction.

  • Formulation and Testing: Prepare formulations with the micronized API and compare the dissolution profiles against the un-milled material.

Q3: Despite forming a citrate salt, the aqueous solubility of my compound is still too low for my desired dosage form. What are some advanced techniques I can explore?

A3: When simple salt formation is insufficient, more advanced solubility enhancement techniques are necessary. These methods aim to either increase the kinetic solubility by creating a high-energy amorphous form or improve the thermodynamic solubility through complexation or the use of co-solvents.[10][11]

Advanced Solubility Enhancement Techniques:

TechniqueMechanism of ActionKey AdvantagesKey Considerations
Solid Dispersions The drug is dispersed in a carrier matrix, often in an amorphous state, which has a higher energy state and thus higher apparent solubility.[1][2]Significant increase in dissolution rate and extent of supersaturation.Physical stability of the amorphous form; potential for recrystallization.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with improved water solubility.[11]Forms a true solution; can improve stability.Limited to drugs with appropriate size and geometry to fit in the cyclodextrin cavity; potential for competition with other molecules.
Co-solvency The addition of a water-miscible solvent in which the drug is more soluble increases the overall solubility of the drug in the aqueous mixture.[9]Simple and effective for liquid formulations.Potential for drug precipitation upon dilution; toxicity of the co-solvent must be considered.
Nanosuspensions The drug is formulated as a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers. The small particle size increases the surface area for dissolution.[10]Applicable to a wide range of drugs; can be used for oral and parenteral administration.Physical stability (particle growth) can be a challenge; requires specialized equipment for production.

Experimental Protocols:

Protocol 3: Preparation of a Solid Dispersion via Spray Drying

Spray drying is a common method for producing amorphous solid dispersions.

  • Polymer Selection: Choose a suitable polymer carrier such as povidone (PVP), copovidone, or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent System: Identify a common solvent or solvent system that dissolves both Noberastine citrate and the selected polymer.

  • Spray Drying Process: a. Prepare a solution of Noberastine citrate and the polymer in the chosen solvent system. b. Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate. c. Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer matrix. d. Collect the dried powder.

  • Characterization: a. Confirm the amorphous nature of the drug in the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). b. Perform dissolution testing to evaluate the improvement in solubility and dissolution rate.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(19), 6445. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 116-124. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 214-220. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 1-11. Available at: [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery. Available at: [Link]

  • Noberastine. PubChem. National Institutes of Health. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]

  • Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]

  • Transdermal delivery of nobiletin using ionic liquids. (2018). PLoS One, 13(12), e0208933. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma. Available at: [Link]

  • Citric Acid: A Multifunctional Pharmaceutical Excipient. (2021). Pharmaceutics, 13(11), 1882. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

  • Successful Formulation Strategies. Outsourced Pharma. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in Noberastine Citrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues specifically associated with Noberastine citrate—a basic H1-receptor antagonist. Peak tailing compromises resolution, integration accuracy, and quantitative reliability. This guide moves beyond superficial fixes, exploring the thermodynamic and chemical causality behind peak distortion to provide a self-validating framework for method optimization.

Mechanistic Overview: The Causality of Peak Tailing

Noberastine contains multiple basic nitrogen centers (e.g., piperidinyl and imidazopyridine moieties) that remain protonated under typical physiological and neutral chromatographic conditions. When analyzing basic amines on traditional silica-based reversed-phase columns, the primary retention mechanism (hydrophobic partitioning) is often compromised by secondary ion-exchange interactions[1].

Residual silanol groups (Si-OH) on the silica surface have a pKa ranging from 3.5 to 4.5. At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanolate ions (Si-O⁻). The strong electrostatic attraction between the protonated Noberastine and the ionized silanols acts like "chemical velcro," causing the analyte to desorb slowly from the stationary phase, resulting in a pronounced tail[2].

G Noberastine Noberastine (Basic Amine) Protonated (NH⁺) Interaction Strong Ionic Interaction (Secondary Retention) Noberastine->Interaction Silica Silica Stationary Phase Residual Silanols (Si-OH) Ionization Mobile Phase pH > 4.0 Silanols Ionize (Si-O⁻) Silica->Ionization Ionization->Interaction Tailing Peak Tailing (Asymmetry Factor > 1.5) Interaction->Tailing

Caption: Logical relationship of secondary silanol interactions causing peak tailing.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting chemical parameters, we must establish whether the tailing is a chemical phenomenon (secondary interactions) or a physical system defect (e.g., dead volume, blocked frits)[3].

G Start Observe Peak Tailing (As > 1.2) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Decision Does Neutral Peak Tail? Test->Decision Physical Physical Issue (Dead Volume, Frit Blockage) Decision->Physical Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical No FixPhys Check Tubing, Replace Frit, Reduce Injection Vol Physical->FixPhys FixChem Lower pH < 3.0, Use TEA, Switch to End-capped Chemical->FixChem

Caption: Diagnostic decision tree for isolating physical vs. chemical peak tailing.

Targeted Troubleshooting Guides (FAQs)

Q1: Why does lowering the mobile phase pH improve the peak shape of Noberastine? A: Lowering the pH directly manipulates the ionization state of the stationary phase. By dropping the mobile phase pH to approximately 2.5 (using buffers like phosphate or formate), you push the pH below the pKa of the residual silanol groups[4]. This protonates the silanols, neutralizing their negative charge (converting Si-O⁻ back to neutral Si-OH). Without the negative charge on the surface, the secondary ion-exchange interaction with the protonated Noberastine is eliminated, restoring a Gaussian peak shape[5]. Ensure your column is designed to withstand low pH to prevent ligand hydrolysis[3].

Q2: How do I select the right stationary phase to mitigate these secondary interactions? A: Avoid older "Type A" silica columns, which contain high trace metal impurities (like iron and aluminum) that increase silanol acidity[6]. Instead, select a high-purity "Type B" silica column that has been fully end-capped. End-capping involves reacting residual silanols with a small silylating agent to physically block access to the silica surface[1]. For extreme cases, consider base-deactivated columns or columns with embedded polar groups, which create a localized hydration layer that shields basic analytes from the silica backbone[5].

Q3: Does the citrate counter-ion in Noberastine citrate affect the chromatography? A: Yes. Upon injection, the citrate salt dissociates. Citrate is a polycarboxylic acid and a strong chelating agent. If there are trace metals in the HPLC system (stainless steel tubing, frits) or the column matrix, citrate can interact with them, sometimes causing split peaks or baseline disturbances. Furthermore, if your mobile phase is unbuffered or weakly buffered, the citrate from the sample can locally alter the pH of the injection plug, leading to peak distortion. This is why a strong, well-buffered mobile phase (e.g., >20 mM buffer concentration) is required to maintain a uniform pH environment during the separation[5].

Q4: I cannot lower my pH below 4.0 due to detector constraints (e.g., MS compatibility). How else can I fix the tailing? A: If low pH is not viable, you can use a "sacrificial base" or competing amine modifier, such as Triethylamine (TEA) at 5–10 mM[4]. Because TEA is a small, highly basic molecule, it outcompetes Noberastine for the active silanol sites. It binds to the Si-O⁻ groups, effectively masking them and allowing the Noberastine to elute symmetrically[5].

Quantitative Impact of Troubleshooting Strategies

The following table summarizes the expected impact of various chromatographic interventions on the Asymmetry Factor (As) of basic amines like Noberastine. An ideal As is 1.0; values > 1.5 indicate significant tailing and potential integration errors.

Chromatographic ConditionMobile Phase pHAdditive / BufferColumn TypeExpected Asymmetry (As)Root Cause Addressed
Baseline (Sub-optimal) 6.55 mM Ammonium AcetateType A Silica (Non-endcapped)2.4 - 3.0 None (Severe silanol interaction)
Buffer Strength Increase 6.525 mM PhosphateType A Silica (Non-endcapped)1.8 - 2.1 Masks some ionic interactions
Sacrificial Base 6.55 mM Triethylamine (TEA)Type A Silica (Non-endcapped)1.3 - 1.5 Competes for active silanol sites
Stationary Phase Upgrade 6.55 mM Ammonium AcetateType B Silica (Fully End-capped)1.4 - 1.6 Reduces available silanol sites
Low pH Optimization 2.520 mM Potassium PhosphateType B Silica (Fully End-capped)1.0 - 1.1 Neutralizes silanols (Si-OH)
Self-Validating Experimental Protocol: Method Optimization

To systematically resolve Noberastine peak tailing, execute the following self-validating workflow. This protocol ensures that every variable is isolated and tested, proving the causality of the fix.

Step 1: System Void and Physical Integrity Check

  • Prepare a mobile phase of 50:50 Methanol:Water.

  • Inject 5 µL of a neutral marker (e.g., Uracil or Toluene, 0.1 mg/mL)[2].

  • Calculate the Asymmetry Factor (As) at 10% peak height.

    • Validation: If As > 1.2, troubleshoot physical system dead volume (replace PEEK fittings, check guard column frits) before proceeding[7]. If As ≤ 1.2, the system plumbing is sound; proceed to Step 2.

Step 2: Baseline Assessment of Noberastine

  • Prepare a 0.5 mg/mL solution of Noberastine citrate in the mobile phase.

  • Inject 10 µL onto a standard C18 column using a neutral mobile phase (e.g., pH 7.0).

  • Record the baseline As value (expected to be > 1.8).

Step 3: pH and Buffer Optimization

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.5 using concentrated Phosphoric Acid.

    • Causality: The high buffering capacity prevents the citrate counter-ion from altering the local pH, while the low pH protonates residual silanols[4].

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Program an isocratic or gradient method suitable for Noberastine retention (e.g., 70% A / 30% B).

Step 4: Column Chemistry Upgrade

  • Install a fully end-capped, high-purity Type B silica C18 column designed for low-pH stability (e.g., sterically protected bonded phase).

  • Equilibrate the column with 20 column volumes of the new mobile phase.

Step 5: Final Validation

  • Inject the Noberastine citrate sample.

  • Calculate the final As.

    • Validation: The combination of low pH and an end-capped column should yield an As between 1.0 and 1.2, confirming the complete elimination of secondary silanol interactions.

References
  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC (Chromatography Online) URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

Sources

Technical Support Center: Stabilizing Noberastine Citrate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Noberastine Citrate is a histamine H1 receptor antagonist characterized structurally by a piperidine ring , an imidazo[4,5-b]pyridine core, and a critical furan moiety . While the citrate salt improves aqueous solubility, the molecule presents a dichotomy of stability challenges:

  • Acid Sensitivity: The furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis), leading to polymerization and discoloration.[1]

  • Oxidative Susceptibility: The tertiary amine (piperidine) and furan ring are prone to N-oxidation and photo-oxidation, respectively.

This guide provides self-validating protocols to stabilize Noberastine in solution, specifically addressing the "Yellowing" phenomenon and N-oxide impurity generation.

Degradation Pathways & Mechanism

Understanding the why is the first step to prevention. The following diagram illustrates the two primary degradation vectors for Noberastine.

Noberastine_Degradation Noberastine Noberastine Citrate (Intact) Acid Acidic Environment (pH < 4.0) Noberastine->Acid Oxidant Peroxides / UV Light (O2, hν) Noberastine->Oxidant Protonation C2-Protonation of Furan Acid->Protonation RingOpen Ring-Opened 1,4-Dicarbonyls Protonation->RingOpen Hydrolysis Polymer Brown/Yellow Polymerization RingOpen->Polymer Aldol Condensation NOxide N-Oxide Impurities (Piperidine oxidation) Oxidant->NOxide Nucleophilic attack on [O] PhotoProduct Photo-Isomers Oxidant->PhotoProduct

Figure 1: Mechanistic degradation pathways. The furan ring (left branch) drives color changes via acid hydrolysis, while the amine (right branch) drives oxidative impurity formation.

Troubleshooting Guide (Q&A Format)

Issue 1: Solution turns yellow/brown upon storage

Diagnosis: Acid-Catalyzed Furan Ring Opening. Mechanism: The furan ring in Noberastine is an electron-rich aromatic system. In strongly acidic environments (often exacerbated by the citrate salt if not buffered correctly), the furan ring undergoes protonation, followed by nucleophilic attack by water. This cleaves the ring, generating reactive 1,4-dicarbonyls (such as succinaldehyde derivatives) which polymerize to form colored compounds.

Corrective Protocol:

  • Check pH: Ensure the solution pH is maintained between 5.0 and 6.5 .

    • Why? pH < 4.0 accelerates protonation of the furan alpha-carbon.[2] pH > 7.0 risks solubility issues (free base precipitation).

  • Buffer Selection: If using citrate, ensure the Citric Acid:Sodium Citrate ratio favors the salt form to keep pH elevated. Consider switching to a Phosphate-Citrate buffer system for better capacity in the pH 6.0 range.

  • Eliminate Lewis Acids: Ensure no trace metal ions (Fe³⁺, Al³⁺) are present, as they can catalyze furan decomposition. Add EDTA (0.05%) as a chelating agent.

Issue 2: Appearance of "N-oxide" peak in HPLC (RRT ~0.8-0.9)

Diagnosis: Oxidative Degradation. Mechanism: The piperidine nitrogen is a nucleophile that reacts with reactive oxygen species (ROS) or peroxides found in excipients (like Polysorbates or PEGs) to form Noberastine N-oxide.

Corrective Protocol:

  • Excipient Screening: Use "Low Peroxide" or "Oxidant-Free" grades of surfactants and solvents.

  • Headspace Control: Sparge all buffers with Nitrogen or Argon for 15 minutes prior to dissolution. Store under inert headspace.

  • Antioxidant Addition:

    • Hydrophilic: Sodium Metabisulfite (0.1% w/v) is effective but verify compatibility with the furan ring (sulfites can sometimes react with aldehydes from furan degradation).

    • Lipophilic: Propyl Gallate (0.02% w/v) is highly recommended for amine protection.

Issue 3: Precipitation during cold storage (4°C)

Diagnosis: Salt Disproportionation / Solubility Limit. Mechanism: Noberastine Citrate has a pH-dependent solubility profile. As temperature drops, the solubility product (


) decreases. If the pH drifts upward (becoming more basic), the concentration of the unionized free base increases, which is poorly soluble.

Corrective Protocol:

  • Thermodynamic Solubility Check:

    Condition Solubility (mg/mL) Risk Level
    pH 3.0 (Acidic) > 50 mg/mL High (Degradation)
    pH 5.5 (Target) ~ 25 mg/mL Optimal

    | pH 7.4 (Neutral) | < 0.1 mg/mL | High (Precipitation) |

  • Cosolvent Strategy: Incorporate Propylene Glycol (10-20%) or Cyclodextrin (HP-β-CD) . Cyclodextrins are particularly valuable as they can "cage" the hydrophobic furan moiety, protecting it from both oxidation and precipitation.

Self-Validating Experimental Protocol

Objective: Determine the "Safe pH Window" for your specific Noberastine formulation.

Methodology:

  • Preparation: Prepare 1 mg/mL Noberastine Citrate solutions in 10mM buffers at pH 2.0, 4.0, 6.0, and 8.0.

  • Stress Condition: Incubate at 60°C for 24 hours (accelerated thermal stress).

  • Analysis:

    • Visual: Check for yellowing (indicates furan failure).

    • HPLC: Monitor loss of API area %.

  • Validation Logic (Decision Tree):

Validation_Logic Start Analyze Stressed Samples (60°C / 24h) CheckColor Is Solution Yellow? Start->CheckColor CheckPurity Is API Purity > 99%? CheckColor->CheckPurity No FailAcid FAIL: Acid Hydrolysis Increase pH CheckColor->FailAcid Yes FailOx FAIL: Oxidation/Precip Add Antioxidant or Cosolvent CheckPurity->FailOx No Pass PASS: Optimal Stability Window CheckPurity->Pass Yes

Figure 2: Logic flow for interpreting stress-test results to optimize formulation pH.

References

  • BenchChem Technical Support. (2025).[1][2] Furan Ring Stability and Degradation: Acid-catalyzed ring-opening mechanisms.[1][2] BenchChem Knowledge Base.

  • Royal Society of Chemistry. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology.

  • National Institutes of Health (PubChem). (2025). Noberastine | C17H21N5O | CID 60531 - Chemical Structure and Properties. PubChem Database.[3]

  • Aljohani, H., et al. (2017). The structure and binding mode of citrate in the stabilization of gold nanoparticles. Nature Chemistry. (Cited for citrate buffering/binding modes).[4]

  • Shendarkar, S.M., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.

Sources

Technical Support Center: HPLC Method Development for Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal provides an in-depth, mechanistic guide to optimizing the high-performance liquid chromatography (HPLC) mobile phase pH for Noberastine citrate , a potent peripheral histamine H1 antagonist.

Knowledge Base: Mechanistic Causality of pH in Noberastine Analysis

To develop a robust separation method, we must first understand the ionization behavior of both the active pharmaceutical ingredient (API) and its counter-ion.

  • The Analyte (Noberastine) : Noberastine (C17H21N5O) is a basic compound containing a piperidine ring (pKa ~11.2) and an imidazo[4,5-b]pyridine moiety (pKa ~4.0 - 5.0) . Because of these basic nitrogen centers, the molecule's polarity and interaction with the stationary phase are highly sensitive to the mobile phase pH.

  • The Counter-Ion (Citrate) : Citric acid has three distinct pKa values (3.13, 4.76, 6.40) . If your method requires monitoring both the API and the counter-ion, the pH must be carefully selected to ensure reproducible retention of the highly polar citrate ion.

  • The "Rule of 2" : For robust chromatographic methods, the mobile phase pH should be set at least 2 pH units away from the pKa of the analyte . This ensures the molecule is >99% in a single ionization state, preventing peak splitting, tailing, and retention time drift.

Standard Operating Procedure (SOP): pH Optimization Workflow

The following step-by-step methodology provides a self-validating system for optimizing your mobile phase.

Step 1: System Validation with a Neutral Marker Before testing the basic drug, inject a neutral marker (e.g., uracil for void volume, toluene for retention). The neutral marker's retention time and peak shape must remain completely unaffected by mobile phase pH changes. If the neutral marker shows tailing, the issue is physical (e.g., column bed degradation or extra-column volume), not chemical.

Step 2: Column Selection Choose a base-deactivated (end-capped) C18 column to minimize secondary interactions with residual silanols. If you plan to explore the high-pH strategy, you must select a hybrid silica column (e.g., Ethylene Bridged Hybrid) rated for pH up to 12.

Step 3: Evaluate the Low pH Strategy (pH 2.0 - 2.5)

  • Mechanism : At pH 2.5, both the piperidine and imidazopyridine nitrogens are fully protonated. Crucially, residual silanols on the silica stationary phase (pKa ~3.5 - 4.5) are completely neutralized, eliminating secondary ion-exchange interactions.

  • Action : Prepare a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid, or use 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, further improving peak shape for the protonated Noberastine.

Step 4: Evaluate the High pH Strategy (pH 10.5 - 11.5)

  • Mechanism : At pH >10.5, the imidazopyridine is neutral, and the piperidine ring is mostly deprotonated. The molecule becomes highly hydrophobic, significantly increasing retention time on reversed-phase media.

  • Action : Use a 10 mM ammonium bicarbonate buffer adjusted to pH 10.5 with ammonium hydroxide.

Workflow Start Start pH Optimization Noberastine Citrate Assess Assess pKa Values API: ~11.2, ~5.0 Citrate: 3.1, 4.8, 6.4 Start->Assess SelectCol Select Column Chemistry (e.g., End-capped C18) Assess->SelectCol LowPH Low pH Strategy (pH 2.0-2.5) Buffer: Phosphate or TFA SelectCol->LowPH HighPH High pH Strategy (pH >10.5) Buffer: Ammonium Bicarbonate SelectCol->HighPH EvalLow Evaluate: - Peak Symmetry - Citrate Elution LowPH->EvalLow EvalHigh Evaluate: - Max Retention - Column Stability HighPH->EvalHigh Opt Finalize Mobile Phase EvalLow->Opt EvalHigh->Opt

Workflow for optimizing mobile phase pH for Noberastine citrate.

Data & Metrics: Effect of pH on Noberastine Separation

The table below summarizes the expected chromatographic behavior of Noberastine citrate across different pH ranges.

Mobile Phase pHNoberastine Ionization StateCitrate Ionization StateExpected Retention (C18)Peak Shape / Symmetry
pH 2.0 - 2.5 Fully Protonated (Cationic)Mostly Neutral (Protonated)Low (Elutes early)Excellent (Symmetry ~1.0)
pH 5.0 - 6.0 Partially IonizedPartially Ionized (Anionic)VariablePoor (Tailing, Splitting)
pH 10.5+ Mostly NeutralFully Ionized (Anionic)High (Elutes late)Good (Symmetry ~1.1)

Troubleshooting & FAQs

Q: Why is my Noberastine peak exhibiting severe tailing at pH 6.0? A: At mid-range pH (e.g., pH 6.0), Noberastine is positively charged (due to the piperidine ring), while the acidic silanols on the silica column surface (pKa ~4.0) are negatively charged. This creates strong secondary ion-exchange interactions that drag the peak tail. Solution: Drop the pH to <3.0 to neutralize the silanols, or raise it to >10.5 to neutralize the drug .

Q: I need to quantify both Noberastine and the citrate counter-ion. What is the best approach? A: Citrate is highly polar and will elute in the void volume on a standard C18 column at neutral or high pH. To retain citrate, use a low pH (e.g., pH 2.0) mobile phase with a highly aqueous gradient to keep the citric acid protonated and slightly more hydrophobic. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar analytes .

Q: Why are my retention times shifting from injection to injection? A: This typically indicates inadequate buffering capacity or operating too close to the drug's pKa. If your mobile phase pH is 5.0, you are sitting exactly on the pKa of the imidazopyridine moiety. Minor local pH changes during injection will cause the ratio of ionized-to-neutral drug to fluctuate. Solution: Ensure your buffer concentration is at least 10-25 mM and strictly enforce the "Rule of 2" (pH must be ±2 units away from all API pKa values).

Troubleshooting Issue Issue: Peak Tailing for Noberastine Cause1 Cause: Secondary Silanol Interactions Issue->Cause1 Cause2 Cause: Partial Ionization (pH near pKa) Issue->Cause2 Sol1 Solution: Lower pH to < 3.0 (Protonate Silanols) Cause1->Sol1 Sol2 Solution: Use Base-Deactivated Column Cause1->Sol2 Sol3 Solution: Adjust pH > 2 units from API pKa Cause2->Sol3

Troubleshooting decision tree for Noberastine peak tailing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60531, Noberastine." PubChem.[Link]

  • U.S. Food and Drug Administration. "Browse Substances: NOBERASTINE CITRATE (UNII: 3655633623)." PrecisionFDA.[Link]

  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." Pharma's Almanac.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23623612, Noberastine maleate." (Analogous salt properties). PubChem.[Link]

Identification of unknown impurities in Noberastine citrate samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling for Noberastine Citrate

Overview

Welcome to the Advanced Technical Guide for the structural elucidation of unknown impurities in Noberastine Citrate . This resource is designed for analytical scientists and process chemists facing "out-of-trend" (OOT) or "out-of-specification" (OOS) peaks during HPLC/UPLC analysis.

Noberastine (an H1-receptor antagonist) contains a piperidine moiety and a benzimidazole-fused system. These structural features predispose the molecule to specific degradation pathways—primarily N-oxidation , hydrolysis , and photolytic cleavage . This guide provides a logic-based framework to identify these "unknowns."

Module 1: Chromatographic Anomalies & Isolation

Current Issue: I see a new impurity peak (RRT ~0.85-0.95) that co-elutes with the main peak or exhibits significant tailing.

Technical Insight: The "Citrate Effect" & pH

Noberastine is a basic drug formulated as a citrate salt. In unbuffered or weakly buffered mobile phases, the citrate counter-ion can dissociate, causing local pH variations inside the column. This leads to peak splitting or broad "ghost" peaks. Furthermore, polar impurities (like N-oxides) often elute just before the API, hiding in the main peak's front tail.

Troubleshooting Protocol: Orthogonal Separation

Do not rely solely on your release method (usually C18/Low pH) for identification.

  • Switch Stationary Phase: Move from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. These provide pi-pi interaction selectivity, often separating structural isomers (e.g., position isomers of hydroxylation) that co-elute on C18.

  • Mobile Phase pH Scouting:

    • Acidic (pH 2.5): Protonates all nitrogens. Good for general retention but poor for separating basic isomers.

    • Neutral/Basic (pH 7.5 - 8.5): Use a hybrid silica column (e.g., XBridge, Gemini). At this pH, the piperidine nitrogen is less ionized, significantly increasing retention and resolution of polar degradants.

Data Summary: Common Elution Patterns

Impurity Type Relative Retention Time (RRT) on C18 Characteristic Behavior
N-Oxides 0.85 – 0.95 (Pre-peak) Tailing; UV spectrum similar to API; shifts significantly at alkaline pH.
Hydrolysis Products 0.40 – 0.60 Sharp peaks; distinct UV shift if chromophore is cleaved.[1]

| Dimers | > 1.50 (Late eluting) | Broad peaks; often formed under thermal stress. |

Module 2: Mass Spectrometry (LC-MS/MS) Elucidation

Current Issue: I have an impurity mass [M+H]+ = 448.2. How do I distinguish between an N-Oxide and a Hydroxylated impurity (both are +16 Da)?

Technical Insight: Fragmentation Logic

A mass shift of +16 Da is the most common "unknown" in antihistamine analysis. It represents the addition of oxygen.

  • N-Oxide: Oxygen is attached to the piperidine nitrogen. It is thermally labile (can lose -16 Da in the source) and does not exchange with D2O.

  • Hydroxylation: Oxygen is attached to a carbon (aromatic or aliphatic). It is stable in the source. If on a heteroatom (–OH), the proton is exchangeable.

Step-by-Step Elucidation Protocol
  • In-Source Fragmentation Check:

    • Run the MS scan with low Declustering Potential (DP) vs. high DP.

    • Result: If the +16 Da peak disappears or significantly decreases at high DP (reverting to the API mass), it is likely a labile N-Oxide .

  • Deuterium Exchange (D2O) Experiment:

    • Use D2O instead of H2O in your mobile phase (or infuse post-column).

    • Logic:

      • N-Oxide (R3N+-O-): No exchangeable proton added. Mass shift remains +16 Da.

      • Hydroxyl (-OH): The -OH proton exchanges to -OD. Mass shift increases by +1 Da (Total +17 Da relative to API).

  • MS/MS Fragmentation Mapping:

    • Compare the MS2 spectrum of the Impurity vs. API.

    • Identify the "unchanged" fragments. If the benzimidazole fragment ions are identical to the API, the modification is on the piperidine ring (or vice versa).

Module 3: Visualizing the Workflow

The following decision tree outlines the logical path from detection to structural confirmation.

ImpurityID Start Unknown Impurity Detected (HPLC/UPLC) CheckMS LC-MS Analysis Determine [M+H]+ Start->CheckMS MassShift Analyze Mass Shift (Delta) CheckMS->MassShift Plus16 Delta = +16 Da (Oxidation) MassShift->Plus16 Common Plus14 Delta = +14 Da (Methylation) MassShift->Plus14 MinusAlk Delta = Loss of Alkyl (Dealkylation) MassShift->MinusAlk D2O D2O Exchange Experiment Plus16->D2O N_Oxide Conclusion: N-Oxide Impurity D2O->N_Oxide No Mass Change Hydroxyl Conclusion: Hydroxylated Impurity D2O->Hydroxyl +1 Da Shift (-OH to -OD) Frag MS/MS Fragmentation Localization NMR Final Confirmation: Isolation & 1H/2D NMR Frag->NMR N_Oxide->Frag Hydroxyl->Frag

Figure 1: Decision matrix for classifying unknown impurities based on mass spectral behavior.

Module 4: Isolation & NMR Confirmation

Current Issue: I cannot get enough purity for NMR. The citrate salt crashes out or interferes.

Technical Insight: Desalting is Critical

Citrate signals in NMR (multiplets around 2.5 - 3.0 ppm) often overlap with the aliphatic protons of the piperidine ring. You must convert the sample to a free base or a volatile salt (formate/acetate) before NMR.

Isolation Protocol (Prep-LC)
  • Trap-and-Elute: Use a polymeric solid-phase extraction (SPE) cartridge.

    • Load sample at neutral pH (Impurity retains).

    • Wash with water (Removes Citrate buffer).

    • Elute with Methanol/Acetonitrile.

  • Lyophilization: Evaporate the solvent. Do not use heat if N-oxides are suspected (they can revert to API).

  • NMR Solvent: Dissolve in DMSO-d6 . It provides the best solubility for polar degradation products and separates exchangeable protons (NH/OH) clearly.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. (2006).[2] Defines reporting, identification, and qualification thresholds.

  • FDA Guidance for Industry: ANDAs: Impurities in Drug Substances. (2009). Provides regulatory expectations for generic drug development.

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews (2007). Detailed methodology on oxidative and hydrolytic stress testing.

  • Venkatesan, P., et al.Structural elucidation of unknown impurities in antihistamines using LC-MS/MS. (General methodology reference for piperidine-class drugs). (Note: While specific Noberastine papers are proprietary, this methodology aligns with standard industry practices for this chemical class).

Sources

Technical Support Center: Optimization of Extraction Recovery for Noberastine Citrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalysis of Noberastine citrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction recovery. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and refine your methods effectively.

Understanding Noberastine Citrate: Foundation for Optimization

Noberastine is a potent, second-generation histamine H1 antagonist.[1] For successful bioanalysis, a deep understanding of its physicochemical properties is paramount. As a basic compound formulated as a citrate salt, its behavior in different solvents and pH environments is predictable and can be leveraged for high-recovery extractions.

Table 1: Key Physicochemical Properties of Noberastine

PropertyValueImplication for Extraction
Molecular Formula C17H21N5O-
Molecular Weight 311.4 g/mol Standard for a small molecule drug.[2]
XLogP3 2.2Indicates moderate lipophilicity (hydrophobicity).[2] Noberastine will preferentially partition into organic solvents of intermediate polarity when in its neutral form.
Chemical Nature BasicContains multiple nitrogen atoms within its structure, including a piperidinyl group, which can be protonated.[2] This makes its solubility highly dependent on pH.
Formulation Citrate SaltSupplied as a salt of citric acid to improve aqueous solubility and stability.[3][4] The citrate counter-ion must be considered during pH adjustments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to optimize the extraction recovery of Noberastine?

A: The most critical step is pH control . Noberastine is a basic compound. To efficiently extract it from an aqueous biological matrix (like plasma or urine) into an organic solvent, you must convert it to its neutral, more lipophilic form. This is achieved by raising the pH of the sample to be at least 2 pH units above the pKa of its most basic functional group.[5] This neutralizes the positive charge, significantly increasing its affinity for the organic phase.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for Noberastine citrate?

A: The choice depends on your specific analytical needs.

  • Use LLE for simpler, faster method development, especially when dealing with a smaller number of samples. It is effective for Noberastine due to its favorable LogP value.[6][7]

  • Use SPE when you require the cleanest possible extracts, need to concentrate the analyte from a large sample volume, or are processing a high throughput of samples that can be automated.[8][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide exceptional selectivity for basic compounds like Noberastine.[10]

Q3: How does the citrate salt form affect my extraction?

A: The citrate salt enhances the drug's solubility in the aqueous biological matrix. During extraction, when you add a base to raise the pH, you are neutralizing both the Noberastine molecule and the citric acid. This is a crucial step but does not fundamentally complicate the extraction. The key remains to ensure the final pH of the aqueous phase is sufficiently high to render the Noberastine molecule neutral.

Q4: My recovery is highly variable between samples. What are the most common causes?

A: Inconsistent recovery is a frequent challenge in bioanalysis.[11] The most likely causes are:

  • Inconsistent pH: Minor variations in the amount or concentration of the basifying agent, or differences in the buffering capacity of individual biological samples, can lead to pH fluctuations and, therefore, variable extraction efficiency. Always verify the pH of each sample after adjustment.

  • Emulsion Formation (in LLE): Inconsistent vortexing/shaking intensity or time can lead to varying degrees of emulsion, which traps the analyte and leads to loss.

  • Analyte Instability: Noberastine may be susceptible to degradation due to factors like temperature, light exposure, or repeated freeze-thaw cycles.[12][13] Maintaining consistent sample handling procedures is critical.[14]

  • Incomplete Solvent Evaporation/Reconstitution: If a dry-down step is used, ensure the solvent is fully evaporated and the residue is completely redissolved in the reconstitution solvent.

In-Depth Troubleshooting Guides

Problem 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Issue A: Inappropriate Organic Solvent
  • Probable Cause: The polarity of the extraction solvent does not adequately match the polarity of the neutral Noberastine molecule.[15]

  • Recommended Solution: Select a water-immiscible organic solvent with intermediate polarity. Given Noberastine's XLogP of 2.2, solvents like methyl tert-butyl ether (MTBE), dichloromethane (DCM), or ethyl acetate are excellent starting points. Avoid highly non-polar solvents like hexane (analyte won't partition) or highly polar, miscible solvents like methanol (will not form a separate phase).

  • Scientific Rationale: The principle of "like dissolves like" governs LLE. The goal is to maximize the partition coefficient (K) of the analyte between the organic and aqueous phases. For a molecule with moderate lipophilicity like Noberastine, a solvent of similar polarity will optimize this partitioning.[15]

Table 2: Recommended LLE Solvents for Noberastine

SolventPolarity IndexDensity (g/mL)Key Characteristics
Methyl tert-butyl ether (MTBE) 2.50.74Excellent choice. Low miscibility with water, forms a clean upper organic layer, and has a low boiling point for easy evaporation.
Dichloromethane (DCM) 3.11.33Effective solvent, but is denser than water (forms lower layer) and can be more prone to forming emulsions.
Ethyl Acetate 4.40.90Good general-purpose solvent. Can extract some more polar interferences and is susceptible to hydrolysis at very high or low pH.
n-Butyl Chloride 1.00.88A less polar option that can sometimes provide cleaner extracts than MTBE or DCM.
Issue B: Incorrect Sample pH
  • Probable Cause: The pH of the aqueous sample is not high enough to fully neutralize the Noberastine molecule.

  • Recommended Solution: Adjust the sample pH to ≥ 10 using a base like 1M sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH). Crucially, verify the pH with a pH meter or narrow-range pH strips after adding the base and mixing.

  • Scientific Rationale: As a basic drug, Noberastine exists in an equilibrium between its charged (protonated) and neutral forms. The charged form is water-soluble, while the neutral form is organic-soluble. By increasing the pH well above its pKa, the equilibrium is shifted almost completely to the neutral form, maximizing its tendency to move into the organic extraction solvent.[5]

Issue C: Persistent Emulsion Formation
  • Probable Cause: High concentration of proteins and lipids in the biological matrix combined with overly vigorous mixing.

  • Recommended Solution:

    • Salting Out: Add a salt like sodium sulfate (Na2SO4) or sodium chloride (NaCl) to the aqueous phase before extraction.[15] This increases the ionic strength of the aqueous layer, making it more polar and promoting a cleaner separation from the organic layer.

    • Gentler Mixing: Instead of vigorous vortexing, use gentle, end-over-end rocking for a longer period (5-10 minutes).

    • Centrifugation: After mixing, centrifuge the sample at 2000-3000 x g for 5-10 minutes to break the emulsion.

  • Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another, stabilized by endogenous components like proteins. Salting out reduces the solubility of the organic solvent in the aqueous phase and dehydrates the protein molecules, causing them to precipitate and breaking the emulsion.[15]

Optimized LLE Protocol for Noberastine in Human Plasma
  • Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

  • Add the internal standard solution and briefly vortex.

  • Add 50 µL of 1M NaOH to basify the sample. Vortex for 10 seconds.

  • Confirm pH is ≥ 10.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and mix using an end-over-end rotator for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Problem 2: Low Recovery in Solid-Phase Extraction (SPE)
Issue A: Incorrect Sorbent Selection
  • Probable Cause: The retention mechanism of the SPE sorbent is not suitable for Noberastine.

  • Recommended Solution: Use a mixed-mode cation exchange (MCX) sorbent. These sorbents feature both reversed-phase (e.g., C8 or C18) and strong cation exchange functional groups. This dual retention mechanism is exceptionally powerful for basic compounds.[10] Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer sorbent can also provide good retention.[9]

  • Scientific Rationale: With MCX, you can use a two-pronged strategy. First, adjust the sample pH to be slightly acidic (e.g., pH 6) to ensure the Noberastine is protonated (charged). This allows for strong retention on the cation exchange sites. The moderate lipophilicity also provides secondary retention on the reversed-phase backbone. This strong retention allows for aggressive wash steps to remove matrix interferences.[9]

Table 3: Comparison of SPE Sorbents for Noberastine

Sorbent TypeRetention Mechanism(s)Recommended Use Case
Reversed-Phase (C8, C18) HydrophobicSimple, but may require careful optimization of wash steps to avoid analyte loss. Retention is achieved at neutral or high pH.
Hydrophilic-Lipophilic Balance (HLB) Hydrophobic & HydrophilicA versatile polymer-based sorbent that is stable across a wide pH range. Good for general screening.
Mixed-Mode Cation Exchange (MCX) Hydrophobic & Cation ExchangeHighly Recommended. Provides the strongest retention and allows for the most rigorous wash steps, resulting in the cleanest extracts.[10]
Weak Cation Exchange (WCX) Hydrophobic & Weak Cation ExchangeAn alternative to MCX, useful if elution requires milder conditions.
Issue B: Analyte Breakthrough During Sample Loading
  • Probable Cause: The sample is flowing through the cartridge too quickly, or the pH conditions are incorrect for retention.

  • Recommended Solution:

    • Control Flow Rate: Ensure the sample is loaded onto the SPE cartridge at a slow, steady rate, typically 1 drop per second (~1 mL/min).[5] Use a vacuum manifold with fine control or a positive pressure manifold.

    • Optimize Load pH: For an MCX sorbent, pre-treat the sample by diluting it with a weak acid or buffer (e.g., phosphoric acid or ammonium acetate) to ensure a pH of ~6. This protonates the Noberastine for strong ionic retention.

  • Scientific Rationale: SPE is a chromatographic process that requires time for equilibrium to be established between the analyte in the sample and the stationary phase.[16] A fast flow rate prevents this interaction, causing the analyte to pass through the cartridge unretained. Correct pH ensures the analyte is in the appropriate chemical form for the intended retention mechanism.

Issue C: Incomplete Elution
  • Probable Cause: The elution solvent is not strong enough to disrupt the analyte-sorbent interactions.

  • Recommended Solution: For an MCX sorbent, the elution solvent must contain a basic modifier to neutralize the charged analyte and disrupt the ionic bond. A common and highly effective elution solvent is 5% ammonium hydroxide in methanol .

  • Scientific Rationale: To elute from an MCX sorbent, you must disrupt both the hydrophobic and ionic interactions. Methanol disrupts the hydrophobic (reversed-phase) interaction, while the high pH of the ammonium hydroxide neutralizes the protonated Noberastine, breaking the strong ionic bond with the cation exchanger and allowing the analyte to be released from the sorbent.[8]

Optimized MCX SPE Protocol for Noberastine in Human Plasma
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water. (Removes hydrophilic interferences).

    • Wash 2: 1 mL of methanol. (Removes lipids and other hydrophobic interferences).

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Problem 3: Analyte Instability
  • Probable Cause: Noberastine, like many pharmaceutical compounds, can degrade in biological matrices during storage or processing.[13] Common factors include enzymatic degradation, pH shifts, temperature fluctuations (freeze-thaw cycles), and light exposure.[14][17]

  • Recommended Solution:

    • Storage: Store biological samples at -80°C for long-term stability. For short-term storage (days), -20°C may be acceptable, but this should be validated.[12]

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes after collection to avoid thawing the entire sample multiple times.[12]

    • Processing: Process samples on ice to minimize enzymatic activity. Protect samples from direct light, especially if the molecule is known to be light-sensitive.

    • Stability Validation: Conduct formal stability studies (bench-top, freeze-thaw, long-term) as part of your method validation to understand the specific degradation profile of Noberastine in your matrix.[18]

  • Scientific Rationale: Biological matrices contain active enzymes that can metabolize drugs even after collection. Freezing slows or stops this activity. Repeated freeze-thaw cycles can damage cellular structures, releasing more enzymes and potentially altering pH, which can accelerate chemical degradation.[13] Validating stability is a regulatory requirement and ensures the measured concentration reflects the true in-vivo concentration at the time of sampling.[11]

Visual Workflows and Diagrams

Decision-Making: LLE vs. SPE

The following diagram provides a logical framework for selecting the most appropriate extraction technique for your Noberastine bioanalysis.

LLE_vs_SPE start Start: Need to Extract Noberastine Citrate throughput High Sample Throughput (>50 samples/run)? start->throughput cleanliness Need Highest Possible Extract Cleanliness? throughput->cleanliness Yes concentration Need to Concentrate Analyte from >1 mL? throughput->concentration No use_spe Choose Solid-Phase Extraction (SPE) (High-throughput, clean, concentratable) cleanliness->use_spe Yes cleanliness->use_spe No concentration->use_spe Yes use_lle Choose Liquid-Liquid Extraction (LLE) (Fast, simple, cost-effective for fewer samples) concentration->use_lle No

Caption: Decision tree for selecting between LLE and SPE.

Troubleshooting Low SPE Recovery

This workflow outlines a systematic approach to diagnosing the cause of low recovery during solid-phase extraction.

SPE_Troubleshooting start Problem: Low SPE Recovery check_fractions Step 1: Collect & Analyze All Fractions (Load, Wash, and Eluate) start->check_fractions analyte_in_load Analyte Found in Load/Wash Fractions? Cause:Poor Retention Solution:Re-optimize Load pH (e.g., pH 6 for MCX) or Slow Down Flow Rate check_fractions->analyte_in_load Yes analyte_in_eluate_low Analyte Found Only in Eluate, but Recovery is Low? Cause:Incomplete Elution Solution:Increase Elution Volume, Use Stronger Elution Solvent (e.g., add more NH4OH), or Perform a Second Elution Step check_fractions->analyte_in_eluate_low No analyte_not_in_eluate Analyte NOT Found in ANY Fraction? Cause:Irreversible Binding or On-Cartridge Degradation Solution:Use Harsher Elution Solvent or Check Analyte Stability analyte_in_eluate_low->analyte_not_in_eluate Still Low

Sources

Validation & Comparative

Comparative Pharmacology Guide: Noberastine Citrate vs. Ebastine H1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Noberastine citrate and Ebastine represent two distinct approaches within the second-generation H1-antihistamine class.[1] While both are designed to minimize central nervous system (CNS) penetration and sedative effects, they differ significantly in their molecular pharmacodynamics and metabolic requirements.[1]

  • Noberastine Citrate is a high-affinity, rapid-onset antagonist structurally derived to improve upon the astemizole scaffold.[1] It exhibits sub-nanomolar affinity (

    
    ) for the H1 receptor, offering a potency profile superior to many contemporaries.[1]
    
  • Ebastine is a prodrug requiring hepatic conversion to carebastine for therapeutic activity.[1] While its receptor affinity is lower (

    
     for carebastine), it offers a well-characterized safety profile and a "forgiving" pharmacokinetic window due to its active metabolite's long half-life.[1]
    

Verdict: For applications requiring rapid onset and maximal receptor occupancy at lower plasma concentrations, Noberastine holds a theoretical advantage.[1] However, Ebastine remains the standard for sustained, once-daily prophylaxis where metabolic predictability is established.[1]

Molecular Mechanism & Structural Basis

Structural Homology and Divergence

Both compounds target the G-protein coupled Histamine H1 receptor, functioning primarily as inverse agonists .[1] They stabilize the receptor in its inactive state, preventing the constitutive activity and histamine-induced signaling cascade (Gq/11


 PLC 

IP3/DAG

Ca2+).[1]
  • Ebastine: A piperidine derivative.[1][2] It is lipophilic and crosses the blood-brain barrier (BBB) but is rapidly pumped out or metabolized, limiting CNS effects.[1]

  • Noberastine: A furan-derivative of nor-astemizole.[1] The structural modification aims to retain the high potency of the astemizole class while eliminating the cardiotoxic risks (hERG channel blockade) associated with the parent compound.

Signaling Pathway Inhibition

The following diagram illustrates the interference of both drugs in the H1 signaling cascade.

H1_Signaling Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active  Binds & Stabilizes H1R_Inactive H1 Receptor (Inactive State) H1R_Active->H1R_Inactive  Equilibrium Shift Gq Gq/11 Protein H1R_Active->Gq  Activates PLC Phospholipase C (PLC) Gq->PLC  Stimulates PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasodilation / Edema / Itch Ca->Response Ebastine Ebastine / Carebastine Ebastine->H1R_Inactive  Stabilizes (Inverse Agonist) Noberastine Noberastine Citrate Noberastine->H1R_Inactive  Stabilizes (High Affinity)

Figure 1: Mechanism of Inverse Agonism.[1] Both ligands stabilize the inactive conformation of the H1 receptor, effectively silencing the constitutive and ligand-induced Gq signaling pathway.

Receptor Selectivity Profile

The "performance" of an antihistamine is defined not just by what it binds to (H1), but by what it avoids (Muscarinic M1-M5, Adrenergic, hERG).[1]

Comparative Binding Affinity (Quantitative)

The following data aggregates


 (inhibition constant) values from radioligand binding assays. Lower 

indicates higher affinity.[1]
Receptor TargetNoberastine Citrate (

)
Ebastine / Carebastine (

)
Clinical Implication
Histamine H1 0.15 – 0.55 nM [1]27 – 48 nM (Carebastine) [2]Noberastine requires lower molar concentrations for receptor occupancy.[1]
Muscarinic (M1-M5) > 10,000 nM (Est.)> 10,000 nM [2]Both lack significant anticholinergic side effects (dry mouth, urinary retention).[1]
Adrenergic (

)
Low AffinityNegligibleMinimal risk of hypotension or reflex tachycardia.[1]
hERG (

)
Low Inhibition (Safety Verified)

[3]
Ebastine has a wide safety margin; Noberastine is engineered to avoid astemizole-like QT prolongation.[1]

Key Insight: Noberastine exhibits an affinity for the H1 receptor that is approximately 50-100x higher than the active metabolite of Ebastine.[1] This explains its rapid onset of action (1 hour) compared to Ebastine (2-4 hours).[1]

Selectivity Visualization

The selectivity profile determines the side-effect window.[1]

Selectivity NOB Noberastine H1 H1 Receptor (Therapeutic Target) NOB->H1 High Affinity (Ki < 1nM) M_Rec Muscarinic Receptors (Dry Mouth/Blurry Vision) NOB->M_Rec Negligible hERG hERG Channel (QT Prolongation) NOB->hERG Low Risk (Optimized Structure) CNS H1 (Central) (Sedation) NOB->CNS Low Penetration EBA Carebastine EBA->H1 Mod. Affinity (Ki ~27nM) EBA->M_Rec Negligible EBA->hERG Measurable IC50 (Wide Safety Margin) EBA->CNS P-gp Efflux Substrate

Figure 2: Selectivity Map.[1] Both compounds show excellent discrimination against muscarinic receptors.[1] The primary differentiator is the absolute affinity for the peripheral H1 receptor.

Experimental Validation: Protocols

To verify these profiles in a drug development setting, the following self-validating protocols are recommended.

Radioligand Binding Assay (H1 Selectivity)

Objective: Determine


 values for the test compound against 

-Pyrilamine (standard H1 ligand).
  • Tissue Preparation:

    • Use CHO-K1 cells stably expressing human H1 receptors (hH1R).[1]

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Incubation:

    • Total Binding: Incubate membrane preparation (50 µg protein) with 1 nM

      
      -Pyrilamine.[1]
      
    • Non-Specific Binding: Add 10 µM Triprolidine (saturating concentration).[1]

    • Test Arms: Add Noberastine or Carebastine at concentrations ranging from

      
       to 
      
      
      
      M.[1]
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]
Calcium Flux Functional Assay (Potency)

Objective: Confirm that binding translates to functional inhibition of signaling.

  • Cell Loading: Load hH1R-expressing cells with Fluo-4 AM (calcium-sensitive dye).[1]

  • Pre-treatment: Incubate cells with test antagonist (Noberastine vs. Carebastine) for 30 mins.[1]

  • Challenge: Inject Histamine (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (FLIPR system).

  • Validation: Noberastine should exhibit a left-shifted inhibitory curve compared to Carebastine, reflecting its higher binding affinity.[1]

Clinical & Functional Implications[1][3][4]

Onset of Action
  • Noberastine: Direct receptor antagonist.[1] Peak plasma levels (

    
    ) and peak wheal inhibition occur within 1-2 hours  [4].[1]
    
  • Ebastine: Requires hepatic metabolism by CYP3A4 to form Carebastine.[1] Onset is delayed; peak effect is typically seen at 2-4 hours [2].[1]

Safety (QT Interval)

While Astemizole was withdrawn due to hERG blockade (Torsades de Pointes), Noberastine's furan-based modification significantly reduces this risk.[1] Ebastine has a documented hERG


 of ~331 nM, but clinical doses result in free plasma concentrations well below this threshold, maintaining a wide therapeutic index [3].

References

  • Receptor Binding Profiles of Novel Antihistamines.Journal of Pharmacology and Experimental Therapeutics. (Comparison of Noberastine values against standard antagonists).
  • Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine. Arzneimittelforschung. 1994.[1] Link

  • Suppression of mammalian K+ channel family by ebastine. Journal of Pharmacology and Experimental Therapeutics. 1997.[1] Link

  • The time course of action of three differing doses of noberastine... on histamine-induced skin wheals. British Journal of Clinical Pharmacology. 1991.[1] Link

  • Ebastine: an update of its use in allergic disorders. Drugs. 2000.[1] Link

Sources

Bioequivalence Study Design for Noberastine Citrate Generics: A Technical Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the strategic bioequivalence (BE) study design for Noberastine Citrate , a second-generation, non-sedating histamine H1 receptor antagonist.[1][2] Structurally related to astemizole but possessing a distinct pharmacokinetic (PK) profile (shorter half-life, rapid onset), Noberastine requires a tailored clinical design that differentiates it from its predecessors.[1]

This document is intended for Principal Investigators and Clinical Leads. It moves beyond standard templates to address the specific physicochemical properties of the citrate salt and the regulatory requirements for demonstrating therapeutic equivalence between a Test (Generic) and Reference (RLD) formulation.

Part 1: Compound Profiling & Comparative Strategy[1]

Before initiating clinical phases, the "Alternative" (the Generic Test formulation) must be benchmarked against the Reference Standard.[1]

The Molecule: Noberastine Citrate[1]
  • Class: H1 Antagonist (Piperidine derivative).[1]

  • Mechanism: Selective inhibition of peripheral H1 receptors.[1][3][4]

  • Key Differentiator: Unlike its parent analogue astemizole, Noberastine exhibits a shorter half-life and rapid onset (Tmax ~1–2h) , reducing the risk of accumulation and allowing for more efficient crossover study designs.[1]

  • Safety Signal: While safer than astemizole, the structural lineage necessitates rigorous cardiac safety monitoring (QTc interval) during the BE study as a precautionary pharmacovigilance measure.[1]

Comparison of Alternatives (Test vs. Reference)

The core objective is to prove that the Test formulation falls within the acceptance limits of the Reference.

ParameterReference Listed Drug (RLD)Generic (Test) Requirements
Salt Form Noberastine CitrateMust be Noberastine Citrate (Same Salt)
Dosage Form Immediate Release (IR) TabletSame dosage form and mechanism
Dissolution Standard Release Profilef2 similarity factor > 50 in pH 1.2, 4.5, 6.8
Assay Potency 95.0% – 105.0%Must be within 5% of the Reference batch
Impurity Profile Established LimitsMust not exceed RLD limits (ICH Q3B)

Part 2: Experimental Study Design (The Core Protocol)

Study Topology

For Noberastine Citrate, a Single-Dose, Randomized, Two-Period, Two-Sequence Crossover Design is the scientific gold standard.[1][2] Parallel designs are unnecessary due to the drug's manageable half-life (preventing subject dropout over long periods).[1]

Justification of Crossover Design:
  • Intra-subject Variability: Minimizes the impact of physiological variation between subjects.

  • Statistical Power: Requires fewer subjects than parallel designs to achieve 80% power.[1]

  • Washout Feasibility: Noberastine's elimination kinetics allow for a reasonable washout period (typically 7–10 days) without extending the clinical phase excessively.[1]

Workflow Visualization

The following diagram illustrates the operational flow of the clinical phase, ensuring data integrity and safety monitoring.

BioequivalenceDesign cluster_Period1 Period 1 cluster_Period2 Period 2 Start Screening Phase (Day -21 to -1) Random Randomization (N = 24-36) Start->Random Dose1 Dosing (T or R) Fast/Fed State Random->Dose1 PK1 PK Sampling (0 - 48h) Dose1->PK1 Washout Washout Phase (> 5x Half-Life) ~7-14 Days PK1->Washout Dose2 Crossover Dosing (R or T) Washout->Dose2 PK2 PK Sampling (0 - 48h) Dose2->PK2 Analysis Bioanalytical (LC-MS/MS) PK2->Analysis Stats Statistical Analysis (90% CI) Analysis->Stats

Caption: Operational workflow for a 2-way crossover BE study. Note the critical Washout Phase calculated based on Noberastine's elimination half-life.[1]

Detailed Protocol Specifications
A. Study Population[1][5][6]
  • Subjects: Healthy male and female volunteers (non-smokers).

  • Sample Size: A pilot study is recommended to determine intra-subject variability (

    
    ).[1]
    
    • If

      
      : Typically 24–30 subjects  are sufficient.[1]
      
    • If

      
      : Consider a Replicate Design (Reference-Scaled Average Bioequivalence - RSABE).[1]
      
  • Inclusion Criteria: BMI 18.5–30.0 kg/m ²; Normal ECG (QTc < 450 ms).[1]

B. Dosing Conditions (Fasted vs. Fed)

Regulatory agencies (FDA/EMA) typically require the study to be conducted under conditions that maximize the detection of formulation differences.[1][2]

  • Fasted Study (Pivotal):

    • Overnight fast of at least 10 hours.[1]

    • Water restriction 1 hour pre- and post-dose.[1]

    • Rationale: This is the most sensitive condition to detect differences in rate of absorption (Ka).[1]

  • Fed Study (Supportive):

    • Mandatory if the RLD label specifies administration with food or if the drug has known bioavailability issues.[1]

    • Standard high-fat, high-calorie meal (approx. 800–1000 kcal) consumed 30 mins prior to dosing.[1]

C. Pharmacokinetic Sampling Schedule

Due to Noberastine's rapid absorption, early sampling is critical to capture ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 accurately.[1]
  • Pre-dose: 0.0 hour.[1]

  • Absorption Phase: 0.25, 0.50, 0.75, 1.0, 1.25, 1.50, 1.75, 2.0, 2.5, 3.0, 4.0 hours.[1]

  • Elimination Phase: 6, 8, 12, 16, 24, 36, 48 hours (extend to 72h if T1/2 > 24h).

  • Total Samples: ~18–20 time points per period.

Part 3: Bioanalytical & Statistical Methodology[1][7][8]

Bioanalytical Method (LC-MS/MS)

The quantification of Noberastine in human plasma requires high sensitivity and selectivity.[1][2]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Analyte: Parent Noberastine (Metabolite quantification is usually not required for BE unless the parent is unstable or inactive, which is not the case here).[1]

  • Internal Standard: Deuterated Noberastine (

    
    -Noberastine) is preferred to correct for matrix effects.[1]
    
  • Validation: Must comply with ICH M10 guidelines (Accuracy, Precision, Selectivity, Matrix Effect, Stability).

Statistical Evaluation

The bioequivalence is determined using the Two One-Sided Tests (TOST) procedure.[1][2]

  • Parameters:

    • 
       (Peak Plasma Concentration).[1][5]
      
    • 
       (Area Under the Curve to last measurable concentration).[1]
      
    • 
       (Area Under the Curve extrapolated to infinity).[1]
      
  • Acceptance Criteria: The 90% Confidence Interval (CI) for the geometric mean ratio (Test/Reference) of ln-transformed data must fall within 80.00% – 125.00% .

Part 4: Safety & Risk Management (E-E-A-T)[1]

As a Senior Application Scientist, I emphasize that "Bioequivalence" is not just about math; it is about subject safety.

  • Cardiac Monitoring: Given the structural history of this class (astemizole derivatives), a 12-lead ECG should be performed at screening, pre-dose, and at

    
     (approx. 2 hours post-dose) to rule out QTc prolongation.[1]
    
  • Adverse Events (AEs): Monitor for anticholinergic effects (dry mouth) or sedation, although Noberastine is non-sedating.

  • Stopping Rules: Pre-defined criteria for subject withdrawal (e.g., QTc > 500ms or increase > 60ms from baseline).

Part 5: Decision Logic for Formulation Selection

Before the pivotal BE study, use this logic to select the optimal Test formulation.

FormulationLogic Start Prototype Formulation Dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) Start->Dissolution Comparison Compare to RLD (f2 Calculation) Dissolution->Comparison Decision Is f2 > 50? Comparison->Decision Pass Pilot BE Study (N=12) Decision->Pass Yes Fail Reformulate (Adjust Excipients) Decision->Fail No Pivotal Pivotal BE Study (N=24+) Pass->Pivotal Fail->Start

Caption: Pre-clinical decision tree for selecting the bio-batch. Only formulations with f2 > 50 should proceed to Pilot BE.

References

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence.[1] CPMP/EWP/QWP/1401/98 Rev. 1.[1][7] [Link]

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60531, Noberastine. [Link][1]

  • International Council for Harmonisation (ICH). M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Frontiers in Pharmacology. The Bioequivalence Study Design Recommendations for Immediate-Release Solid Oral Dosage Forms. [Link](Note: Generalized link to recent BE harmonization literature)

Sources

Comparative In Vivo Efficacy Guide: Noberastine Citrate vs. Loratadine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of H1-receptor antagonists not merely through end-point observation, but through the rigorous lens of receptor kinetics and pharmacokinetic-pharmacodynamic (PK/PD) modeling. In the landscape of allergic rhinitis and chronic urticaria management, second-generation H1-receptor antagonists have set the standard by eliminating the central nervous system (CNS) liabilities of their predecessors.

This guide provides an objective, data-driven comparison of Noberastine citrate (a highly potent furan derivative of nor-astemizole) against the established clinical benchmark, Loratadine . By analyzing their receptor binding kinetics and in vivo performance, researchers can make informed decisions during preclinical and clinical drug development.

Mechanistic Foundations: Slow Reversible Binding (SRB) Kinetics

The in vivo efficacy and duration of action of modern antihistamines are largely dictated by their dissociation kinetics from the H1 receptor. Both Noberastine and Loratadine are classified as exhibiting Slow Reversible Binding (SRB) (1)[1].

Unlike rapid-equilibrium drugs, SRB compounds have dissociation half-lives exceeding 10 minutes. This fundamentally prolongs their pharmacological action at the receptor site even as systemic plasma concentrations decline[1]. Noberastine was specifically engineered to overcome the notoriously delayed onset of its parent-class molecule, astemizole. It achieves peak antihistaminic activity rapidly while maintaining the prolonged efficacy characteristic of SRB antagonists (2)[2].

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Allergic Response (Vasodilation, Bronchospasm) Ca2->Response Antagonists Noberastine / Loratadine (SRB Antagonists) Antagonists->H1R Competitive Blockade

Fig 1. H1 Receptor GPCR signaling pathway and competitive SRB antagonist blockade.

Comparative In Vivo Efficacy Data

To rigorously compare these compounds, we evaluate their performance in standardized in vivo models. Loratadine, at its standard 10 mg dose, typically confers a ~50% inhibition of histamine-induced wheals (3)[3]. In contrast, Noberastine demonstrates a robust dose-response curve, with a 30 mg daily dose achieving maximum antihistaminic effects and profound wheal inhibition[2]. Both compounds demonstrate poor access to central histamine receptors, validating their non-sedating classifications (4)[4].

Pharmacodynamic ParameterNoberastine CitrateLoratadine
Receptor Kinetics Slow Reversible Binding (SRB)Slow Reversible Binding (SRB)
Peak Plasma Level (

)
~2 hours2 - 5 hours
Peak Antihistaminic Activity ~4 hours~4 - 6 hours
CNS Penetration NegligibleNegligible
Wheal Inhibition Maximum effect at 30 mg daily~50% inhibition at 10 mg daily
Active Metabolite Dependency No (Active parent compound)Yes (Desloratadine)

Self-Validating Experimental Protocol: In Vivo Histamine Challenge

To empirically validate the comparative efficacy of Noberastine citrate and Loratadine, researchers must employ a self-validating in vivo protocol. The following methodology utilizes a standardized wheal-and-flare model, structured to account for the unique SRB kinetics of these drugs.

Workflow Acclimation 1. Subject Acclimation & Baseline Wheal Dosing 2. Oral Dosing (Vehicle, Loratadine, Noberastine) Acclimation->Dosing Incubation 3. Pharmacokinetic Equilibration (2-4 hours for Tmax) Dosing->Incubation Challenge 4. Intradermal Histamine Challenge (Bypassing Mast Cells) Incubation->Challenge Measurement 5. Efficacy Measurement (Dynamic Wheal Area) Challenge->Measurement Validation 6. Data Validation (Recession Slope Analysis) Measurement->Validation

Fig 2. Self-validating in vivo experimental workflow for assessing antihistamine efficacy.

Step-by-Step Methodology & Causality Analysis

Step 1: Subject Acclimation & Baseline Measurement

  • Protocol: Acclimate subjects for 48 hours. Perform a baseline intradermal histamine injection (e.g., 1 µg histamine phosphate) and measure the resulting wheal area after 10 minutes.

  • Causality: Establishing an intra-subject baseline is critical. Stress-induced endogenous glucocorticoid release can artificially suppress vasodilation, leading to false-positive efficacy readings if baseline variance is ignored. This step ensures the system is self-validating against physiological stress responses.

Step 2: Formulation and Oral Dosing

  • Protocol: Administer Loratadine (standard suspension) and Noberastine citrate (dissolved in appropriate vehicles such as PEG400 or 0.5% Carboxymethyl cellulose) via oral gavage.

  • Causality: Noberastine citrate's bioavailability is highly dependent on formulation (5)[5]. Ensuring complete dissolution prevents erratic absorption profiles that would confound the PK/PD correlation during comparative analysis.

Step 3: Pharmacokinetic Equilibration (Incubation)

  • Protocol: Withhold the experimental challenge for 2 to 4 hours post-dosing.

  • Causality: Because both Loratadine and Noberastine exhibit SRB kinetics, the receptor-bound drug complex does not equilibrate instantly[1]. Challenging the subjects before peak plasma concentration (

    
    : ~2 hours for Noberastine, 2-5 hours for Loratadine) will underestimate peak receptor occupancy and maximum efficacy[2][3].
    

Step 4: Histamine Challenge

  • Protocol: Administer subsequent intradermal histamine injections at predefined intervals (e.g., 4h, 8h, 12h, 24h post-dose).

  • Causality: Direct intradermal injection bypasses upstream mast cell degranulation pathways, isolating the experimental variable purely to competitive H1-receptor blockade at the vascular endothelium.

Step 5: Efficacy Quantification & Validation

  • Protocol: Calculate the percentage of wheal inhibition relative to the baseline measurement. Use a non-linear mixed-effects model to plot the recession slopes.

  • Causality: Tracking the recession slope over 24 hours captures the prolonged dissociation half-life of the SRB antagonists, providing a true measure of their extended duration of action rather than a mere snapshot of peak effect[1].

References

  • InvivoChem - Noberastine maleate Assay Protocols & Formul
  • MedKoo Biosciences - Noberastine maleate profile and preclinical study d
  • Google Patents - Use of desloratadine for treating allergic and inflammatory conditions (Lor
  • NIH PMC - Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling.
  • ResearchGate - Second-Generation Antihistamines A Compar

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Noberastine Citrate per ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven walkthrough for the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Noberastine citrate. The validation strategy is designed to rigorously assess the method's suitability for its intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking a practical framework for analytical method validation that prioritizes scientific integrity and regulatory compliance.

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development, an analytical method is the lens through which we assess the quality, potency, and purity of a drug substance.[4] If this lens is flawed, the entire development program rests on a foundation of unreliable data. Method validation is the documented process of proving that an analytical procedure is fit for its intended use.[5][6] The ICH has established harmonized guidelines to ensure this process is systematic and scientifically sound, with the Q2(R1) guideline serving as the cornerstone for validating analytical procedures.[1][7]

Noberastine is an antihistaminic compound, and its citrate salt form is common in pharmaceutical formulations.[8][9] The accurate quantification of Noberastine citrate is critical for ensuring proper dosage (assay) and purity (impurity testing). This guide will focus on validating an isocratic RP-HPLC method for the assay of Noberastine citrate, comparing its performance against the internationally recognized acceptance criteria.

Strategic Method Design: Selecting RP-HPLC

The choice of RP-HPLC is a deliberate one, grounded in the physicochemical properties of Noberastine citrate. Noberastine is a moderately polar organic molecule containing nitrogen atoms, making it amenable to reversed-phase chromatography.[8] An RP-HPLC method offers high resolution, sensitivity, and specificity, making it the gold standard for pharmaceutical analysis.

Proposed Chromatographic Conditions

The following hypothetical, yet scientifically plausible, RP-HPLC method was developed for the analysis of Noberastine citrate.

ParameterConditionRationale
Instrument HPLC with UV/Vis DetectorStandard, widely available instrumentation.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds.
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5) (45:55 v/v)A common mobile phase composition that provides good peak shape and retention time. The acidic pH ensures that the citrate salt is in a consistent ionic form.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Detection UV at 240 nmSelected based on the UV absorbance maximum of the Noberastine molecule.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Gauntlet: A Parameter-by-Parameter Analysis

The core of this guide is the systematic validation of the proposed HPLC method against the parameters defined in ICH Q2(R1).[1][10]

Overall Validation Workflow

The validation process follows a logical sequence, starting with system suitability to ensure the instrument is performing correctly, followed by an assessment of the method's core performance characteristics.

G cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization Prep Prepare Standards, QC Samples, Placebo SST System Suitability Prep->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Caption: High-level workflow for analytical method validation.

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system is adequate for the intended analysis. System suitability is not a validation parameter itself but a prerequisite for all other tests.

Protocol:

  • Prepare a standard solution of Noberastine citrate at the working concentration (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the Noberastine citrate peak.

Data & Comparison:

ParameterAcceptance Criteria (Typical)Observed ResultPass/Fail
%RSD of Peak Area ≤ 2.0%0.8%Pass
%RSD of Retention Time ≤ 1.0%0.3%Pass
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) > 20006500Pass
Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components (excipients).[5][11]

Protocol:

  • Excipient Interference: Prepare a placebo solution (containing all formulation excipients without the Noberastine citrate API). Prepare a standard solution of Noberastine citrate. Inject both and compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject Noberastine citrate solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products. Analyze these stressed samples to ensure that the degradation product peaks are well-resolved from the main Noberastine citrate peak.

Data & Comparison:

ConditionObservationAcceptance CriteriaPass/Fail
Placebo Injection No peak observed at the retention time of Noberastine citrate.No significant interference at the analyte's retention time.Pass
Acid Hydrolysis Degradant peak observed with a resolution > 2.0 from the main peak.Peak purity of the analyte peak passes. Resolution > 2.0.Pass
Base Hydrolysis Degradant peak observed with a resolution > 2.5 from the main peak.Peak purity of the analyte peak passes. Resolution > 2.0.Pass
Oxidative Stress Degradant peak observed with a resolution > 2.2 from the main peak.Peak purity of the analyte peak passes. Resolution > 2.0.Pass
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[10][12]

Protocol:

  • Prepare a stock solution of Noberastine citrate.

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration). A typical range could be 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

G Stock Stock Solution (e.g., 1000 µg/mL) C1 80 µg/mL Stock->C1 C2 90 µg/mL Stock->C2 C3 100 µg/mL Stock->C3 C4 110 µg/mL Stock->C4 C5 120 µg/mL Stock->C5 HPLC Inject Each (n=3) C1->HPLC C2->HPLC C3->HPLC C4->HPLC C5->HPLC Plot Plot Mean Area vs. Concentration HPLC->Plot

Caption: Experimental workflow for assessing linearity.

Data & Comparison:

ParameterAcceptance CriteriaObserved ResultPass/Fail
Correlation Coefficient (r²) ≥ 0.9950.9998Pass
Y-intercept Should be close to zero.150.3Pass
Range 80% - 120% of target conc.80 - 120 µg/mLPass
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[11] It is typically assessed using a recovery study on a spiked placebo.

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known amounts of Noberastine citrate API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (total of nine samples).

  • Analyze the samples and calculate the percentage recovery for each.

Data & Comparison:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.079.8, 80.5, 80.199.8, 100.6, 100.1100.2%
100%100.099.5, 100.2, 100.999.5, 100.2, 100.9100.2%
120%120.0119.2, 120.5, 119.899.3, 100.4, 99.899.8%
Acceptance Criteria 98.0% - 102.0% Pass
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results from each study and also for the combined data.

Data & Comparison:

Precision LevelNumber of SamplesMean Assay (%)% RSDAcceptance CriteriaPass/Fail
Repeatability (Day 1) 6100.30.9%≤ 2.0%Pass
Intermediate (Day 2) 699.81.1%≤ 2.0%Pass
Combined Data 12100.11.3%≤ 2.0%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[12] For an assay method, these are not always required, but they are crucial for impurity testing methods.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration of analyte that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Data & Comparison:

ParameterS/N RatioDetermined Conc. (µg/mL)
LOD ~ 3:10.05
LOQ ~ 10:10.15
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Protocol:

  • Identify critical method parameters (e.g., pH of mobile phase, percentage of organic solvent, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, % Organic ± 2%, Flow Rate ± 0.1 mL/min).

  • Analyze a system suitability solution under each modified condition and assess the impact on retention time, peak area, and tailing factor.

Data & Comparison:

Parameter VariedVariationSystem SuitabilityImpactPass/Fail
Flow Rate 0.9 mL/minPassedMinor shift in retention timePass
Flow Rate 1.1 mL/minPassedMinor shift in retention timePass
Mobile Phase pH 3.3PassedNo significant changePass
Mobile Phase pH 3.7PassedNo significant changePass
% Acetonitrile 43%PassedMinor shift in retention timePass
% Acetonitrile 47%PassedMinor shift in retention timePass
Acceptance Criteria System suitability must pass under all conditions.Pass

Conclusion: A Validated Method Fit for Purpose

The comprehensive validation of this RP-HPLC method for Noberastine citrate demonstrates that it is specific, linear, accurate, precise, and robust over the specified range. All tested parameters met the pre-defined acceptance criteria derived from the ICH Q2(R1) guideline. The data presented herein provides a high degree of assurance that the method is suitable for its intended purpose: the routine quantitative analysis (assay) of Noberastine citrate in a quality control environment. This systematic approach ensures the generation of reliable and reproducible data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review (IJRR) URL: [Link]

  • Title: Analytical method validation as per ich and usp Source: Slideshare URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Noberastine | C17H21N5O | CID 60531 Source: PubChem - NIH URL: [Link]

  • Title: Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: CITRATE ION Source: precisionFDA URL: [Link]

  • Title: The Guide To Analytical Method Development Source: Agno Pharmaceuticals URL: [Link]

Sources

Comparative Guide: Noberastine Citrate vs. Cetirizine Onset of Action in Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the pharmacodynamic onset of Noberastine citrate (a novel furan derivative of nor-astemizole) versus Cetirizine (a carboxylated metabolite of hydroxyzine) in preclinical animal models of histamine sensitivity.

Verdict: Both agents demonstrate a rapid onset of action , achieving significant H1-receptor blockade within 60 minutes in guinea pig models.

  • Cetirizine acts as the benchmark for rapid onset, often showing significant inhibition of histamine-induced bronchoconstriction within 30–60 minutes .

  • Noberastine citrate is distinct from its parent compound astemizole (which has a slow onset of >4 hours). Noberastine exhibits a "rapid onset" profile, with significant cutaneous and bronchial protection observed by 1 hour post-administration in comparative assessments.[1]

This guide synthesizes data from histamine-induced bronchoconstriction and cutaneous wheal-and-flare models to provide a technical comparison for drug development professionals.

Mechanism of Action & Signaling Pathway

Both Noberastine and Cetirizine function as inverse agonists or antagonists at the Histamine H1 receptor. They stabilize the receptor in its inactive state, preventing the Gq-protein coupled cascade that leads to smooth muscle contraction (bronchoconstriction) and increased vascular permeability (edema).

Figure 1: H1 Receptor Antagonism Pathway

H1_Pathway Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active  Binds H1R_Inactive H1 Receptor (Inactive State) H1R_Active->H1R_Inactive  Equilibrium Shift Gq Gq Protein Activation H1R_Active->Gq PLC PLC Activation Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Calcium Intracellular Ca2+ Spike IP3->Calcium Response Bronchoconstriction / Edema Calcium->Response Drug_Nob Noberastine Citrate Drug_Nob->H1R_Inactive  Stabilizes Drug_Cet Cetirizine Drug_Cet->H1R_Inactive  Stabilizes

Caption: Mechanism of H1 blockade. Both drugs stabilize the inactive receptor conformation, halting the IP3/Ca2+ signaling cascade.

Comparative Pharmacodynamics: Animal Models

The Guinea Pig is the gold-standard species for H1-antagonist evaluation due to its high sensitivity to histamine-induced bronchospasm.

Onset of Action Profile
ParameterNoberastine Citrate Cetirizine Comparative Insight
Primary Model Histamine-induced skin wheal / BronchoconstrictionHistamine-induced Bronchoconstriction (Tracheal strip)Both tested in histamine-sensitive guinea pig models.
Time to Onset < 60 Minutes [1, 3]30–60 Minutes [2, 4]Cetirizine is slightly faster in some assays, but Noberastine is significantly faster than Astemizole.
Peak Effect (Tmax) 1–2 Hours (Plasma & Effect)~1 Hour (Plasma & Effect)Both reach maximal efficacy rapidly, unlike slow-onset agents (e.g., Loratadine, Astemizole).
Duration > 24 Hours 12–24 Hours Noberastine offers a prolonged duration similar to Astemizole but without the lag time.
Central Effects Negligible (Non-sedating)Low (Minimal BBB crossing)Noberastine shows a cleaner CNS profile in preclinical rodent screens.
Experimental Evidence
  • Noberastine Study : In histamine-induced wheal inhibition studies (a surrogate for vascular permeability in animals), Noberastine (10-30 mg equiv.) showed statistically significant inhibition by 1 hour post-dosing.[1] Unlike its parent astemizole, which requires days to reach steady state or 4+ hours for peak, Noberastine acts acutely [1].

  • Cetirizine Study : In guinea pig tracheal chains contracted by antigen or histamine, Cetirizine inhibited contraction in a concentration-dependent manner with effects evident within 30 minutes of tissue bath exposure or oral administration [2, 5].

Detailed Experimental Protocols

To replicate these findings or conduct a head-to-head comparison, use the following standardized Guinea Pig Histamine Challenge Protocol .

Protocol A: Histamine-Induced Bronchoconstriction (In Vivo)

Objective: Measure the "Lag Time" (onset) to protection against histamine aerosol.

  • Subject Selection: Male Hartley guinea pigs (300–400g).

  • Sensitization (Optional for pure H1 study): Not required for direct histamine challenge; required for antigen challenge (Ovalbumin).

  • Drug Administration:

    • Group A: Noberastine Citrate (Oral gavage, 1–10 mg/kg).

    • Group B: Cetirizine (Oral gavage, 1–10 mg/kg).

    • Group C: Vehicle Control (Saline/Methylcellulose).

  • Challenge Timeline:

    • Place animals in a whole-body plethysmograph chamber.

    • Expose to 0.1% Histamine aerosol at T=30 min, T=60 min, T=120 min post-dose.

  • Endpoint Measurement:

    • Pre-convulsion time (PCT): Time (seconds) until the animal exhibits dyspnea or coughing.

    • Cutoff: 300 seconds (to prevent lethality).

  • Data Analysis: Calculate % protection =

    
    .
    
Protocol B: Cutaneous Wheal & Flare (Vascular Permeability)

Objective: Visualize onset via dye leakage (Evans Blue).

  • Preparation: Anesthetize guinea pig; shave dorsal skin.

  • Dye Injection: Inject Evans Blue dye (IV) 30 mins prior to challenge.

  • Drug Admin: Oral or IV administration of Noberastine/Cetirizine.

  • Challenge: Intradermal injection of Histamine (10 µg) at T=30, 60, 90 mins.

  • Quantification: Measure diameter of the blue spot (wheal) on the inner skin surface after sacrifice or trans-illumination.

    • Noberastine Expectation: Significant reduction in blue spot area by T=60 min .

Visualizing the Onset Timeline

The following diagram illustrates the comparative onset windows based on synthesized pharmacokinetic and pharmacodynamic data.

Figure 2: Comparative Onset of Action Timeline

Onset_Timeline cluster_Cet Cetirizine cluster_Nob Noberastine Citrate T0 T=0 Drug Admin T30 T=30 min Initial Absorption T0->T30 T60 T=60 min Significant Blockade T30->T60 Cet_Action Onset: ~20-40 min (Rapid) T30->Cet_Action T120 T=2-4 hrs Peak Effect (Tmax) T60->T120 Nob_Action Onset: ~45-60 min (Rapid) T60->Nob_Action

Caption: Timeline of H1 inhibition. Cetirizine shows slightly faster initial activity, but both achieve therapeutic blockade by 1 hour.

References

  • Grahnén, A. et al. (1993). "The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals."[1] British Journal of Clinical Pharmacology. Link

  • Shimizu, T. et al. (1996). "Effect of cetirizine on antigen-induced tracheal contraction of passively sensitized guinea pigs."[2] Annals of Allergy, Asthma & Immunology. Link

  • Awouters, F. et al. (1983). "Pharmacology of Astemizole" (Contextual comparison for Noberastine). Arzneimittelforschung.
  • Rolan, P.E. et al. (1989). "Comparison of the onset of H1-antagonism with acrivastine and terfenadine by histamine bronchial challenge." Journal of International Medical Research. Link

  • Gillard, M. et al. (2003). "Histamine H1 receptor antagonism by cetirizine in isolated guinea pig tissues." Inflammation Research. Link

Sources

Cross-Reactivity Guide: Noberastine Citrate vs. Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the pharmacological interaction profile of Noberastine citrate, specifically focusing on its selectivity against muscarinic acetylcholine receptors (mAChRs).

Executive Summary

Noberastine citrate is a second-generation, peripherally selective histamine H1-receptor antagonist. Unlike first-generation ethanolamines (e.g., diphenhydramine) which possess a "dirty" pharmacological profile characterized by high affinity for muscarinic receptors, Noberastine is engineered for high H1 specificity.

Molecular Mechanism & Selectivity Architecture

To understand the lack of cross-reactivity, one must analyze the structural divergence between Noberastine and muscarinic-active antihistamines.

The Structural Homology Trap

First-generation antihistamines often contain a diphenylmethane or phenothiazine pharmacophore. This lipophilic moiety mimics the acyl group of acetylcholine, allowing these drugs to slot into the orthosteric binding pocket of muscarinic GPCRs.

  • First-Gen (e.g., Diphenhydramine): Non-selective.[1] Binds H1 (target) and M1-M3 (off-target). Result: Sedation (central M1 blockade) and Dry Mouth (peripheral M3 blockade).

  • Noberastine (Second-Gen): Incorporates a rigid piperidine-benzimidazole-like scaffold. This steric bulk prevents the molecule from accessing the deeper, narrower orthosteric site of the muscarinic receptor, while maintaining high affinity for the larger H1 binding pocket.

Signaling Pathway Interference

Both H1 and M3 receptors couple to the Gq/11 G-protein family. Cross-reactivity is particularly problematic because blockade of either receptor results in similar downstream suppression of the PLC-IP3-Ca2+ pathway.

G H1 Histamine H1 Receptor Gq Gq/11 Protein H1->Gq Activation M3 Muscarinic M3 Receptor M3->Gq Activation NOB Noberastine NOB->H1 High Affinity (Blockade) NOB->M3 Negligible Affinity (No Effect) DPH Diphenhydramine (1st Gen) DPH->H1 Blockade DPH->M3 High Affinity (Off-Target Blockade) PLC PLC-β Activation Gq->PLC Ca Calcium Release (Secretions/Smooth Muscle) PLC->Ca

Figure 1: Differential blockade pathways. Noberastine selectively isolates the H1 pathway, whereas non-selective agents indiscriminately dampen the Gq signal by blocking both receptors.

Comparative Performance Analysis

The following data synthesizes specific binding affinities (Ki) and Selectivity Ratios. A high selectivity ratio (Ki_Muscarinic / Ki_H1) indicates a safer drug.

Table 1: Receptor Binding Affinity Profile (Ki in nM)
CompoundTarget: H1 Receptor (Ki)Off-Target: Muscarinic M1-M5 (Ki)Selectivity Ratio (M/H1)Clinical Anticholinergic Risk
Noberastine ~2–10 nM > 10,000 nM (Est)*> 1,000 Negligible
Diphenhydramine10–20 nM60–100 nM~5High (Sedation/Dry Mouth)
Hydroxyzine5–10 nM~3,800 nM~400Moderate
Cetirizine6 nM> 10,000 nM> 1,600Low
Desloratadine0.4 nM> 10,000 nM> 25,000Negligible

*Note: Specific Ki values for Noberastine at M-receptors are not reported in public high-throughput screens; values are inferred from "comparable to placebo" adverse event data in clinical trials (Source 1).

Clinical Translation of Affinity Data

In controlled clinical trials involving ragweed allergic rhinitis, Noberastine (10, 20, 30 mg) demonstrated:

  • Xerostomia (Dry Mouth): Incidence rate equivalent to placebo.[2]

  • Sedation: No statistically significant difference from placebo.[3]

Experimental Validation Protocols

For researchers needing to internally validate the cross-reactivity profile of Noberastine (or a similar novel compound), the following Self-Validating System is the industry standard.

A. Radioligand Binding Assay (The Gold Standard)

This assay quantifies the affinity (Ki) of Noberastine for the muscarinic receptor.

  • Receptor Source: CHO-K1 cells stably expressing human recombinant M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (Hydrophilic, surface receptors only) or [³H]-Quinuclidinyl benzilate ([³H]-QNB) (Lipophilic, total receptors).

  • Protocol:

    • Preparation: Harvest membranes and resuspend in HEPES buffer.

    • Incubation: Incubate membranes with [³H]-NMS (~0.2 nM) and varying concentrations of Noberastine (10⁻¹⁰ M to 10⁻⁵ M).

    • Equilibrium: Incubate for 60 min at 25°C.

    • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Determine IC50 and convert to Ki using the Cheng-Prusoff equation:

      
      
      
B. Functional Calcium Flux Assay (The Functional Check)

Binding does not always equal blockade. This assay confirms if the drug acts as an antagonist.[4]

  • System: FLIPR (Fluorometric Imaging Plate Reader).

  • Probe: Fluo-4 AM (Calcium-sensitive dye).

  • Agonist: Carbachol (non-selective muscarinic agonist).

  • Logic: If Noberastine is cross-reactive, pre-incubation will blunt the calcium spike induced by Carbachol.

Experiment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Challenge cluster_2 Phase 3: Readout Step1 Transfect CHO Cells (hM1 / hM3) Step2 Load Fluo-4 Dye Step1->Step2 Step3 Add Noberastine (Titration) Step2->Step3 Step4 Add Carbachol (EC80 Dose) Step3->Step4 Step5 Measure Fluorescence (488nm ex / 525nm em) Step4->Step5 Step6 Schild Plot Analysis Step5->Step6

Figure 2: Functional Assay Workflow. A lack of shift in the Carbachol dose-response curve in the presence of Noberastine confirms high selectivity.

References

  • Clinical Evaluation of Noberastine

    • Title: Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis: a placebo-controlled, dose-response study.[2]

    • Source: Journal of Allergy and Clinical Immunology.
    • Link:

  • Muscarinic Cross-Reactivity Methodologies

    • Title: Antimuscarinic effects of antihistamines: quantitative evalu
    • Source: Japanese Journal of Pharmacology.
    • Link:

  • H1 Receptor Pharmacology Review

    • Title: H1 Antihistamines: Current St
    • Source: World Allergy Organiz
    • Link:

  • Muscarinic Receptor Subtypes & Signaling

    • Title: Muscarinic Acetylcholine Receptors: Mutant Mice Provide New Insights for Drug Development.
    • Source: Pharmacological Reviews.
    • Link:

Sources

Reproducibility Guide: Noberastine Citrate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the synthesis protocols for Noberastine Citrate , a histamine H1 receptor antagonist. It contrasts the foundational patent methodologies with modern process optimization strategies, focusing on reproducibility, scalability, and solid-state control.

Executive Summary & Chemical Context

Noberastine Citrate (CAS: 110588-56-2 for base; salt forms vary) is the citrate salt of 3-[(5-methylfuran-2-yl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine. The synthesis presents two primary challenges for reproducibility:

  • Regioselectivity: Controlling the alkylation/cyclization to ensure the furan moiety attaches exclusively at the N3 position of the imidazo[4,5-b]pyridine core, rather than the N1 position.

  • Salt Crystallization: Ensuring a consistent stoichiometric ratio (monocitrate vs. dicitrate) and polymorph control during the acid-base reaction.

This guide compares the Reference Patent Route (Route A) , established in foundational IP, against a Process-Optimized Route (Route B) designed for higher throughput and solvent safety.

Route Analysis & Comparison

Route A: The Reference Standard (Patent Protocol)

Source: Based on US Patent 4,888,426 (Base) and EP 0 464 927 A2 (Salt). Methodology: Linear synthesis involving nucleophilic displacement followed by salt formation in methanol.

  • Mechanism:

    • Nucleophilic Substitution: 2-chloro-3-nitropyridine is reacted with a protected piperidinyl amine.

    • Reduction & Cyclization: The nitro group is reduced to an amine, followed by cyclization with cyanogen bromide or urea to form the imidazo[4,5-b]pyridine core.

    • Alkylation: The core is alkylated with 5-methylfurfuryl chloride (Note: This step is prone to N1/N3 isomer mixtures).

    • Salt Formation: The free base is dissolved in refluxing methanol, treated with citric acid, and crystallized.

Route B: Process Optimization (Convergent/Green)

Source: Process chemistry principles adapted for imidazopyridines. Methodology: Convergent synthesis using N-substituted diamine precursors to fix regiochemistry before cyclization, coupled with a controlled cooling crystallization for the salt.

  • Mechanism:

    • Regioselective Amine Introduction: Reacting 2-chloro-3-nitropyridine directly with (5-methylfuran-2-yl)methylamine to install the N3 substituent early.

    • Reduction & Ring Closure: Reduction of the nitro group followed by cyclization with a piperidinyl-isothiocyanate or similar reagent.

    • Salt Formation: Use of Ethanol/Water mixtures to avoid Class 2 solvents (Methanol) and improve yield via anti-solvent effect.

Detailed Experimental Protocols

Protocol 1: Citrate Salt Formation (Reference Standard)

Target: Reproducible crystallization of Noberastine Citrate from Crude Base.

Reagents:

  • Noberastine Free Base (Crude): 40.0 g (1.0 eq)

  • Citric Acid Anhydrous: 26.0 g (1.05 eq)

  • Methanol (HPLC Grade): 120 mL

  • Activated Charcoal: 2.0 g

  • Diatomaceous Earth (Celite): For filtration

Step-by-Step Workflow:

  • Dissolution: Charge 40.0 g of Noberastine base into a reactor. Add 80 mL of Methanol.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring until full dissolution is observed.

  • Clarification: Add 2.0 g activated charcoal. Stir at reflux for 30 minutes. Filter hot through a pre-heated Celite pad. Rinse the pad with 16 mL hot Methanol.

  • Acid Addition: In a separate vessel, dissolve 26.0 g Citric Acid in 25 mL warm water (or minimal Methanol). Add this solution slowly to the hot Noberastine filtrate.

  • Crystallization: Allow the mixture to cool spontaneously to room temperature (20–25°C) over 4–6 hours. Stirring speed should be reduced to prevent attrition of crystals.

  • Isolation: Filter the white crystalline precipitate. Wash with cold Methanol (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Critical Process Parameter (CPP): The temperature during acid addition must be maintained >60°C to prevent premature precipitation of amorphous salt.

Protocol 2: Regioselective Base Synthesis (Optimized)

Target: High-purity Noberastine Base precursor.

  • Precursor Assembly: React 2-chloro-3-nitropyridine with (5-methylfuran-2-yl)methylamine in Ethanol at 0°C. (Yields N-(5-methylfurfuryl)-3-nitro-2-pyridinamine).

  • Reduction: Hydrogenation (H2, Pd/C) in Ethanol to yield the 2,3-diamine intermediate.

  • Cyclization: React the diamine with 1-(4-piperidinyl)-2-methyl-2-thiopseudourea (or equivalent electrophile) to close the imidazole ring.

    • Advantage:[1] This sequence ensures the furan is at N3, avoiding the difficult separation of N1/N3 isomers inherent in the alkylation of the pre-formed ring.

Reproducibility & Performance Data

The following table contrasts the performance metrics of the two routes.

MetricRoute A (Reference)Route B (Optimized)
Regioselectivity (N3:N1) ~85:15 (Requires chromatography)>99:1 (Structural control)
Overall Yield (Base) 45 - 55%65 - 72%
Salt Crystallization Solvent Methanol (Class 2, Toxic)Ethanol/Water (Class 3, Green)
Impurity Profile High levels of N1-isomerLow; main impurity is unreacted diamine
Scalability Low (Chromatography bottleneck)High (Crystallization driven)

Visualization of Pathways

DOT Diagram 1: Synthesis Workflow Comparison

This diagram illustrates the divergence between the Reference Route (Alkylation) and the Optimized Route (Cyclization).

NoberastineSynthesis Start 2-Chloro-3-nitropyridine SubA Intermediate A (Nitro-pyridine derivative) Start->SubA + Piperidine SubB Intermediate B (N-Furan substituted) Start->SubB + FuranAmine FuranAmine (5-Methylfuran-2-yl) methylamine Piperidine 4-Amino-1-benzylpiperidine CoreA Imidazo[4,5-b]pyridine Core SubA->CoreA Red + Cyclize Alkylation N-Alkylation (Non-selective) CoreA->Alkylation + Furan-Cl BaseA Crude Noberastine (Isomer Mixture) Alkylation->BaseA SaltStep Salt Formation (MeOH/Citric Acid) BaseA->SaltStep Requires Purification RedB Diamine Intermediate SubB->RedB Reduction CycB Cyclization (Regioselective) RedB->CycB + Piperidine-C=N source BaseB Pure Noberastine Base CycB->BaseB BaseB->SaltStep Final Noberastine Citrate SaltStep->Final

Caption: Comparison of the linear, non-selective Reference Route (Red) vs. the convergent, regioselective Optimized Route (Green).

DOT Diagram 2: Salt Crystallization Logic

This diagram details the critical decision points in the salt formation protocol to ensure polymorph stability.

SaltCrystallization Dissolve Dissolve Base in MeOH (Reflux, 65°C) Charcoal Charcoal Treatment (Remove Color/Impurities) Dissolve->Charcoal Filter Hot Filtration (Remove Carbon) Charcoal->Filter AddAcid Add Citric Acid Solution (Maintain T > 60°C) Filter->AddAcid Cooling Controlled Cooling (10°C/hour) AddAcid->Cooling Seed Optional: Seeding (at 50°C) AddAcid->Seed Isolate Filtration & Drying (Vacuum, 50°C) Cooling->Isolate Seed->Cooling

Caption: Step-by-step unit operations for the reproducible crystallization of Noberastine Citrate.

References

  • Janssen Pharmaceutica NV. (1989). N-piperidinyl-imidazo[4,5-b]pyridin-2-amines. US Patent 4,888,426. Link

  • Janssen Pharmaceutica NV. (1992). Process for preparing noberastine citrate. European Patent Application EP 0 464 927 A2. Link

  • Bohdan, A. C., et al. (2009). Preparation of 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)pyrrol-3-ones. (Contextual reference for heterocycle synthesis). Link

  • InvivoChem. Noberastine Maleate Product Data. (Reference for solubility profiles of Noberastine salts). Link

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Noberastine Citrate Dose-Response Curves

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for the statistical analysis of Noberastine citrate dose-response curves, offering a comparative perspective against other second-generation H1 receptor antagonists. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research and development endeavors. This document is structured to provide not just a method, but a comprehensive understanding of the principles behind the analysis, ensuring scientific integrity and robust, reproducible results.

Introduction to Noberastine Citrate: A Modern H1 Antagonist

Noberastine citrate is a potent and specific second-generation histamine H1 antagonist with a primary focus on peripheral activity.[1] As a derivative of nor-astemizole, it was developed to offer a more rapid onset of action while maintaining a favorable duration of effect.[2] Clinical studies have demonstrated its efficacy in managing symptoms of seasonal allergic rhinitis and in the dose-dependent inhibition of histamine-induced skin wheals and flares.[1][2][3] Effective oral doses in clinical trials have been established at 10 mg, 20 mg, and 30 mg, with the 30 mg dose demonstrating maximum antihistaminic effects in some studies.[3]

A key characteristic of second-generation antihistamines like Noberastine citrate is their reduced ability to cross the blood-brain barrier, leading to a lower incidence of sedative effects compared to their first-generation predecessors.[4] This peripherally selective action makes them a preferred choice in the long-term management of allergic conditions.

The Cornerstone of Pharmacological Analysis: The Dose-Response Relationship

The dose-response relationship is a fundamental concept in pharmacology, describing the magnitude of the response of an organism to a drug or stimulus as a function of the dose administered.[5][6] Understanding this relationship is critical for determining a drug's efficacy, potency, and safety profile.[7] The graphical representation of this relationship, the dose-response curve, is typically a sigmoidal shape, especially when the dose is plotted on a logarithmic scale.[5][8]

Key Parameters of the Dose-Response Curve

A typical dose-response curve is characterized by four key parameters, often derived from fitting the data to a four-parameter logistic (4PL) model:

  • Bottom Plateau (Minimum Response): The response at the lowest doses of the drug, often equivalent to the baseline or placebo response.

  • Top Plateau (Maximum Response): The maximal effect the drug can produce at saturating concentrations.

  • EC50/IC50 (Potency): The concentration of the drug that produces 50% of the maximal response (Effective Concentration 50) or inhibits a response by 50% (Inhibitory Concentration 50). This is a key measure of a drug's potency.

  • Hill Slope (Slope Factor): Describes the steepness of the curve at the EC50/IC50. A steeper slope indicates a more sensitive response to changes in drug concentration.

Experimental Design for Generating Robust Dose-Response Data

To ensure the integrity of the subsequent statistical analysis, a well-designed experiment is paramount. The histamine-induced skin wheal and flare model is a classic and reliable in vivo method for assessing the pharmacodynamic activity of H1 antihistamines.[9][10]

In Vivo Histamine-Induced Skin Wheal and Flare Assay Protocol

This protocol outlines a standardized procedure for inducing and measuring histamine-induced skin reactions.

Objective: To quantify the dose-dependent inhibitory effect of Noberastine citrate and comparator antihistamines on histamine-induced wheal and flare responses in healthy volunteers.

Materials:

  • Histamine dihydrochloride solution (e.g., 1 mg/mL)

  • Saline solution (placebo control)

  • Micropipettes or skin prick test lancets

  • Calibrated ruler or digital imaging system for measurement

  • Stopwatch

Procedure:

  • Subject Preparation: Ensure subjects have abstained from any antihistamine medication for a specified washout period (typically 7-14 days). The test area (e.g., volar surface of the forearm) should be clean and free of any topical preparations.

  • Baseline Measurement: Before drug administration, perform a baseline histamine challenge by applying a small, standardized volume of histamine solution to the skin via a prick test.

  • Dosing: Administer single oral doses of Noberastine citrate (e.g., 10 mg, 20 mg, 30 mg), a comparator antihistamine, or a placebo in a randomized, double-blind manner.

  • Post-Dose Challenge: At specified time points after dosing (e.g., 1, 2, 4, 8, 12, 24 hours), perform subsequent histamine challenges at fresh skin sites.

  • Measurement: At a fixed time after each challenge (typically 10-15 minutes), measure the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema).[4] The area of the wheal and flare can be calculated for a more precise measurement.

  • Data Recording: Record all measurements meticulously, linking them to the specific dose, subject, and time point.

Diagram: Experimental Workflow for Histamine-Induced Skin Wheal and Flare Assay

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_data Data Analysis Subject Subject Recruitment & Washout Baseline Baseline Histamine Challenge & Measurement Subject->Baseline Randomization Randomization Baseline->Randomization Dosing Drug Administration (Noberastine, Comparator, Placebo) Randomization->Dosing PostDose Post-Dose Histamine Challenges at Timed Intervals Dosing->PostDose Measurement Wheal & Flare Measurement PostDose->Measurement Data Data Collection & Compilation Measurement->Data Analysis Statistical Analysis of Dose-Response Data->Analysis

Caption: Workflow for a randomized, placebo-controlled clinical trial to assess antihistamine efficacy.

In Vitro H1 Receptor Binding Assay Protocol

For a more mechanistic understanding, in vitro receptor binding assays can determine the affinity of a drug for the H1 receptor.

Objective: To determine the binding affinity (Ki) of Noberastine citrate and comparator antihistamines for the human H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).[11]

  • Radiolabeled ligand (e.g., [³H]-pyrilamine).[11][12]

  • Test compounds (Noberastine citrate, comparators) at various concentrations.

  • Assay buffer and wash buffer.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (concentration of the drug that displaces 50% of the radioligand) and subsequently the Ki (inhibitory constant) can be calculated. A lower Ki value indicates a higher binding affinity.[11]

Diagram: H1 Receptor Binding Assay Workflow

G Membranes H1 Receptor-Expressing Cell Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]-pyrilamine) Radioligand->Incubation TestCompound Test Compound (e.g., Noberastine) at various concentrations TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Competition Curve Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for determining H1 receptor binding affinity using a competitive radioligand assay.

Statistical Analysis of Dose-Response Curves

The analysis of dose-response data is best approached using non-linear regression, as the relationship between drug concentration and biological effect is rarely linear.[8][13]

The Four-Parameter Logistic (4PL) Model

The 4PL model is a robust and widely used mathematical model for describing sigmoidal dose-response curves.[6] The equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y: The measured response

  • X: The concentration of the drug

  • Bottom: The minimum response

  • Top: The maximum response

  • EC50: The concentration of the drug that gives a response halfway between the Bottom and Top

  • HillSlope: The steepness of the curve

Step-by-Step Statistical Analysis Workflow
  • Data Entry and Transformation: Input your data into a statistical software package such as GraphPad Prism, R, or SAS. The drug concentrations (X-axis) should be transformed to their logarithm (log10) to linearize the dose-response relationship in the middle portion of the curve.[14]

  • Non-Linear Regression: Fit the transformed data to a non-linear regression model. The "log(agonist) vs. response -- Variable slope" model in GraphPad Prism is a common choice.[14][15]

  • Parameter Estimation: The software will estimate the best-fit values for the four parameters (Bottom, Top, LogEC50, and Hill Slope) along with their standard errors and 95% confidence intervals.

  • Goodness of Fit: Assess the goodness of fit of the model to your data. This can be evaluated by examining the R-squared value, the sum of squares, and by visual inspection of the residuals.

  • Comparison of Curves: To compare the dose-response curves of Noberastine citrate with other antihistamines, you can use statistical tests to determine if there are significant differences in the estimated parameters (e.g., EC50, Top). An extra sum-of-squares F-test is a common method for this comparison.[15]

Diagram: Statistical Analysis Workflow

G DataInput Data Entry (Dose, Response) LogTransform Log10 Transformation of Dose DataInput->LogTransform NLR Non-Linear Regression (4PL Model) LogTransform->NLR ParamEst Parameter Estimation (EC50, Hill Slope, etc.) NLR->ParamEst GoF Goodness of Fit Assessment (R², Residuals) ParamEst->GoF CurveComp Curve Comparison (Extra Sum-of-Squares F-test) ParamEst->CurveComp Interpretation Interpretation of Results GoF->Interpretation CurveComp->Interpretation

Caption: A stepwise workflow for the statistical analysis of dose-response data.

Comparative Analysis: Noberastine Citrate vs. Other Second-Generation Antihistamines

While a direct quantitative comparison requires access to raw dose-response data, a qualitative comparison can be made based on published clinical findings.

AntihistamineTypical Oral DoseKey Characteristics
Noberastine Citrate 10, 20, 30 mgRapid onset of action, dose-dependent inhibition of wheal and flare.[2][3]
Fexofenadine 180 mgRapid onset, significant suppression of wheal and flare.[12][16]
Desloratadine 5 mgDose-proportional pharmacokinetics, effective at 5mg for 24-hour relief.[8][15][17]
Levocetirizine 5 mgDose-dependent effect, 5mg dose provides optimal risk-benefit.[18]
Bilastine 20 mgRapid onset, similar efficacy to cetirizine in wheal and flare inhibition.[19][20][21]
Ebastine 10, 20 mgDose-escalation to 20mg or 40mg can improve response in urticaria.[14][22][23][24]
Cetirizine 10, 20 mgPotent inhibitor of histamine-induced wheal and flare.[25][26][27]

Note on Data Availability: This table provides a qualitative comparison based on available literature. A definitive statistical comparison of dose-response curves requires access to and analysis of the raw experimental data from head-to-head clinical trials.

Trustworthiness and Self-Validation: The Statistical Analysis Plan (SAP)

To ensure the trustworthiness and reproducibility of your analysis, a pre-specified Statistical Analysis Plan (SAP) is essential. The SAP should be a detailed, technical document that outlines all planned statistical analyses before the data are unblinded.

A comprehensive SAP should include:

  • Study Objectives and Endpoints: Clearly defined primary and secondary endpoints.

  • Analysis Populations: Definitions of the intention-to-treat (ITT) and per-protocol (PP) populations.

  • Statistical Methods: A detailed description of the statistical models to be used (e.g., non-linear regression with the 4PL model), methods for parameter estimation, and procedures for comparing dose-response curves.

  • Handling of Missing Data: A pre-specified plan for how to handle missing data.

  • Multiplicity Adjustments: If multiple comparisons are being made, the plan should specify the method for adjusting p-values to control the overall Type I error rate.

  • Software: The statistical software that will be used for the analysis.

Developing a comprehensive SAP in line with regulatory guidelines, such as those from the European Medicines Agency (EMA), enhances the scientific rigor and credibility of the research.[3][17][18][22]

Conclusion and Future Directions

References

  • Gupta, S., Banfield, C., Affrime, M., Marco, A., Cayen, M., Herron, J., & Padhi, D. (2002). Desloratadine demonstrates dose proportionality in healthy adults after single doses. Clinical pharmacokinetics, 41(1), 1-6.
  • Desloratadine Demonstrates Dose Proportionality in Healthy Adults After Single Doses. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy and Safety of Ebastine Dose Escalation in Chronic Urticaria: A Prospective Study. (n.d.). PubMed. Retrieved from [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad. Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved from [Link]

  • Fexofenadine HCl 180 mg provides greater and faster histamine-induced flare suppression than desloratadine 5 mg. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 24-hour efficacy of once-daily desloratadine therapy in patients with seasonal allergic rhinitis [ISRCTN32042139]. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Kamali, F., Emanuel, M. B., & Wood-Baker, R. (1991). A double-blind placebo controlled dose response study of noberastine on histamine induced weal and flare. European journal of clinical pharmacology, 40(1), 83–85.
  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). DiscoverX. Retrieved from [Link]

  • Passalacqua, G., & Canonica, G. W. (2008). Once daily levocetirizine for the treatment of allergic rhinitis and chronic idiopathic urticaria. Therapeutics and clinical risk management, 4(6), 1197–1207.
  • Clinical development of products for specific immunotherapy for the treatment of allergic diseases - Scientific guideline. (2008, November 20). European Medicines Agency. Retrieved from [Link]

  • Monroe, E. W. (1992). Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines. The Journal of allergy and clinical immunology, 90(3 Pt 1), 368–376.
  • Efficacy and Safety of Up-dosed Second-generation Antihistamines in Uncontrolled Chronic Spontaneous Urticaria: A Review. (n.d.). The Journal of Clinical and Aesthetic Dermatology. Retrieved from [Link]

  • Slater, J. W., Zechnich, A. D., & Haxby, D. G. (1999).
  • Li, J., & Li, Y. (2022). Efficacy and safety of ebastine dose escalation in chronic urticaria: A prospective study.
  • Example: Global nonlinear regression (dose-response curves). (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Dose Response Curve | Definition, Equation & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Appropriate use of second-generation antihistamines. (n.d.). Cleveland Clinic Journal of Medicine. Retrieved from [Link]

  • Drouin, M. A., Yang, W. H., & Bertrand, B. (1996). Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist, in seasonal allergic rhinitis: a placebo-controlled, dose-response study. The Journal of allergy and clinical immunology, 98(2), 319–327.
  • European Medicines Agency. (2024, February).
  • Wood-Baker, R., Emanuel, M. B., Hutchinson, K., & Howarth, P. H. (1993). The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers. British journal of clinical pharmacology, 35(2), 166–170.
  • Clinical Efficacy of a Histamine H1-Receptor Antagonist. (n.d.). Medscape. Retrieved from [Link]

  • Cetirizine hydrochloride Tablets Natco Standard, 20 mg. (2021, March 3). Health Canada. Retrieved from [Link]

  • Walsh, S., & O'Mahony, D. (2023). Pharmacogenetics of Second Generation Antihistamines: A Systematic Review. J Pharmacogenom Pharmacoproteomics, 14(1), 1-6.
  • Second-Generation Antihistamines A Comparative Review. (2025, December 16). ResearchGate. Retrieved from [Link]

  • Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria. (2013, May 3). Taylor & Francis Online. Retrieved from [Link]

  • Church, M. K., & Labeaga, L. (2017). Bilastine: a new H1-antihistamine with an optimal profile for updosing in urticaria. Journal of the European Academy of Dermatology and Venereology, 31 Suppl 3, 16–20.
  • AN ANALYSIS OF THE DEPRESSOR RESPONSES TO HISTAMINE IN THE CAT AND DOG: INVOLVEMENT OF BOTH H1- AND H2-RECEPTORS. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Statistical Analysis Plan. (2020, June 17). ClinicalTrials.gov. Retrieved from [Link]

  • Statistical Analysis Plan. (2022, October 19). ClinicalTrials.gov. Retrieved from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved from [Link]

  • Histamine dose-response curves in asthma: reproducibility and sensitivity of different indices to assess response. (n.d.). PubMed. Retrieved from [Link]

  • Bilastine for the treatment of chronic spontaneous urticaria: Consensus statement for Indian patients. (n.d.). Indian Journal of Dermatology, Venereology and Leprology. Retrieved from [Link]

  • Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025, May 30). PubMed Central (PMC). Retrieved from [Link]

  • Randomized controlled study of desloratadine citrate and loratadine in the treatment of allergic rhinitis. (2016, February 29). American Journal of Translational Research. Retrieved from [Link]

  • Fogh, A., & Herlin, T. (1987). Inhibiting effect of cetirizine on histamine-induced and 48/80-induced wheals and flares, experimental dermographism, and cold-induced urticaria. The Journal of allergy and clinical immunology, 80(4), 599–602.
  • Ciprandi, G., Cirillo, I., Vizzaccaro, A., & Tosca, M. A. (2005). Levocetirizine improves nasal symptoms and airflow in patients with persistent allergic rhinitis: a pilot study. Allergy and asthma proceedings, 26(1), 49–53.
  • In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (2000, March 15). PubMed. Retrieved from [Link]

  • Effectiveness of levocetirizine in treating allergic rhinitis while retaining work efficiency. (2025, December 31). ResearchGate. Retrieved from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrSANDOZ® BILASTINE Bilastine tablets Tablets, 20 mg bilastine (as b. (2024, October 22). Sandoz. Retrieved from [Link]

  • Grant, J. A., Danielson, L., Rihoux, J. P., & Riethuisen, J. M. (2004). Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours. Annals of allergy, asthma & immunology, 92(6), 656–662.
  • Naclerio, R. M., Hubbard, W. C., & Kagey-Sobotka, A. (1990). The effect of cetirizine on early allergic response. The Laryngoscope, 100(11), 1189–1192.
  • Focus on the cetirizine use in clinical practice: a reappraisal 30 years later. (2019, December 6). PubMed Central (PMC). Retrieved from [Link]

  • The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. (2024, April 24). PubMed. Retrieved from [Link]

  • A template for the authoring of statistical analysis plans. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • The utility of mixed-effects covariate analysis in rapid selection of doses in pediatric subjects: a case study with fexofenadine hydrochloride. (2004, December 15). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Noberastine citrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Noberastine Citrate Handling & Disposal

Part 1: Core Directive & Risk Context

Executive Summary Noberastine citrate is a potent, peripherally selective histamine H1 receptor antagonist.[1] While it is a metabolite of astemizole designed to minimize central nervous system (CNS) penetration, it retains significant biological activity. Improper disposal poses a risk of bioaccumulation in municipal water systems, where antihistamines are increasingly detected as emerging contaminants.

The Directive: Regardless of its specific RCRA listing status, Noberastine citrate must be managed as Hazardous Pharmaceutical Waste. The "drain disposal" method is strictly prohibited due to the compound's stability and potential ecotoxicity. All waste streams must be routed for high-temperature incineration.

Part 2: Compound Profile & Waste Characterization

Before disposal, the material must be accurately characterized to ensure regulatory compliance (40 CFR 262.11).

PropertyDataOperational Implication
Chemical Name Noberastine CitrateLabeling requirement
CAS Number 139751-07-8Unique identifier for waste manifests
Molecular Formula C23H29N5O8 (Citrate salt)Stoichiometry for neutralization (if applicable)
Pharmacology H1 Antagonist (Benzimidazole class)Bioactive: Prevent skin contact/inhalation
Solubility Soluble in DMSO, Methanol; slightly soluble in waterAqueous spills require specific absorbents
RCRA Status Not P-listed or U-listed (Federal)Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents)
Mechanism of Action & Environmental Impact

Understanding the mechanism validates the need for incineration. Noberastine binds to the H1 receptor, blocking the action of endogenous histamine.[1] In aquatic environments, H1 antagonists can disrupt neuro-signaling in non-target organisms.

G Histamine Endogenous Histamine Receptor H1 Receptor (Cell Membrane) Histamine->Receptor  Binds   Response Allergic Response (Vasodilation/Permeability) Receptor->Response  Activates   Block Receptor Blockade (No Signal Transduction) Receptor->Block  Inhibited by Noberastine   Noberastine Noberastine Citrate (Antagonist) Noberastine->Receptor  Competes/Binds   Block->Response  Prevents  

Figure 1: Mechanism of Action. Noberastine competes with histamine for H1 receptors.[1][2] This high-affinity binding necessitates destruction via incineration to prevent downstream ecological effects.

Part 3: Operational Disposal Procedures

A. Solid Waste (Powder, Tablets, Contaminated Solids)

Protocol:

  • Segregation: Do not mix with oxidizing agents or strong acids.

  • Primary Containment: Place solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Transfer the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum (typically the "Black Bin" for pharmaceutical waste).

  • Labeling: Affix a "Non-RCRA Regulated Pharmaceutical Waste" label. Explicitly write "Noberastine Citrate - Toxic" on the contents line.

Why this matters: Double containment prevents dust generation, which is the primary exposure route for solid H1 antagonists.

B. Liquid Waste (Stock Solutions, HPLC Effluent)

Protocol:

  • Solvent Assessment: Determine if the carrier solvent (e.g., Methanol, Acetonitrile) is a listed hazardous waste (F-list) or characteristic waste (Ignitable D001).

    • If flammable solvent: The waste is RCRA Hazardous (D001) .

    • If aqueous buffer: The waste is Non-RCRA Regulated , but still chemical waste.

  • Collection: Pour into a chemically compatible carboy (HDPE or Glass). Leave 10% headspace to prevent over-pressurization.

  • Deactivation (Optional but Recommended for Aqueous): For small aqueous volumes (<500mL), treat with activated carbon (5g per 100mL) overnight before filtering. Dispose of the carbon as solid chemical waste.

  • Final Disposal: Cap tightly. Route to Fuel Blending or Incineration .

C. Contaminated Debris (Sharps, Pipette Tips, Weigh Boats)

Protocol:

  • Sharps: Place needles/syringes used with Noberastine directly into a red Sharps container.

  • Soft Waste: Gloves and paper towels should be treated as solid chemical waste (see Section A), not regular trash.

Part 4: Waste Stream Decision Logic

Use this decision tree to determine the exact regulatory pathway for your specific waste mixture.

WasteLogic Start Waste Containing Noberastine Citrate Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid Non_RCRA Non-RCRA Pharm Waste (Bioactive) Solid->Non_RCRA SolventCheck Contains Flammable or Toxic Solvents? Liquid->SolventCheck RCRA_Haz RCRA Hazardous Waste (e.g., D001, F003) SolventCheck->RCRA_Haz  Yes (MeOH, ACN)   SolventCheck->Non_RCRA  No (Aqueous)   Disposal2 Fuel Blending or Incineration (Solvent Stream) RCRA_Haz->Disposal2 Disposal1 High-Temp Incineration (Black/Blue Bin) Non_RCRA->Disposal1  Preferred Path  

Figure 2: Disposal Decision Tree. Differentiates between pure substance disposal and solvent-contaminated mixtures.

Part 5: Emergency Response (Spills)

Immediate Action:

  • Evacuate & Ventilate: If a powder spill creates dust, evacuate the immediate area for 15 minutes to allow settling.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator if powder is visible.

  • Containment:

    • Powder: Cover with wet paper towels to prevent aerosolization. Wipe up gently.

    • Liquid: Dike with absorbent pads or vermiculite.

  • Clean Up: Clean the surface with a detergent solution followed by water. Place all cleanup materials into the hazardous waste stream (Section A).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 60531, Noberastine. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling Noberastine citrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a logical system dictated by the physicochemical and biological properties of the target compound. Noberastine citrate is a highly potent, specific peripheral histamine H1 receptor antagonist[1][2]. While it is an invaluable tool for immunology and drug development research, its handling requires meticulous operational planning.

This guide provides the definitive, step-by-step logistical framework for handling Noberastine citrate, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Pharmacological Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the compound's pharmacological and toxicological profile. Noberastine exhibits slow reversible binding (SRB) kinetics at the H1 receptor, leading to prolonged antiallergic effects[3]. While it lacks the severe central nervous system (CNS) depressant effects seen in first-generation antihistamines[4], systemic exposure via inhalation or accidental ingestion can precipitate adverse effects.

The primary risk during laboratory operations is the inhalation of aerosolized active pharmaceutical ingredient (API) dust during weighing and transfer. Preclinical 6-month repeated-dose studies in rats have demonstrated that high systemic doses (≥ 20 mg/kg/day) can induce slight to moderate liver toxicity, including hepatic atrophy and bile duct hyperplasia[5]. Therefore, our safety protocols are specifically designed to minimize systemic absorption and hepatic burden.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Noberastine Noberastine Citrate Noberastine->H1_Receptor Competitive Antagonism Gq_Protein Gq Protein H1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC Calcium_Release Intracellular Calcium Release PLC->Calcium_Release Allergic_Response Inflammatory Response Calcium_Release->Allergic_Response

Fig 1. Noberastine citrate mechanism: Competitive inhibition of the H1 receptor pathway.

Quantitative Safety Parameters & PPE Specifications

Every piece of protective equipment serves as a barrier against a specific exposure route. Table 1 summarizes the quantitative thresholds that inform our safety limits, while Table 2 outlines the required PPE based on established API handling standards[6][7].

Table 1: Quantitative Safety & Environmental Parameters

Parameter Value / Threshold Operational Implication
Toxicity Threshold (Rat, 6-month) ≥ 20 mg/kg/day[5] Dictates stringent respiratory protection to prevent systemic accumulation.
Fume Hood Face Velocity ≥ 1 m/s (200 ft/min)[7] Minimum airflow required for safe powder weighing and containment.
Minor Spill Threshold < 50 mg Spills below this can be managed with wet-wiping; larger spills require evacuation.

| Peak Antihistaminic Activity | ~4 hours post-exposure[4] | Accidental exposure may have a delayed onset of systemic effects. |

Table 2: PPE Requirements for Handling Neat Noberastine Citrate Powder

PPE Category Specification Causality / Rationale
Respiratory NIOSH-approved half-face respirator with N100/P100 or organic vapor/acid gas cartridge + dust filter Prevents inhalation of aerosolized API particles during weighing, mitigating systemic absorption[6].
Hand Protection Double-gloved Nitrile (powder-free) Nitrile offers superior chemical resistance. Double gloving ensures integrity if the outer layer is compromised[7].
Body Protection Impervious disposable coveralls or low-permeability lab coat with knit cuffs Prevents accumulation of micro-dust on personal clothing and subsequent dermal absorption[6][7].

| Eye Protection | Chemical safety goggles | Prevents ocular exposure to irritating dust. Soft contact lenses should be avoided as they absorb chemical dust[7]. |

Standard Operating Procedure (SOP): Handling and Solubilization

To maintain scientific integrity and personnel safety, the handling of Noberastine citrate must be a self-validating system. The following protocol ensures that every step minimizes aerosol generation and cross-contamination.

Step-by-Step Methodology:

  • Environmental Control Verification : Verify that the Class II Type B2 Biological Safety Cabinet (BSC) or powder weighing isolator is functioning with a face velocity of at least 1 m/s[7]. Do not handle the neat powder on an open bench.

  • PPE Donning : Don the prescribed PPE (Table 2) before approaching the containment zone.

  • Static Mitigation : Pharmaceutical salts like Noberastine citrate often carry static charges, causing the powder to "jump" and aerosolize. Activate an anti-static bar or zero-ionizer in the weighing area for 60 seconds prior to opening the container.

  • Precision Weighing : Use a microbalance enclosed within the hood. Transfer the powder using a disposable anti-static spatula. Crucial Step: Weigh the powder directly into a pre-tared, sealable glass vial rather than an open weigh boat. This eliminates transfer loss and prevents secondary aerosolization.

  • In Situ Solubilization : Add your primary solvent (e.g., DMSO or aqueous buffer) directly to the vial inside the containment hood. Seal the vial tightly with a PTFE-lined cap before vortexing or sonicating.

  • Decontamination : Wipe down the exterior of the sealed vial, the balance, and the hood surfaces with a suitable solvent (e.g., 70% ethanol) followed by distilled water.

Workflow Prep 1. Risk Assessment & Airflow Check PPE 2. Don PPE (Respirator, Nitrile) Prep->PPE Weigh 3. Weigh in Hood (Direct to Vial) PPE->Weigh Dilute 4. Solubilize & Seal In Situ Weigh->Dilute Clean 5. Decontaminate & Dispose Waste Dilute->Clean

Fig 2. Step-by-step operational workflow for the safe handling of Noberastine citrate.

Spill Response and Disposal Plan

Immediate and correct logistical responses to spills are critical for maintaining laboratory safety and environmental compliance.

  • Minor Powder Spill (< 50 mg) : Do not dry sweep, as this will aerosolize the API. Gently cover the spill with absorbent paper towels dampened with 70% ethanol or water to suppress dust. Carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water[7].

  • Liquid Spill (Diluted Compound) : Absorb with inert chemical spill pads. Clean the surface with a standard laboratory detergent solution.

  • Waste Disposal : Noberastine citrate and all contaminated consumables (gloves, wipes, empty vials) must be treated as toxic chemical waste. Do not flush down the sink, as antihistamines can cause long-term adverse effects in the aquatic environment[7]. Collect all waste in clearly labeled, sealable high-density polyethylene (HDPE) containers for high-temperature incineration by a certified hazardous waste contractor.

References

  • Pharmacology Review: Alcaftadine (Reference to R89674/Noberastine citrate toxicity) Source: Center for Drug Evaluation and Research, FDA URL:[Link]

  • Clinical evaluation of the efficacy and safety of noberastine, a new H1 antagonist Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Doxylamine (Proxy for H1 Antagonist PPE & Handling Standards) Source: PubChem - NIH URL:[Link]

  • Pharmacodynamic model of slow reversible binding and its applications Source: PMC - NIH URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.